Fluorescent red NIR 880
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36NO2.ClHO4/c1-3-36(4-2)30-18-17-24-19-25-10-7-11-26(33(25)37-32(24)22-30)20-27-12-8-13-28-21-29-16-15-23-9-5-6-14-31(23)35(29)38-34(27)28;2-1(3,4)5/h5-6,9,14,17-22H,3-4,7-8,10-13,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b26-20+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPJVIZAIQTOPR-ZFUDNRMFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Molecular Design of Xanthene-Based Near-Infrared Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and application of xanthene-based dyes engineered to operate in the near-infrared (NIR) spectrum. Xanthene dyes, including fluoresceins and rhodamines, are renowned for their outstanding photophysical properties, such as high fluorescence quantum yields, excellent photostability, and large molar absorption coefficients.[1][2] However, their inherent absorption and emission in the visible range (≤600 nm) limit their utility in deep-tissue biological applications.[2][3][4] Shifting their operational window to the NIR region (650–1700 nm) is crucial for advanced biomedical imaging and theranostics, as longer wavelength photons experience reduced scattering, deeper tissue penetration, and minimal autofluorescence from biological samples.[1][5][6]
This document details the primary molecular design strategies for achieving significant bathochromic shifts in xanthene scaffolds, summarizes key photophysical data, provides exemplary experimental protocols, and illustrates core concepts through logical diagrams.
Core Molecular Design Strategies for NIR Xanthene Dyes
Achieving NIR absorption and emission from a xanthene core involves strategic chemical modifications to manipulate the electronic structure and extend the π-conjugated system of the fluorophore. The primary strategies are outlined below.
Extension of π-Conjugation
A fundamental and effective method to achieve a red-shift in the absorption and emission spectra is to extend the π-electron system of the xanthene backbone.[1][5] This extension decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be accomplished by introducing unsaturated carbon-carbon bonds or fusing aromatic rings to the core structure. For instance, forming hybrids of xanthene with other dyes like hemicyanine or coumarin (B35378) is a known approach to extend conjugation.[4]
Heteroatom Substitution
Replacing the oxygen atom at the 10' position of the xanthene ring with heavier atoms such as silicon (Si), phosphorus (P), or tellurium (Te) is a powerful strategy for red-shifting the spectral properties.[3][5][7] This substitution lowers the LUMO energy level more significantly than the HOMO level, thereby reducing the HOMO-LUMO gap. Silicon-substituted rhodamines (Si-rhodamines), for example, exhibit absorption and emission maxima shifted by approximately 40-60 nm compared to their oxygen-containing counterparts.
Electronic Programming and Donor-Acceptor Modulation
Fine-tuning the electron-donating (auxochromes) and electron-accepting parts of the dye structure can precisely control its photophysical properties.[1] Introducing strong electron-donating groups, such as indolizine, at the 3 and 6 positions can dramatically shift the emission into the NIR-I (700-1000 nm) and even the NIR-II (1000-1700 nm) or shortwave-infrared (SWIR) regions.[5][6] This enhances the intramolecular charge transfer (ICT) character of the dye, which is key to achieving long-wavelength emission.
THQ Structural Modification
A more recent and potent strategy involves the incorporation of a tetrahydroquinoline (THQ) moiety into the xanthene scaffold. This "THQ modification" has proven to be a universal method to shift the emission of traditional xanthene dyes into the NIR-I and NIR-II regions while also inducing a large Stokes shift (>100 nm), which is highly beneficial for imaging applications.[3][8]
Spirocyclization for "Turn-On" Probes
Many xanthene dyes are designed with a spirocyclic, non-fluorescent (closed) form that can undergo a ring-opening reaction to a highly fluorescent (open) form in response to a specific analyte or environmental trigger (e.g., pH, metal ions, enzymes).[4][9][10] This mechanism is particularly valuable for developing highly sensitive and selective fluorescent probes for biological sensing and diagnostics.
Quantitative Photophysical Data
The following table summarizes the photophysical properties of representative xanthene-based NIR dyes, illustrating the impact of different molecular design strategies.
| Dye Name/Class | Key Structural Feature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| Rhodamine B | Standard Xanthene (Oxygen) | ~556 | ~580 | ~0.31 | ~24 | [9] |
| Si-Rhodamine | Silicon-substituted | ~650 | ~670 | ~0.41 | ~20 | [3] |
| P-Rhodamine | Phosphorus-substituted | ~585 | ~608 | ~0.88 | ~23 | [3] |
| Indole-Substituted Xanthene (3D) | Extended π-conjugation (Indole) | 704 | 719 | N/A | 15 | [5] |
| Pyrrole-Substituted Xanthene (3C) | Extended π-conjugation (Pyrrole) | 665 | 717 | N/A | 52 | [5] |
| Indolizine-Substituted Xanthene | Strong Donor Group | 930 | 1092 | N/A | 162 | [2] |
| VIX-1450 | Extended π-conjugation/ICT | ~1100 | ~1450 | ~0.09% | ~350 | [11] |
| THQ-Modified Dyes | THQ Moiety | N/A | >750 | N/A | >100 | [8] |
N/A: Data not available in the cited sources.
Visualizing Molecular Design and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship between design strategies and the goal of NIR emission.
Caption: A typical workflow for synthesizing and evaluating a new NIR xanthene dye.
Caption: Signaling pathway for an activatable xanthene-based NIR probe.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing the field. Below are representative methodologies for the synthesis and characterization of xanthene-based NIR dyes.
Protocol 1: Synthesis of an Indole-Substituted NIR Xanthene Dye
This protocol is a representative example based on Suzuki cross-coupling reactions used to extend the π-conjugation of a xanthene core.[5]
Objective: To synthesize a NIR-emitting xanthene dye by coupling an indole-boronic ester to a fluorescein (B123965) ditriflate precursor.
Materials:
-
Fluorescein ditriflate
-
Indole-functionalized boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Trifluoroacetic acid (TFA) for ring-opening
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Methodology:
-
Precursor Preparation: Synthesize fluorescein ditriflate from fluorescein using trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine.
-
Suzuki Cross-Coupling Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve fluorescein ditriflate (1 equivalent) in the chosen anhydrous solvent.
-
Add the indole-boronic ester (2.2-2.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (3-4 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product (the closed, non-fluorescent form) using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Ring-Opening to Fluorescent Form:
-
Dissolve the purified, closed-form dye in a solvent like chloroform (B151607) or acetonitrile.
-
Add a few drops of trifluoroacetic acid (TFA) to catalyze the ring-opening to the fluorescent quinoid form.
-
The successful conversion is typically accompanied by a dramatic color change.
-
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The relative method, using a standard dye with a known quantum yield, is commonly employed.
Objective: To measure the fluorescence quantum yield of a newly synthesized NIR dye.
Materials:
-
Synthesized NIR dye
-
Standard reference dye with emission in a similar spectral range (e.g., Indocyanine Green in DMSO, Φ = 0.13)
-
High-purity spectroscopic grade solvent (e.g., DMSO, Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample dye and the standard dye in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance value at the chosen excitation wavelength (λex).
-
Measure Fluorescence:
-
Excite each solution at λex and record the fluorescence emission spectrum.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at λex for both the sample and the standard.
-
The plots should yield straight lines passing through the origin. Determine the slope (Gradient) of each line.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦS):
ΦS = ΦR × ( GradS / GradR ) × ( ηS2 / ηR2 )
Where:
-
ΦR is the quantum yield of the reference standard.
-
GradS and GradR are the gradients from the plots for the sample and reference, respectively.
-
ηS and ηR are the refractive indices of the solvents used for the sample and reference (if the same solvent is used, this term is 1).
-
Conclusion and Future Directions
The rational design of xanthene-based dyes has successfully pushed their optical properties into the biologically crucial NIR window, enabling significant advancements in high-contrast in vivo imaging and targeted therapies.[1][6][12] Strategies such as extending π-conjugation, heteroatom substitution, and donor-acceptor tuning are now well-established.[1][3][5] Emerging techniques like the THQ modification are further expanding the capabilities of these fluorophores, promising even longer emission wavelengths and larger Stokes shifts.[8]
Future efforts will likely focus on creating next-generation dyes with emission deep into the NIR-II window (>1000 nm) for unprecedented imaging depth and resolution.[11][12] Concurrently, the development of multi-functional probes that can combine diagnostics with therapy (theranostics) and respond to multiple biological stimuli will be a key area of research.[1] The continued collaboration between synthetic chemists, photophysicists, and biomedical researchers will be essential to translate these promising molecular tools into clinical practice.
References
- 1. Xanthene-based NIR organic phototheranostics agents: design strategies and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Spectral Properties of Near-Infrared Fluorophores for In Vivo Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of near-infrared (NIR) fluorophores utilized for in vivo imaging. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who are leveraging the power of fluorescence imaging in their work. This guide delves into the key photophysical characteristics of commonly used NIR fluorophores, offers detailed experimental protocols for their characterization, and visualizes critical workflows and pathways to facilitate a deeper understanding of their application.
The near-infrared window, typically defined as the spectral range between 700 and 1700 nm, offers significant advantages for in vivo imaging. Light in this region experiences reduced absorption by endogenous chromophores such as hemoglobin and water, and less scattering by tissues, enabling deeper penetration and higher signal-to-background ratios compared to imaging in the visible spectrum.[1][2] The selection of an appropriate NIR fluorophore is paramount for successful in vivo imaging, and a thorough understanding of its spectral properties is the foundation of this choice.
Core Spectral Properties of Common NIR Fluorophores
The utility of a NIR fluorophore for in vivo imaging is fundamentally determined by its spectral characteristics. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf). The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength.[3] The fluorescence quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[4]
The following tables summarize the spectral properties of several widely used NIR fluorophores. It is important to note that these properties can be influenced by the solvent environment, concentration (due to aggregation), and conjugation to biomolecules.[5][6]
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φf) | Solvent/Medium |
| Indocyanine Green (ICG) | ~780 | ~820 | ~150,000 - 250,000 | ~0.01 - 0.03 | Plasma/Blood |
| Methylene Blue | ~665 | ~688 | ~69,100 | ~0.52 | Water |
| IR-783 | ~783 | ~805 | ~261,000 | ~0.084 | Methanol |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.05 - 0.12 | PBS |
| Alexa Fluor 750 | ~749 | ~775 | ~240,000 | ~0.12 | Aqueous Buffer |
| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.28 | Water |
Experimental Protocols for Characterization of NIR Fluorophores
Accurate characterization of the spectral properties of NIR fluorophores is crucial for their effective application and for the comparability of results across different studies. The following are detailed protocols for key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by measuring the absorbance of a solution of the fluorophore at a known concentration using a spectrophotometer, based on the Beer-Lambert law.[7][8]
Materials:
-
UV-Vis-NIR spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Syringes and filters (if necessary, to remove particulates)
-
Quartz cuvettes (1 cm path length)
-
Solvent of interest (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol)
-
NIR fluorophore sample
Procedure:
-
Prepare a stock solution: Accurately weigh a precise amount of the NIR fluorophore and dissolve it in a known volume of the desired solvent in a volumetric flask to create a stock solution of known concentration.
-
Prepare a dilution series: Prepare a series of dilutions from the stock solution in the same solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0 at the absorbance maximum.
-
Measure absorbance:
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of the fluorophore.
-
Use a cuvette filled with the pure solvent to blank the instrument.
-
Measure the absorbance spectra of each dilution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
For each concentration, record the absorbance value at λmax.
-
Plot a graph of absorbance at λmax versus concentration (in mol/L).
-
Perform a linear regression on the data. The slope of the line is the molar extinction coefficient (ε) in M-1cm-1, assuming a 1 cm path length.[9]
-
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence of the sample to a standard with a known quantum yield.[4][10]
Materials:
-
Fluorometer with a calibrated detector
-
UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)
-
Volumetric flasks (Class A)
-
Solvent of interest
-
NIR fluorophore sample
-
A suitable NIR quantum yield standard (e.g., IR-125, IR-26, or a well-characterized dye with known Φf in the same solvent)[11][12]
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]
-
Measure absorbance: Record the absorbance spectra of all solutions and determine the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Measure fluorescence:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:[10] Φf,sample = Φf,std × (Gradsample / Gradstd) × (η2sample / η2std) Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used for the sample and standard, this term cancels out).
-
-
Advanced Concepts in NIR Fluorophore Design and Application
Activatable NIR Probes
In contrast to "always on" fluorophores that continuously emit a signal, activatable probes are designed to have their fluorescence quenched in their native state and become brightly fluorescent only upon interaction with a specific biological target or environmental condition.[13][14] This "off-to-on" switching mechanism significantly enhances the signal-to-background ratio, enabling more sensitive and specific detection of biological processes.
Mechanisms of activation can be diverse and are often tailored to the specific biomarker of interest. Common strategies include:
-
Enzyme-activatable probes: A quenching moiety is cleaved by a specific enzyme that is overexpressed in the disease state.[15]
-
pH-sensitive probes: The fluorescence properties of the probe change in response to variations in the local pH, such as in the acidic microenvironment of tumors or within lysosomes.[16]
-
Reactive Oxygen Species (ROS)-responsive probes: The probe reacts with specific ROS, leading to a change in its chemical structure and a corresponding increase in fluorescence.
References
- 1. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activatable Second Near-Infrared Fluorescent Probes: A New Accurate Diagnosis Strategy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activatable NIR-II organic fluorescent probes for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanisms of Action of Fluorescent Red NIR 880 Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action for fluorescent red near-infrared (NIR) dyes operating around the 880 nm wavelength. This class of dyes is pivotal in advanced biomedical research and drug development, primarily for its applications in deep-tissue imaging and therapy. The guide will delve into the two primary mechanisms: photothermal therapy and fluorescence imaging, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Introduction to NIR 880 Dyes
Near-infrared (NIR) dyes that absorb and/or emit light around the 880 nm wavelength fall within the NIR-I window (700-900 nm). This spectral range is highly advantageous for in vivo applications due to the minimal absorption of light by biological molecules like hemoglobin and water, allowing for deeper tissue penetration and reduced background autofluorescence.[1][2][3][4][5] NIR 880 dyes are typically small organic molecules, with common classes including cyanine, phthalocyanine, and squaraine dyes.[1][4][5] Their utility stems from their ability to convert absorbed light energy into either heat (for photothermal therapy) or emitted light at a longer wavelength (for fluorescence imaging).
Mechanism of Action I: Photothermal Therapy (PTT)
One of the primary mechanisms of action for certain NIR 880 dyes is the conversion of light energy into heat, a process utilized in photothermal therapy (PTT) for applications such as cancer treatment.[6]
Core Principle
In PTT, NIR 880 dyes, often referred to as photothermal agents (PTAs), are designed to have strong absorption at the excitation wavelength and a high efficiency of non-radiative decay. When these molecules are excited by an 880 nm laser, they rapidly relax back to their ground state, releasing the absorbed energy as thermal energy (phonons) to the surrounding environment. This localized hyperthermia can induce apoptosis or necrosis in targeted cells, such as tumor cells.[6]
A notable example is the A-D-A (acceptor-donor-acceptor) type small molecule, 3TT-IC-4Cl, which exhibits strong absorption at 874 nm when formulated into nanoparticles (TNPs).[6] The π-π stacking of these molecules within the nanoparticles contributes to a significant red shift in absorption, making them ideal for excitation by an 880 nm laser.[6] These TNPs have demonstrated a high photothermal conversion efficiency of 31.5%.[6]
Signaling Pathway and Workflow
The following diagrams illustrate the mechanism of photothermal therapy and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of Photothermal Therapy (PTT).
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. macsenlab.com [macsenlab.com]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
The Photophysical Landscape of Near-Infrared Fluorescent Probes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of near-infrared (NIR) fluorescent probes, their characterization, and their application in biological imaging. The unique advantages of operating within the NIR window, such as deeper tissue penetration and reduced background autofluorescence, have established these probes as indispensable tools in preclinical research and are paving the way for new clinical diagnostics and therapies.
The Near-Infrared Advantage in Biological Imaging
Optical imaging in the NIR region of the electromagnetic spectrum offers significant benefits over traditional fluorescence imaging in the visible range.[1][2][3][4][5] Biological tissues contain endogenous chromophores like hemoglobin and water that absorb and scatter visible light, limiting imaging depth and clarity.[1][6][7] The NIR window, typically divided into two main regions, NIR-I (700-950 nm) and NIR-II (1000-1700 nm), is characterized by significantly lower absorption and scattering by these components.[1][8][9] This results in:
-
Deeper Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling non-invasive imaging of deep-seated structures and processes.[1][5][7][8][10]
-
Reduced Autofluorescence: Biological tissues naturally fluoresce when excited with visible light, creating a background signal that can obscure the signal from the fluorescent probe.[1][8] This autofluorescence is substantially diminished in the NIR range, leading to a much higher signal-to-noise ratio.[5][11]
-
Minimized Photodamage: The lower energy of NIR light reduces the risk of phototoxicity to living cells and tissues compared to higher-energy visible or UV light.[5]
These properties make NIR probes ideal for a range of applications, from cellular imaging to in vivo studies in small animals, with significant potential for clinical translation in areas like fluorescence-guided surgery and disease diagnosis.[1][6][8][12][13]
Core Photophysical Properties of NIR Probes
The utility of a fluorescent probe is defined by a set of key photophysical parameters. Understanding these properties is crucial for selecting the appropriate probe for a specific application and for interpreting the resulting data.
-
Absorption and Emission Maxima (λabs and λem): The absorption maximum is the wavelength at which the fluorophore absorbs light most efficiently, while the emission maximum is the wavelength of peak fluorescence intensity. These are fundamental properties that determine the required excitation source and detection setup.
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A high extinction coefficient is desirable as it allows for efficient excitation of the probe, even at low concentrations.[10] Probes based on cyanine, squaraine, and BODIPY scaffolds are known for their high molar extinction coefficients.[6]
-
Fluorescence Quantum Yield (Φ or QY): The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] It is a critical factor in determining the brightness of a probe. While many NIR dyes historically suffered from low quantum yields in aqueous environments, recent developments have led to probes with significantly enhanced QY.[14][15]
-
Brightness: A practical measure of a probe's performance, brightness is the product of its molar extinction coefficient and its fluorescence quantum yield (ε × Φ). Higher brightness allows for more sensitive detection and lower required probe concentrations.
-
Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum (λem - λabs). A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, which in turn reduces background signal from scattered excitation light and improves detection sensitivity.[16][17][18][19][20]
-
Photostability: This refers to the probe's resistance to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is essential for long-term imaging experiments that require repeated exposures.[1][6][16]
Quantitative Data of Common NIR Fluorescent Probes
The following tables summarize the key photophysical properties of representative NIR probes from different classes. These values can vary depending on the solvent and local environment.
Table 1: Small-Molecule Organic Dyes
| Probe Name | Class | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M-1cm-1) | Stokes Shift (nm) |
| Indocyanine Green (ICG) | Cyanine | ~780 | ~820 | ~0.01-0.03 (in plasma) | ~200,000 | ~40 |
| IRDye800CW | Cyanine | 774 | 789 | 0.06-0.08 | ~240,000 | 15 |
| Cy7 | Cyanine | 750 | 773 | ~0.28 (in methanol) | ~250,000 | 23 |
| Aza-BODIPY derivative | BODIPY | 650-800 | 670-850 | 0.1 - 0.5 | >70,000 | 20-50 |
| CH1055 | D-A-D | ~800 | ~1055 | ~0.002 | >100,000 | >250 |
| IR-FGP | D-A-D | ~760 | ~1050 | ~0.002 | N/A | >290 |
Note: D-A-D refers to a Donor-Acceptor-Donor molecular structure.
Table 2: NIR Quantum Dots (QDs)
| QD Composition | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Key Features |
| Ag₂S | 350-450 | 1000-1400 | 0.2 - 0.4 | High photostability, tunable emission in NIR-II |
| PbS | 400-800 | 1000-1700 | 0.4 - 0.6 | High QY, broad absorption |
| CdTe/CdSe | Broad | 700-850 | > 0.5 | Bright emission in NIR-I |
| InAs | Broad | 800-1200 | Variable | Tunable emission |
Table 3: NIR Fluorescent Proteins (FPs)
| Protein Name | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M-1cm-1) | Brightness (ε × Φ) |
| iRFP670 | 644 | 670 | 0.04 | 90,000 | 3.6 |
| iRFP720 | 690 | 720 | 0.05 | 110,000 | 5.5 |
| miRFP670 | 648 | 670 | 0.09 | 120,000 | 10.8 |
| miRFP703 | 684 | 703 | 0.04 | 65,000 | 2.6 |
Experimental Protocols for Photophysical Characterization
Accurate determination of photophysical properties is essential for the validation and application of NIR probes.
Measurement of Absorption and Emission Spectra
-
Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths and the Stokes shift.
-
Methodology:
-
Prepare a dilute solution of the NIR probe in a suitable solvent (e.g., PBS, DMSO, ethanol). The concentration should be adjusted to have an absorbance value below 0.1 at the peak maximum to avoid inner filter effects.
-
Absorption Spectrum: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from ~500 nm to 1200 nm (or the appropriate range for the probe). The wavelength with the highest absorbance is λabs.
-
Emission Spectrum: Use a spectrofluorometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector for NIR-II probes). Excite the sample at its λabs. Scan the emission wavelengths starting from ~20 nm above the excitation wavelength to the end of the detector's range. The wavelength with the highest fluorescence intensity is λem.
-
Stokes Shift Calculation: Calculate the difference: λem - λabs.
-
Determination of Molar Extinction Coefficient (ε)
-
Objective: To quantify the light-absorbing capacity of the probe.
-
Methodology (Beer-Lambert Law):
-
Prepare a series of solutions of the NIR probe with known concentrations in a specific solvent.
-
Measure the absorbance of each solution at the λabs using a UV-Vis spectrophotometer with a cuvette of a known path length (typically 1 cm).
-
Plot absorbance versus concentration. The data should yield a straight line passing through the origin.
-
The molar extinction coefficient (ε) is the slope of this line, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
-
Measurement of Fluorescence Quantum Yield (Φ)
-
Objective: To determine the efficiency of fluorescence emission.
-
Methodology (Relative Method):
-
Select a standard reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample probe (e.g., IR-26 for the NIR-II region).[21][22]
-
Prepare a series of solutions of both the sample probe and the standard reference with varying concentrations. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) and be closely matched between the sample and standard.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample probe and the standard reference, respectively.
-
Visualizing Probe Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Signaling Pathway: Enzyme-Activated NIR Probe
Many NIR probes are designed as "smart" probes that are initially non-fluorescent (quenched) but become fluorescent upon interaction with a specific biological target, such as an enzyme that is overexpressed in cancer cells.[4][23][24]
References
- 1. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared molecular probes for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Insatiable Quest for Near Infrared Fluorescent Probes for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 8. Near-Infrared-II Fluorescence Imaging of Tumors with Organic Small-Molecule Fluorophores | MDPI [mdpi.com]
- 9. NIR-II Nanoprobes: A Review of Components-Based Approaches to Next-Generation Bioimaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Near-Infrared-II Fluorescent Probes for Analytical Applications: From In Vitro Detection to In Vivo Imaging Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Near-infrared (NIR) Fluorescent Probes for Light-induced Biomedical Application - Amrita Vishwa Vidyapeetham [amrita.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Near-Infrared Fluorescent Probes with Large Stokes Shifts for Sensing Zn(II) Ions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Near-infrared Fluorescent Probes with Single-photon Anti-Stokes-shift Fluorescence for Sensitive Determination of pH Variances in Lysosomes with a Double-Checked Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Near-Infrared Fluorescent Probes with Large Stokes Shifts for Sensing Zn(II) Ions in Living Cells. | Semantic Scholar [semanticscholar.org]
- 21. A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR-II Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Deep Dive into Near-Infrared Fluorescence Imaging: A Technical Guide for Biologists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, advanced methodologies, and practical applications of near-infrared (NIR) fluorescence imaging, a powerful tool revolutionizing biological research and drug development. By leveraging the unique properties of light in the NIR spectrum, researchers can achieve unprecedented imaging depth and clarity in living organisms, paving the way for novel insights into complex biological processes.
Introduction: The Near-Infrared Advantage
Near-infrared (NIR) fluorescence imaging is a non-invasive optical technique that utilizes fluorescent probes emitting light in the NIR region of the electromagnetic spectrum, typically between 700 and 1700 nanometers.[1][2] This spectral window offers significant advantages for in vivo imaging compared to traditional fluorescence microscopy in the visible range.[3][4] Biological tissues exhibit lower absorption and scattering of NIR light, allowing for deeper tissue penetration and reduced autofluorescence from endogenous molecules like hemoglobin and water.[1][3] This results in a significantly higher signal-to-background ratio, enabling the visualization of cellular and molecular events with exceptional sensitivity and clarity.[1][5]
The NIR spectrum is often divided into two main windows:
-
NIR-I: 700-900 nm. This region offers improved tissue penetration over visible light and is compatible with a wide range of organic dyes and fluorescent proteins.[1][6]
-
NIR-II (or Short-Wave Infrared, SWIR): 1000-1700 nm. This window provides even deeper tissue penetration and lower scattering, leading to higher spatial resolution imaging.[7][8][9]
The ability to non-invasively visualize biological processes in real-time within a living organism makes NIR fluorescence imaging an indispensable tool for a wide array of applications, including cancer research, drug delivery tracking, and monitoring of physiological processes.[3][10][11]
Core Principles of NIR Fluorescence
The fundamental principle of NIR fluorescence imaging mirrors that of conventional fluorescence. A fluorophore, or fluorescent probe, is excited by absorbing light of a specific wavelength. This absorption elevates the fluorophore to an excited electronic state. It then rapidly returns to its ground state by emitting a photon of light at a longer wavelength. The difference between the excitation and emission wavelengths is known as the Stokes shift.
Key parameters that define the effectiveness of a NIR fluorophore for in vivo imaging include:
-
High Quantum Yield: The efficiency of converting absorbed photons into emitted photons.
-
Photostability: Resistance to photochemical degradation upon exposure to excitation light.
-
Biocompatibility and Low Toxicity: Minimal perturbation to the biological system under study.[3]
-
Targeting Specificity: The ability to selectively accumulate in or bind to the target of interest.[5]
Instrumentation for NIR Fluorescence Imaging
A typical in vivo NIR fluorescence imaging system consists of several key components designed to excite the NIR probes and detect the emitted fluorescence signal with high sensitivity.
| Component | Description | Key Considerations |
| Excitation Source | Provides light at the specific wavelength required to excite the NIR fluorophore. | Lasers (e.g., laser diodes) offer high power and narrow bandwidths. Light Emitting Diodes (LEDs) are a cost-effective alternative with broader bandwidths.[12] |
| Filters | An excitation filter selects the desired excitation wavelength, while an emission filter blocks scattered excitation light and allows only the emitted fluorescence to pass. | High-quality bandpass and longpass filters are crucial for minimizing background noise and maximizing signal detection.[1] |
| Detector | Captures the emitted NIR photons and converts them into an electrical signal to form an image. | Cooled charge-coupled device (CCD) or complementary metal-oxide-semiconductor (CMOS) cameras are commonly used for their high sensitivity in the NIR range.[12][13] For NIR-II imaging, specialized detectors like Indium Gallium Arsenide (InGaAs) cameras are required.[4] |
| Software | Controls the hardware components, acquires images, and provides tools for image processing and quantitative analysis. | Software should allow for control of exposure time, gain, and binning, as well as background subtraction and fluorescence quantification.[1] |
Two-photon microscopy is an advanced technique that utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, offering deeper tissue penetration and reduced phototoxicity.[14]
The Arsenal of NIR Probes: From Organic Dyes to Nanoparticles
The development of novel and efficient NIR fluorophores is a major focus of research. These probes can be broadly categorized into small organic molecules, fluorescent proteins, and nanoparticles.[1]
| Probe Type | Examples | Advantages | Disadvantages |
| Small Organic Dyes | Indocyanine Green (ICG), Cyanine dyes (e.g., Cy5.5, IRDye800CW), Squaraine dyes.[1][15] | Small size, good photophysical properties, well-established conjugation chemistry.[1] | Can suffer from poor water solubility and rapid clearance. |
| NIR Fluorescent Proteins (FPs) | miRFP670, miRFP720.[16][17] | Genetically encodable, allowing for labeling of specific proteins and tracking of gene expression.[16] | Generally have lower quantum yields and photostability compared to organic dyes.[17] |
| Nanoparticles | Quantum dots (QDs), Carbon nanotubes, Rare-earth doped nanoparticles.[1][9] | High brightness, exceptional photostability, tunable optical properties.[1] | Potential for long-term toxicity and complex biodistribution.[18] |
Activatable Probes: A sophisticated class of NIR probes are "activatable" or "smart" probes. These probes are designed to be fluorescently silent until they interact with a specific biological target or microenvironment, such as an enzyme, a change in pH, or the presence of reactive oxygen species.[1] This "turn-on" mechanism significantly enhances the signal-to-background ratio by minimizing fluorescence from non-target areas.[1][5]
Experimental Design and Protocols
Careful experimental design is paramount for successful in vivo NIR fluorescence imaging. Key considerations include the choice of animal model, probe administration route, and imaging time points.
General Workflow for In Vivo NIR Imaging
General workflow for in vivo NIR fluorescence imaging experiments.
Detailed Protocol: In Vivo Tumor Imaging with a Targeted NIR Probe
This protocol provides a generalized methodology for imaging tumors in a mouse xenograft model using a tumor-targeting NIR probe.
Materials:
-
Nude mice bearing subcutaneous tumors (e.g., from PC3pip prostate cancer cells).[19]
-
Targeted NIR probe (e.g., PSMA-1-IR800).[19]
-
Sterile phosphate-buffered saline (PBS).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped for NIR fluorescence detection.
Procedure:
-
Animal Preparation: House mice on a low-fluorescence diet for at least one week prior to imaging to minimize background autofluorescence from food.[19]
-
Probe Preparation: Dissolve the targeted NIR probe in sterile PBS to the desired concentration (e.g., 1 nmol per injection).[19]
-
Anesthesia: Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the imaging procedure.[19]
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the mouse to determine the level of background autofluorescence.
-
Probe Administration: Inject the prepared NIR probe solution into the mouse via tail vein injection.[19]
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[19]
-
Image Analysis:
-
Define regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
-
Ex Vivo Validation: After the final imaging session, euthanize the mouse and excise the tumor and major organs. Image the excised tissues to confirm the in vivo biodistribution of the probe.
Quantitative Analysis in NIR Fluorescence Imaging
A key advantage of NIR fluorescence imaging is its potential for quantitative analysis of biological processes in vivo.[7][20] However, several factors can influence the fluorescence signal, including probe concentration, tissue depth, and the optical properties of the tissue.
Strategies for Quantitative Analysis:
-
Ratiometric Imaging: This technique utilizes probes that exhibit a change in their emission spectrum in response to a specific analyte. By taking the ratio of the fluorescence intensity at two different wavelengths, a quantitative measurement can be obtained that is independent of probe concentration and excitation intensity.[7]
-
Fluorescence Lifetime Imaging (FLIM): The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. This parameter is often independent of probe concentration and can be sensitive to the local microenvironment, providing another dimension of quantitative information.[20]
-
Biodistribution Studies: Quantifying the fluorescence signal in different organs and tissues over time provides crucial information about the pharmacokinetics and targeting efficiency of a probe or drug-delivery system.[19]
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that could be investigated using NIR fluorescence imaging, for example, by labeling a ligand or a receptor.
Simplified signaling pathway amenable to NIR imaging.
Applications in Biological Research and Drug Development
NIR fluorescence imaging has a broad range of applications across various fields of biological and biomedical research.
| Application Area | Description |
| Oncology | Tumor detection, delineation of tumor margins during surgery, monitoring tumor response to therapy, and tracking metastasis.[3][21] |
| Drug Development | Assessing the biodistribution, pharmacokinetics, and target engagement of novel therapeutic agents and drug delivery systems.[11][22] |
| Inflammation and Immunology | Visualizing inflammatory processes and tracking the migration of immune cells in real-time. |
| Neuroscience | Functional brain imaging and studying neurovascular coupling.[10][23] |
| Cardiovascular Biology | Imaging blood flow, angiogenesis, and vascular permeability.[10] |
| Lymphatic System Imaging | Mapping lymphatic drainage and identifying sentinel lymph nodes.[24] |
Conclusion and Future Perspectives
Near-infrared fluorescence imaging has emerged as a powerful and versatile technology for in vivo molecular imaging. Its ability to provide real-time, high-resolution images deep within living organisms offers unparalleled opportunities to study complex biological processes in their native context. The continued development of brighter and more specific NIR probes, coupled with advancements in imaging instrumentation and quantitative analysis methods, will undoubtedly expand the applications of this technology in both fundamental biological research and clinical practice. As we move forward, NIR fluorescence imaging is poised to play an increasingly critical role in advancing our understanding of health and disease, and in accelerating the development of new and more effective therapies.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exogenous near-infrared fluorophores and their applications in cancer diagnosis: biological and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue-Specific Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]
- 7. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]
- 8. NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Near-infrared II fluorescence imaging | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular imaging in drug development | TRACER [tracercro.com]
- 12. A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Near-Infrared Imaging and how do NIR cameras work? - e-con Systems [e-consystems.com]
- 14. Fluorescence Microscopy: A Concise Guide to Current Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 17. Quantitative assessment of near-infrared fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NIR-II Fluorescence imaging: Why, When and How [scintica.com]
- 22. Near-infrared biophotonics-based nanodrug release systems and their potential application for neuro-disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. Engineering near-infrared fluorescence optical instrumentation and designing "first-in-humans" imaging agents for translational studies | Fitzpatrick Institute for Photonics [fitzpatrick.duke.edu]
Navigating the Near-Infrared: A Technical Guide to Fluorescent Probes Emitting at 880 nm
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fluorescent probes with emission maxima centered around 880 nm, operating within the near-infrared (NIR) spectrum. The unique properties of these probes offer significant advantages for deep-tissue imaging and other advanced biological applications, making them invaluable tools in research and drug development. This document details the core specifications of commercially available 880 nm emitting fluorophores, provides detailed experimental protocols for their use, and visualizes key workflows and concepts.
Core Concepts: The Near-Infrared Advantage
Fluorescent probes emitting in the NIR window (700-1700 nm) provide distinct advantages over traditional visible light fluorophores. Light in this region experiences reduced absorption and scattering by biological tissues, leading to deeper penetration and a higher signal-to-noise ratio. This is primarily due to the lower absorption of hemoglobin and water in this spectral range and diminished tissue autofluorescence.[1][2] These characteristics are particularly beneficial for in vivo imaging, allowing for the visualization of biological processes in deep-seated tissues.
Quantitative Specifications of NIR 880 Probes
A critical aspect of selecting the appropriate fluorescent probe is a thorough understanding of its photophysical and chemical properties. While a variety of NIR dyes are commercially available, obtaining a complete dataset for a specific dye with an emission maximum precisely at 880 nm can be challenging. Below is a compilation of data for commercially available probes that absorb or emit near this wavelength. The most comprehensive data is available for quantum dot-based probes.
| Property | DiagNano™ NIR Carboxyl CdSeTe/ZnS Quantum Dots | NIR880D (QCR Solutions Corp.) | NIR880C (QCR Solutions Corp.) | Fluorescent red NIR 880 (DY 880) |
| Excitation Maximum (λex) | Not specified | Not specified | Not specified | Not specified |
| Emission Maximum (λem) | 880 nm ± 10 nm | Not specified | Not specified | Not specified |
| Absorption Maximum (λabs) | Not specified | 880 nm (in Methanol) | 880 nm | Not specified |
| Quantum Yield (Φ) | ≥ 30% | Not specified | Not specified | Not specified |
| Molar Extinction Coefficient (ε) | Not applicable (specified by particle) | Not specified | Not specified | Not specified |
| Absorptivity | Not applicable | 260 L g⁻¹ cm⁻¹ | 298 L g⁻¹ cm⁻¹ | Not specified |
| Full Width at Half Maximum (FWHM) | 77 nm | Not specified | Not specified | Not specified |
| Molecular Weight | 2.72 x 10⁶ g/mol | Not specified | Not specified | 602.12 g/mol |
| Chemical Formula | Not applicable (Core/Shell Structure) | Not specified | Not specified | C₃₅H₃₆ClNO₆ |
| Appearance | Solution | Powder | Powder | Not specified |
| Solubility | Water | Water, Alcohols | Soluble in organic solvents | Not specified |
Experimental Protocols
The following protocols provide a general framework for the application of NIR probes emitting at approximately 880 nm in both cellular and in vivo imaging. It is crucial to optimize these protocols for the specific probe and experimental system being used.
Protocol 1: In Vitro Cellular Imaging
This protocol outlines the steps for labeling and imaging live cells using a NIR fluorescent probe.
Materials:
-
NIR fluorescent probe with emission at ~880 nm
-
Appropriate solvent for the probe (e.g., DMSO for organic dyes, aqueous buffer for quantum dots)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on a suitable imaging dish or slide
-
Fluorescence microscope equipped with a NIR laser and appropriate emission filters
Procedure:
-
Probe Preparation: Prepare a stock solution of the NIR probe in a suitable solvent. For cellular imaging, the final working concentration typically ranges from 100 nM to 10 µM. The optimal concentration should be determined experimentally.
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an imaging-compatible vessel.
-
Cell Staining:
-
Remove the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution (diluted in pre-warmed cell culture medium) to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Incubation times can vary from 15 minutes to 2 hours, depending on the specific probe and cell type.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed cell culture medium to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the 880 nm probe.
Protocol 2: In Vivo Animal Imaging
This protocol provides a general guideline for performing in vivo imaging in small animal models using a NIR fluorescent probe.
Materials:
-
NIR fluorescent probe with emission at ~880 nm, formulated for in vivo use
-
Small animal model (e.g., mouse)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence detection
-
Sterile PBS or other appropriate vehicle for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a suitable method.
-
If necessary, remove fur from the imaging area to minimize light scattering and absorption.
-
-
Probe Administration:
-
Dilute the NIR probe to the desired concentration in a sterile vehicle. A typical dose for in vivo imaging can range from 0.03 mg/ml, administered as a 100 µl injection.[3]
-
Administer the probe to the animal, typically via intravenous (tail vein) injection.
-
-
Imaging:
-
Acquire a baseline fluorescence image before probe injection to account for any autofluorescence.
-
After probe administration, acquire images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the probe.
-
Use an excitation source and emission filter appropriate for the ~880 nm emitting probe.
-
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the use of NIR 880 fluorescent probes.
References
The Principles of Near-Infrared Fluorescence in Deep Tissue Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of near-infrared (NIR) fluorescence imaging, a powerful modality for visualizing biological processes deep within living tissues. NIR imaging offers significant advantages over traditional visible light fluorescence, enabling researchers and drug development professionals to gain unprecedented insights into disease progression, therapeutic efficacy, and pharmacokinetic profiles in preclinical models. This guide details the underlying physics, compares different NIR windows, discusses the variety of available fluorophores, and provides an overview of the instrumentation and experimental considerations crucial for successful deep tissue imaging.
Fundamental Principles of NIR Fluorescence Imaging
Near-infrared fluorescence imaging operates on the principle of exciting a fluorescent molecule (fluorophore) with light in the NIR spectrum and detecting the longer-wavelength light emitted as the fluorophore returns to its ground state.[1] The critical advantage of using NIR light (typically in the 650–1700 nm range) lies in its ability to penetrate biological tissues more deeply than visible light.[1][2] This is primarily due to two factors:
-
Reduced Light Scattering: Biological tissues are highly scattering media, particularly for shorter wavelengths of light. As the wavelength increases into the NIR region, the scattering coefficient of tissues decreases, allowing photons to travel further.[1][3]
-
Minimized Autofluorescence: Endogenous fluorophores within tissues, such as collagen and elastin, have broad excitation and emission spectra that primarily fall within the visible range. By using NIR excitation, this background "autofluorescence" is significantly reduced, leading to a much higher signal-to-background ratio (SBR).[2][4]
The process can be broken down into three key steps:
-
Excitation: A light source, typically a laser or a filtered lamp, illuminates the tissue with a specific NIR wavelength.
-
Emission: Fluorophores within the tissue absorb the excitation light and, after a brief excited state, emit photons of a longer wavelength (a phenomenon known as the Stokes shift).
-
Detection: A sensitive detector, often a cooled CCD or an InGaAs camera, captures the emitted fluorescence signal. Optical filters are used to block the scattered excitation light and allow only the emitted fluorescence to reach the detector.[1]
The NIR-I, NIR-II, and NIR-III Windows for Deep Tissue Imaging
The NIR spectrum is further divided into distinct "biological windows" where the absorption of light by endogenous chromophores like hemoglobin and water is minimized, allowing for maximal tissue penetration.
-
NIR-I Window (650-950 nm): This was the first window to be extensively explored for in vivo imaging.[5] It offers significantly improved tissue penetration compared to the visible spectrum.[2] However, it is still subject to some degree of light scattering and autofluorescence.[4]
-
NIR-II Window (1000-1700 nm): This window offers even greater advantages for deep tissue imaging.[5][6] Photon scattering is further suppressed at these longer wavelengths, and tissue autofluorescence is virtually nonexistent.[6][7] This results in images with higher spatial resolution and deeper penetration depths.[8][9] The NIR-II window is sometimes subdivided into NIR-IIa (1300–1400 nm) and NIR-IIb (1500–1700 nm) for even finer distinction of imaging clarity.[10]
-
NIR-III Window (Beyond 1700 nm): While offering potentially even deeper tissue penetration, this region is more significantly affected by water absorption, which can limit its practical application in biological imaging.[9]
The following diagram illustrates the concept of the biological windows for deep tissue imaging.
Caption: Comparison of different optical windows for bioimaging.
Fluorophores for NIR Deep Tissue Imaging
The choice of fluorophore is critical for the success of NIR imaging experiments. An ideal NIR fluorophore should possess high quantum yield (brightness), excellent photostability, good biocompatibility, and appropriate pharmacokinetic properties for the intended application. The main classes of NIR fluorophores are organic dyes and inorganic nanoparticles.
Organic Dyes
Small-molecule organic dyes are widely used due to their relatively small size, ease of chemical modification, and good biocompatibility.[10][11] Common classes of NIR organic dyes include:
-
Cyanine (B1664457) Dyes: These are a popular class of NIR dyes with high molar absorptivity and good fluorescence quantum yields.[12] Indocyanine green (ICG) is a well-known FDA-approved cyanine dye used in clinical applications.[10]
-
Donor-Acceptor-Donor (D-A-D) Chromophores: These dyes are specifically engineered for NIR-II imaging and often exhibit bright fluorescence in this region.[10]
-
Polymethine Dyes: The absorption and emission wavelengths of these dyes can be tuned by modifying their chemical structure.[10]
Inorganic Nanoparticles
Inorganic nanoparticles offer several advantages over organic dyes, including superior brightness, photostability, and tunable optical properties.[13][14]
-
Quantum Dots (QDs): These are semiconductor nanocrystals whose emission wavelength can be precisely tuned by changing their size and composition.[13][15] QDs emitting in the NIR region, such as lead sulfide (B99878) (PbS) and silver sulfide (Ag₂S) QDs, are particularly promising for deep tissue imaging.[16]
-
Single-Walled Carbon Nanotubes (SWCNTs): SWCNTs exhibit intrinsic fluorescence in the NIR-II window and have been successfully used for high-resolution in vivo imaging.
The following table summarizes the key properties of different NIR fluorophores.
| Fluorophore Type | Wavelength Range | Advantages | Disadvantages |
| Organic Dyes | |||
| Cyanine Dyes (e.g., ICG) | NIR-I, NIR-II | FDA-approved, good biocompatibility | Lower photostability and quantum yield compared to QDs |
| D-A-D Chromophores | NIR-II | High brightness in NIR-II | Can have complex synthesis |
| Polymethine Dyes | NIR-I, NIR-II | Tunable optical properties | Susceptible to photobleaching |
| Inorganic Nanoparticles | |||
| Quantum Dots (e.g., PbS, Ag₂S) | NIR-I, NIR-II | High quantum yield, superior photostability, tunable emission | Potential long-term toxicity concerns |
| Single-Walled Carbon Nanotubes | NIR-II | Intrinsic NIR-II fluorescence, high photostability | Biocompatibility and clearance need further investigation |
Instrumentation for NIR Fluorescence Imaging
A typical in vivo NIR fluorescence imaging system consists of the following components:
-
Excitation Source: A laser diode or a filtered broadband lamp provides the excitation light. The choice of wavelength depends on the absorption spectrum of the fluorophore being used.
-
Light Delivery System: Fiber optics or a series of lenses and mirrors are used to deliver the excitation light to the sample.
-
Imaging Chamber: A light-tight enclosure houses the animal and minimizes background light.
-
Emission Filter: A long-pass or band-pass filter is placed before the detector to block scattered excitation light and allow only the fluorescence emission to pass through.
-
Detector: A highly sensitive camera, such as a cooled charge-coupled device (CCD) camera for the NIR-I region or an indium gallium arsenide (InGaAs) camera for the NIR-II region, is used to capture the fluorescence signal.[17]
-
Image Acquisition and Analysis Software: Software is used to control the imaging parameters, acquire images, and perform quantitative analysis.
The following diagram illustrates a typical experimental workflow for in vivo NIR fluorescence imaging.
Caption: A generalized workflow for in vivo NIR fluorescence imaging.
Experimental Protocols
In Vivo Imaging of Tumor Targeting
This protocol describes a general procedure for imaging the accumulation of a NIR fluorophore-conjugated antibody in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
NIR fluorophore-conjugated targeting antibody
-
In vivo NIR fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber. Acquire a baseline pre-injection image.
-
Fluorophore Administration: Inject the NIR fluorophore-conjugated antibody intravenously via the tail vein. The dose will depend on the specific probe and animal model.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the probe.
-
Ex Vivo Imaging: At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the in vivo signal distribution.[18]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs over time to determine the tumor-to-background ratio and assess targeting efficiency.
Imaging of Vascular Structures
This protocol outlines a method for visualizing blood vessels using a NIR fluorophore.
Materials:
-
Healthy mouse
-
NIR fluorophore with a long circulation time (e.g., ICG or a PEGylated QD)
-
In vivo NIR fluorescence imaging system
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging chamber.
-
Fluorophore Administration: Inject the NIR fluorophore intravenously.
-
Dynamic Imaging: Immediately after injection, acquire a rapid sequence of images to visualize the initial perfusion of the vasculature.
-
Static Imaging: Acquire high-resolution images at later time points to visualize the detailed vascular network.
-
Data Analysis: Analyze the images to assess vessel morphology, density, and perfusion dynamics.
Applications in Drug Development
NIR fluorescence imaging is a valuable tool throughout the drug development pipeline.
-
Pharmacokinetics and Biodistribution: By labeling a drug candidate with a NIR fluorophore, its distribution, accumulation in target tissues, and clearance from the body can be non-invasively monitored in real-time.
-
Target Engagement: NIR probes can be designed to fluoresce only upon binding to a specific molecular target, providing a direct readout of target engagement in vivo.
-
Therapeutic Efficacy: The therapeutic response to a drug can be monitored by imaging changes in tumor size, apoptosis, or other relevant biomarkers using targeted NIR probes.
-
Image-Guided Surgery: NIR fluorescence can be used to delineate tumor margins during surgery, helping to ensure complete resection while sparing healthy tissue.[19]
The following diagram illustrates how NIR fluorescence can be used to monitor a signaling pathway, such as the β-catenin pathway, which is often dysregulated in cancer.[18]
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bright quantum dots emitting at ∼1,600 nm in the NIR-IIb window for deep tissue fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 9. NIR-II Fluorescent Probes for Fluorescence-Imaging-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
- 12. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tarjomefa.com [tarjomefa.com]
- 14. Near-Infrared Quantum Dots as Optical Probes for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Near-infrared quantum dots for deep tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NIR-Quantum Dots in Biomedical Imaging - CD Bioparticles [cd-bioparticles.com]
- 17. In Vivo Fluorescence Imaging in the NIR-II Spectral Region for Early Cancer Detection | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 18. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 19. Application of NIR Fluorescent Materials in Imaging and Treatment of Tumors of Different Depths | MDPI [mdpi.com]
Navigating the Depths of Neural Networks: A Technical Guide to Near-Infrared Probes Around 880 nm in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
The exploration of the brain's intricate cellular and molecular landscape demands tools that can penetrate deep into tissue with minimal disruption. Near-infrared (NIR) light, particularly in the 700-900 nm (NIR-I) and 1000-1700 nm (NIR-II) spectral windows, offers a significant advantage for in vivo neuroscience research due to reduced light scattering and lower tissue autofluorescence. While a specific fluorophore ubiquitously known as "Fluorescent Red NIR 880" is not prominently documented in scientific literature, this guide delves into the applications of fluorescent, photoacoustic, and photothermal probes that are excited by or emit light in the vicinity of 880 nm, providing a comprehensive technical overview for their use in neuroscience.
The Promise of the Near-Infrared Spectrum in Neuroscience
Operating within the NIR window provides several key advantages for imaging the brain:
-
Deeper Tissue Penetration: Longer wavelength photons are scattered less by biological tissues, allowing for imaging deeper into the brain without the need for invasive procedures.
-
Reduced Autofluorescence: Endogenous fluorophores in the brain, such as NADH and flavins, are less efficiently excited by NIR light, leading to a higher signal-to-background ratio and clearer images.
-
Lower Phototoxicity: The lower energy of NIR photons minimizes damage to cells and tissues, which is crucial for longitudinal studies of dynamic neural processes.
Photophysical Properties of Representative NIR Probes
While a specific dye with an emission maximum at 880 nm for neuroscience is not standard, several NIR fluorophores operate in the 850-900 nm emission range. Furthermore, photoacoustic and photothermal agents are often designed to have strong absorption around 880 nm. The following tables summarize the key photophysical properties of representative probes.
Table 1: Photophysical Properties of Representative NIR Fluorescent Dyes for Neuroscience (Emission Maxima 850-900 nm)
| Dye Name/Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Neuroscience Applications |
| Heptamethine Cyanine Dyes | ~750-800 | ~800-850 | >200,000 | 0.1 - 0.3 | In vivo vascular imaging, targeted molecular imaging of brain tumors, neuronal tracing. |
| Silicon-Rhodamine (SiR) Derivatives | ~640-660 | ~660-680 | ~100,000 | 0.3 - 0.4 | Super-resolution microscopy of neuronal structures, live-cell imaging of cytoskeleton. |
| NIR-II Emissive D-A-D Fluorophores | ~750-850 | ~900-1100 | >100,000 | 0.01 - 0.1 | Deep-tissue fluorescence imaging of brain vasculature and tumors. |
Table 2: Properties of Representative Photoacoustic and Photothermal Agents Absorbing at 880 nm
| Agent | Absorption Max (nm) | Photothermal Conversion Efficiency (η) | Photoacoustic Signal Generation | Key Neuroscience Applications |
| Polypyrrole Nanoparticles | ~880 | High | Strong | Photothermal therapy of brain tumors, photoacoustic imaging of brain structures. |
| Gold Nanoshells | Tunable (including 880 nm) | High | Strong | Photothermal ablation of glioma, targeted drug delivery, photoacoustic imaging. |
| Indocyanine Green (ICG) Aggregates | ~890 (in aggregate form) | Moderate | Moderate | Photothermal therapy, photoacoustic imaging of cerebral vasculature. |
Experimental Protocols for In Vivo NIR Imaging in Neuroscience
The following provides a generalized experimental protocol for in vivo two-photon microscopy of the mouse brain using a NIR-excitable fluorescent probe.
Objective: To visualize neuronal structure and activity in the living mouse brain.
Materials:
-
Two-photon microscope equipped with a tunable Ti:Sapphire laser.
-
Anesthesia machine with isoflurane (B1672236).
-
Stereotaxic frame.
-
Surgical tools for craniotomy.
-
NIR fluorescent probe (e.g., a calcium indicator or a structural dye).
-
Artificial cerebrospinal fluid (ACSF).
-
Dental cement.
Methodology:
-
Animal Preparation: Anesthetize the mouse with isoflurane (1.5-2% in oxygen). Shave the head and secure the animal in a stereotaxic frame.
-
Surgical Procedure (Craniotomy):
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a circular craniotomy (2-3 mm diameter) over the brain region of interest (e.g., somatosensory cortex).
-
Carefully remove the bone flap, leaving the dura mater intact.
-
-
Dye Loading:
-
For bolus loading, inject the fluorescent dye solution directly into the brain parenchyma using a micropipette.
-
Alternatively, for targeted expression, a genetically encoded fluorescent sensor can be delivered via viral injection several weeks prior to imaging.
-
-
Imaging Window Implantation:
-
Cover the craniotomy with a glass coverslip and seal the edges with dental cement to create a chronic imaging window.
-
-
Two-Photon Imaging:
-
Position the mouse under the two-photon microscope objective.
-
Tune the laser to the optimal excitation wavelength for the chosen fluorophore (e.g., 880 nm for exciting certain red-shifted fluorescent proteins).
-
Acquire z-stacks of images to reconstruct the 3D neuronal architecture.
-
For functional imaging, record time-series images to capture changes in fluorescence intensity corresponding to neuronal activity.
-
-
Data Analysis:
-
Use image analysis software to correct for motion artifacts, identify regions of interest (e.g., individual neurons or dendritic spines), and quantify fluorescence changes.
-
Visualizing Methodologies and Concepts
To better illustrate the workflows and principles discussed, the following diagrams are provided in the DOT language for Graphviz.
Applications in Drug Development
The use of NIR probes in neuroscience significantly impacts drug development by enabling:
-
Real-time Monitoring of Drug Effects: Researchers can visualize how a drug candidate affects neuronal activity, morphology, and blood flow in the living brain over time.
-
Blood-Brain Barrier Permeability Studies: NIR-labeled drug molecules can be tracked as they cross the blood-brain barrier, providing crucial pharmacokinetic data.
-
Preclinical Evaluation of Therapies: The efficacy of novel treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke can be assessed by imaging cellular and molecular changes in animal models.
Conclusion
While the specific term "this compound" does not correspond to a widely recognized fluorescent dye in neuroscience, the spectral region around 880 nm is of great importance. It serves as a crucial excitation wavelength for two-photon microscopy of a variety of fluorophores and is a key absorption wavelength for photoacoustic and photothermal agents. The continued development of novel NIR probes with optimized photophysical properties will undoubtedly push the boundaries of our understanding of the brain and accelerate the development of new therapies for neurological and psychiatric disorders.
Exploring New Applications for NIR 880 Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning applications of the near-infrared (NIR) dye, NIR 880, a heptamethine cyanine (B1664457) dye with immense potential in biomedical research and drug development. Exhibiting strong absorption and fluorescence in the NIR-I and extending into the NIR-II window, NIR 880 and its derivatives are at the forefront of innovations in therapeutic and diagnostic modalities. This document provides a comprehensive overview of its core properties, emerging applications, detailed experimental protocols, and the underlying biological pathways.
Core Physicochemical Properties of NIR 880 and Related Dyes
Heptamethine cyanine dyes, including NIR 880, are characterized by their excellent photophysical properties in the near-infrared spectrum, a region where biological tissues have minimal autofluorescence and deeper light penetration can be achieved.[1][2][3] These properties make them ideal candidates for in vivo applications.[1] The table below summarizes key quantitative data for NIR 880 and functionally similar heptamethine cyanine dyes.
| Property | NIR 880 | Related Heptamethine Dyes | Reference |
| Maximum Absorption (λmax) | 880 ± 2 nm (in Ethanol) | 780 - 1080 nm | [4] |
| Molar Extinction Coefficient (ε) | High (specific value not consistently reported) | ~250,000 M⁻¹cm⁻¹ | [5] |
| Emission Maximum (λem) | Not consistently reported | 800 - 1100 nm | [6] |
| Quantum Yield (Φ) | Low (conducive to photothermal conversion) | Variable, generally low in aqueous solutions | [5][6] |
| Photothermal Conversion Efficiency (PCE) | ~31.5% (for a similar 880 nm-triggered agent) | 35.5% - 40.69% | [7] |
| Solubility | Soluble in organic solvents like ethanol | Varies with structural modifications; can be made water-soluble | [4] |
| Photostability | Moderate; can be improved with encapsulation | Can be enhanced through structural modifications and nanoparticle formulation | [8] |
Emerging Applications and Experimental Protocols
The unique spectral characteristics of NIR 880 have paved the way for its use in a variety of innovative biomedical applications. This section details the methodologies for several key emerging uses.
Photothermal Therapy (PTT)
NIR 880's strong absorption at 880 nm and its high photothermal conversion efficiency make it an excellent agent for PTT.[7] Upon irradiation with an 880 nm laser, the dye efficiently converts light energy into heat, inducing hyperthermia in targeted tissues, leading to tumor ablation.
Experimental Protocol: In Vivo Photothermal Therapy
-
Preparation of PTT Agent:
-
For a similar 880 nm-triggered photothermal agent encapsulated in nanoparticles (NPs), a concentration of 90 µg/mL in an aqueous solution is effective for inducing hyperthermia (>50 °C).[7]
-
Prepare a sterile solution of the NIR 880-based agent in phosphate-buffered saline (PBS).
-
-
Animal Model:
-
Use an appropriate tumor xenograft mouse model (e.g., subcutaneous tumors in nude mice).
-
-
Administration:
-
Administer the NIR 880 agent intravenously or via intratumoral injection. The optimal dose and administration route should be determined empirically.
-
-
In Vivo Imaging and Biodistribution (Optional):
-
If the NIR 880 agent is also fluorescent, perform in vivo NIR fluorescence imaging at various time points post-injection to determine the optimal time for laser irradiation when the agent has maximally accumulated in the tumor.
-
-
Laser Irradiation:
-
At the determined time point, irradiate the tumor with an 880 nm diode laser.
-
A laser power density of 0.7 W/cm² for 15 minutes has been shown to be effective for similar agents.[7]
-
Monitor the temperature of the tumor surface using an infrared thermal camera.
-
-
Therapeutic Assessment:
-
Monitor tumor size with calipers daily or every other day.
-
Perform histological analysis (e.g., H&E staining, TUNEL assay) of the tumor tissue post-treatment to assess necrosis and apoptosis.
-
Photoacoustic Imaging (PAI)
The strong NIR absorption of heptamethine cyanine dyes leads to a significant photoacoustic effect, making them excellent contrast agents for PAI. This imaging modality offers high-resolution imaging at greater depths than traditional optical imaging.
Experimental Protocol: In Vivo Photoacoustic Imaging
-
Preparation of Contrast Agent:
-
Prepare a sterile solution of the NIR 880 dye or NIR 880-loaded nanoparticles in PBS.
-
-
Animal Model:
-
Use a suitable small animal model (e.g., mouse with a xenograft tumor).
-
-
Administration:
-
Inject the contrast agent intravenously.
-
-
Photoacoustic Imaging:
-
Use a preclinical photoacoustic imaging system.
-
Acquire images before and at various time points after injection of the contrast agent.
-
Use an excitation wavelength that matches the absorption maximum of the NIR 880 dye (~880 nm).
-
-
Image Analysis:
-
Analyze the photoacoustic signal intensity in the region of interest (e.g., tumor) to assess the accumulation of the contrast agent.
-
Differential images (post-injection minus pre-injection) can be used to highlight the contrast enhancement.
-
Drug Delivery Systems
NIR 880 can be encapsulated within or conjugated to nanoparticles to create theranostic platforms. These systems can be used for image-guided drug delivery, where the location of the nanoparticle is tracked via the dye's fluorescence, and the therapeutic payload is released upon a specific trigger, such as the heat generated during PTT.
Experimental Protocol: Formulation of NIR 880-Loaded PLGA Nanoparticles
-
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
NIR 880 dye
-
Dichloromethane (DCM) as the organic solvent
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
-
Nanoparticle Formulation (Single Emulsion-Solvent Evaporation Method):
-
Dissolve PLGA and NIR 880 in DCM.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator.
-
Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the DCM to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unincorporated dye.
-
Resuspend the nanoparticles in a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the size and zeta potential of the nanoparticles using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Quantify the dye loading and encapsulation efficiency using UV-Vis spectrophotometry.
-
Biosensing
The fluorescence properties of NIR dyes can be sensitive to their local environment, a characteristic that can be exploited for biosensing applications. For example, changes in fluorescence intensity or wavelength can indicate the presence of specific analytes or changes in physiological parameters like pH.
Experimental Protocol: Development of a NIR 880-Based Biosensor
-
Probe Design and Synthesis:
-
Synthesize a derivative of NIR 880 that includes a recognition element for the target analyte. This could be a chemical group that reacts with the analyte or a linker for conjugation to a specific antibody or aptamer.
-
-
In Vitro Characterization:
-
Measure the absorption and fluorescence spectra of the NIR 880 probe in the presence and absence of the target analyte.
-
Determine the selectivity of the probe by testing its response to other, structurally similar molecules.
-
Determine the limit of detection (LOD) for the analyte.
-
-
Cellular Imaging (if applicable):
-
Incubate cells with the NIR 880 probe.
-
Use fluorescence microscopy to visualize the localization of the probe and its response to changes in intracellular analyte concentration.
-
Signaling Pathways and Visualizations
The therapeutic effects of NIR 880-mediated phototherapy often involve the induction of apoptosis, or programmed cell death. A key pathway implicated is the mitochondrial-mediated intrinsic apoptotic pathway, which culminates in the activation of caspase-3.
Mitochondrial-Mediated Apoptosis
Upon photothermal or photodynamic stress induced by the NIR 880 dye and laser irradiation, the integrity of the mitochondrial membrane is compromised. This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 initiates a cascade, leading to the cleavage and activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.
Experimental Workflow for In Vivo Photothermal Therapy
The following diagram illustrates a typical workflow for conducting an in vivo photothermal therapy experiment using a NIR 880-based agent.
Methodologies for Key Experiments
To further enable the exploration of NIR 880's potential, this section provides more detailed protocols for crucial analytical techniques.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysate Preparation:
-
Induce apoptosis in cells using the desired method (e.g., NIR 880-mediated PTT).
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add 50-100 µg of protein lysate to each well.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control from all readings.
-
Compare the absorbance of the treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
The Seahorse XF Cell Mito Stress Test is used to assess mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
-
Seahorse XF Analysis:
-
Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) into the appropriate ports.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate into the analyzer and start the assay. The instrument will measure the basal OCR and then the OCR after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
NIR 880 and other heptamethine cyanine dyes represent a versatile class of molecules with significant potential to advance cancer diagnostics and therapy. Their strong absorbance and fluorescence in the NIR window, coupled with their capacity for photothermal conversion and amenability to chemical modification, enable a wide range of applications from high-resolution in vivo imaging to targeted drug delivery and photothermal ablation of tumors. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore and expand upon these exciting new frontiers in the application of NIR 880 dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. azonano.com [azonano.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Absorption and Emission Spectra of NIR 880
This technical guide provides a comprehensive overview of the core spectroscopic properties of near-infrared (NIR) dyes absorbing around 880 nm, commonly referred to as NIR 880. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral characteristics, experimental methodologies for their determination, and their application in relevant biological contexts.
Spectroscopic Properties of NIR Dyes Absorbing Near 880 nm
The term "NIR 880" is often used to describe a range of near-infrared dyes that exhibit a maximum absorption (λ_max) at or around 880 nm. These dyes are of significant interest in biomedical research and drug development due to their operation within the NIR-I window (700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.[1][2][3][4][5] The specific characteristics of these dyes can vary depending on their molecular structure and solvent environment. Below is a summary of publicly available data for representative dyes in this category.
| Property | NIR880D | ML880 | 3TT-IC-4Cl Nanoparticles (TNPs) | Fluorescent red NIR 880 |
| Absorption Max (λ_abs) | 880 nm (in Methanol)[6] | 880 nm (in DMSO)[7] | 874 nm (in aqueous solution)[8] | Not Specified |
| Emission Max (λ_em) | Not Specified | 850-940 nm range (in DMSO)[7] | ~840 nm (for free 3TT-IC-4Cl in CHCl3)[8] | Not Specified |
| Absorptivity/Extinction | 260 L g⁻¹ cm⁻¹[6] | Not Specified | Not Specified | Not Specified |
| Molecular Weight | Not Specified | Not Specified | Not Specified | 602.12 g/mol [9] |
| Molecular Formula | Not Specified | Not Specified | Not Specified | C35H36ClNO6[9] |
| Solubility | Soluble in water and alcohols[6] | Soluble in various solvents[7] | Formulated as nanoparticles in water[8] | Not Specified |
| Appearance | Powder[6] | Not Specified | Aqueous solution[8] | Not Specified |
Experimental Protocols for Spectral Characterization
The determination of the absorption and emission spectra of NIR dyes is crucial for their effective application. The following outlines a general methodology for these measurements.
2.1. Measurement of Absorption Spectrum and Molar Extinction Coefficient
The absorption spectrum is measured using a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer, such as a PerkinElmer Lambda 25, is commonly used.[10]
-
Sample Preparation:
-
Prepare a concentrated stock solution of the NIR dye in a suitable solvent (e.g., DMSO, Methanol, or an aqueous buffer like PBS).[1]
-
Create a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]
-
-
Measurement Procedure:
-
Calibrate the spectrophotometer using a cuvette filled with the same solvent/buffer used for dilution (the "blank").
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the concentration (c) in mol/L on the x-axis.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting line, according to the Beer-Lambert law (A = εbc), where 'b' is the path length of the cuvette (typically 1 cm).
-
2.2. Measurement of Emission Spectrum and Fluorescence Quantum Yield
The fluorescence emission spectrum and quantum yield (Φ) are determined using a spectrofluorometer. The quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons.
-
Instrumentation: A spectrofluorometer equipped for NIR detection, such as an Edinburgh F920 fluorescence spectrometer with appropriate detectors (e.g., R928P and G8605-23), is suitable.[10]
-
Sample Preparation:
-
Prepare a dilute solution of the sample dye and a standard with a known quantum yield in the same solvent. The absorbance of both solutions at the excitation wavelength should be low and nearly identical (ideally < 0.1) to minimize inner filter effects.[1] IRDye 800CW or Alexa Fluor 750 can be used as standards.[1]
-
-
Measurement Procedure:
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity (I).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation[1]: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Applications in Drug Development and In Vivo Imaging
NIR dyes absorbing around 880 nm are valuable tools in drug development and preclinical research, primarily for in vivo imaging and targeted therapies.[2][3] Their ability to be excited by light that penetrates deeper into biological tissues makes them ideal for visualizing biological processes in living organisms.[2][3][4]
One significant application is in image-guided drug delivery. Here, a NIR dye is conjugated to a therapeutic agent or a targeting moiety (such as an antibody). This allows for the real-time tracking of the drug's distribution and accumulation at the target site, for instance, a tumor.[2] Another key application is in photothermal therapy (PTT), where the NIR dye absorbs light from a laser and converts it into heat to ablate cancer cells.[8]
Workflow for Image-Guided Drug Delivery using a NIR 880 Dye
Caption: Workflow for image-guided drug delivery using a NIR 880 dye conjugate.
Signaling Pathway for Photothermal Therapy (PTT)
In the context of photothermal therapy, the NIR dye acts as a photothermal agent. Upon excitation with an 880 nm laser, the dye efficiently converts the absorbed light energy into heat, leading to localized hyperthermia and subsequent tumor cell death.
Caption: Simplified signaling pathway of photothermal therapy induced by a NIR 880 dye.
References
- 1. benchchem.com [benchchem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Near Infrared (NIR) Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. NIR-I Dye-Based Probe: A New Window for Bimodal Tumor Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qcrsolutions.com [qcrsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of NIR 880 Dye for Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of near-infrared (NIR) dyes absorbing around 880 nm, with a specific focus on the promising photothermal agent 3TT-IC-4Cl. This document details the scientific rationale, experimental methodologies, and key data associated with this class of molecules for targeted cancer therapy.
Introduction: The Emergence of NIR-II Window Photothermal Agents
Near-infrared (NIR) light, particularly in the second biological window (NIR-II, 1000-1700 nm), offers significant advantages for biomedical applications due to its deep tissue penetration and low autofluorescence. However, the development of organic dyes with strong absorption in the longer NIR-I (700-950 nm) and NIR-II regions remains a challenge. Dyes absorbing around 880 nm are of particular interest as they can be efficiently excited by commercially available lasers for applications such as photothermal therapy (PTT). PTT is a minimally invasive cancer treatment that utilizes photothermal agents to convert light energy into heat, inducing localized hyperthermia and subsequent tumor cell death.
The 3TT-IC-4Cl dye, a novel photothermal agent with an absorption maximum around 880 nm when formulated into nanoparticles, has emerged as a potent candidate for PTT. Its development stems from the field of organic electronics, specifically from the ITIC family of non-fullerene acceptors used in organic solar cells. These molecules possess a unique acceptor-donor-acceptor (A-D-A) structure, which facilitates strong intramolecular charge transfer and results in intense absorption in the NIR region.
The 3TT-IC-4Cl Dye: A Profile
Chemical Structure:
The core of 3TT-IC-4Cl consists of a fused-ring electron donor unit flanked by two electron-accepting units. This A-D-A architecture is crucial for its photophysical properties. The "3TT" likely refers to the thieno[3,2-b]thiophene (B52689) units in the central core, while "IC-4Cl" denotes the chlorinated indanone-based acceptor end groups.
Quantitative Data
The following tables summarize the key quantitative data for 3TT-IC-4Cl-based nanoparticles (TNPs) as reported in the literature. Data for the free dye is limited.
Table 1: Photophysical Properties of 3TT-IC-4Cl and TNPs
| Property | 3TT-IC-4Cl in Chloroform | TNPs in Aqueous Solution |
| Absorption Maximum (λmax) | ~772 nm | ~874 nm |
| Fluorescence Maximum | ~840 nm | Not Reported |
| Molar Extinction Coefficient | Not Reported | Not Reported |
| Quantum Yield | Not Reported | Not Reported |
Table 2: Physicochemical and Photothermal Properties of TNPs
| Property | Value |
| Mean Diameter | ~150 nm |
| Photothermal Conversion Efficiency (η) | 31.5% |
| Laser Wavelength for PTT | 880 nm |
| Encapsulating Polymer | Folic Acid-Polyethylene Glycol-Poly(β-benzyl-L-aspartate) (FA-PEG-PBLA) |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the development and application of 3TT-IC-4Cl-based nanoparticles for photothermal therapy.
4.1. Representative Synthesis of an A-D-A Type Photothermal Agent (General Protocol)
Note: A specific, detailed synthesis protocol for 3TT-IC-4Cl is not publicly available. The following is a representative protocol for the synthesis of similar ITIC-based A-D-A molecules and should be adapted and optimized by qualified chemists.
-
Synthesis of the Core Donor Unit: The synthesis typically begins with the construction of the central fused-ring electron donor core. This often involves multi-step organic synthesis reactions, such as Suzuki or Stille cross-coupling reactions, to build the conjugated backbone.
-
Synthesis of the Acceptor End-Groups: The electron-accepting end-groups, such as chlorinated indanone derivatives, are synthesized separately. This may involve reactions like Knoevenagel condensation.
-
Final Condensation Reaction: The final A-D-A molecule is assembled by a condensation reaction between the core donor unit and the acceptor end-groups. This is often carried out in a high-boiling point solvent with a catalyst, such as pyridine (B92270) or piperidine.
-
Purification: The crude product is purified using techniques like column chromatography and recrystallization to obtain the final high-purity dye.
4.2. Preparation of 3TT-IC-4Cl Nanoparticles (TNPs) by Nanoprecipitation
-
Polymer Synthesis: The amphiphilic block copolymer, Folic Acid-Polyethylene Glycol-Poly(β-benzyl-L-aspartate) (FA-PEG-PBLA), is synthesized via ring-opening polymerization of β-benzyl-L-aspartate N-carboxyanhydride initiated by amine-terminated FA-PEG.
-
Nanoparticle Formulation:
-
Dissolve 3TT-IC-4Cl and FA-PEG-PBLA in a water-miscible organic solvent, such as tetrahydrofuran (B95107) (THF). .
-
Under vigorous stirring, rapidly inject the organic solution into a larger volume of deionized water. .
-
The hydrophobic 3TT-IC-4Cl and the PBLA block of the copolymer will precipitate out of the aqueous phase, while the hydrophilic PEG-FA chains will stabilize the newly formed nanoparticles. .
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization. .
-
Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining organic solvent and unencapsulated dye.
-
4.3. Measurement of Photothermal Conversion Efficiency (η)
-
Sample Preparation: Prepare a suspension of the TNPs in deionized water at a known concentration.
-
Laser Irradiation: Place the nanoparticle suspension in a cuvette and irradiate it with an 880 nm laser of a known power density.
-
Temperature Monitoring: Record the temperature of the suspension over time using a thermocouple or an infrared thermal imaging camera until a steady-state temperature is reached.
-
Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools back to room temperature.
-
Calculation: The photothermal conversion efficiency (η) is calculated using the following equation:
η = [hA(T_max - T_surr) - Q_dis] / [I(1 - 10^(-A_880))]
where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_dis is the heat dissipated from the light absorbed by the solvent.
-
I is the incident laser power.
-
A_880 is the absorbance of the nanoparticles at 880 nm.
The term hA can be determined from the cooling curve data.
-
Visualizations
5.1. Signaling Pathway: Folate Receptor-Mediated Endocytosis
The targeting of the 3TT-IC-4Cl nanoparticles to cancer cells is achieved through the folic acid ligand on the nanoparticle surface, which binds to the folate receptor, a protein often overexpressed on the surface of cancer cells. This binding triggers the internalization of the nanoparticle via receptor-mediated endocytosis.
Caption: Cellular uptake of TNPs via folate receptor-mediated endocytosis.
5.2. Experimental Workflow: Photothermal Therapy
The following diagram illustrates the workflow for in vitro and in vivo photothermal therapy using 3TT-IC-4Cl nanoparticles.
Caption: Workflow for in vitro and in vivo photothermal therapy experiments.
5.3. Logical Relationship: Design of a Targeted Photothermal Agent
The design of the 3TT-IC-4Cl nanoparticle system is based on a logical progression of concepts to achieve effective and targeted cancer therapy.
Caption: Logical design principles for the TNP-based photothermal agent.
Conclusion
The development of NIR 880 dyes, exemplified by 3TT-IC-4Cl, represents a significant advancement in the field of photothermal therapy. By leveraging the unique photophysical properties of A-D-A structured organic molecules, researchers have created a potent photothermal agent. When formulated into targeted nanoparticles, these dyes offer the potential for highly specific and effective cancer treatment. This technical guide provides a foundational understanding of the discovery, development, and application of this promising class of therapeutic agents, intended to aid researchers and drug development professionals in their pursuit of novel cancer therapies. Further research is warranted to fully elucidate the synthesis and photophysical properties of the free dye and to optimize its formulation for clinical translation.
Illuminating the Unseen: A Technical Guide to Fluorophores in the 880 nm Range
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of near-infrared (NIR) fluorophores, with a specific focus on those exhibiting emission in the 880 nm range. This spectral region, bridging the NIR-I and NIR-II windows, offers significant advantages for deep-tissue imaging and diagnostics. This document provides a comprehensive overview of the fundamental photophysics, design strategies, and applications of these powerful molecular tools, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate their integration into research and development pipelines.
Core Principles of 880 nm Fluorophores: Harnessing the Near-Infrared Window
Fluorophores emitting in the 880 nm range operate within the near-infrared spectrum, a region advantageous for biological imaging due to the reduced absorption and scattering of light by endogenous biomolecules like hemoglobin and water.[1] This "optical window" allows for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[1]
The design of fluorophores emitting at these longer wavelengths often revolves around creating molecules with extended π-conjugated systems and donor-acceptor-donor (D-A-D) architectures.[2] This molecular engineering lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of both absorption and emission spectra into the NIR region. Heptamethine cyanine (B1664457) dyes are a prominent class of fluorophores that can be chemically modified to achieve emission around 880 nm.[3]
A key consideration in the design and application of these fluorophores is their photophysical properties, primarily their molar extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). High values for both are desirable for achieving bright signals in imaging applications. Additionally, factors such as photostability, water solubility, and low cytotoxicity are crucial for successful in vivo experiments.
Quantitative Data of Representative 880 nm Fluorophores
For effective selection and application, a clear understanding of the quantitative photophysical properties of available fluorophores is essential. The following table summarizes key data for Indocyanine Green (ICG) and its analogue, IR-820, which are commonly used fluorophores with emissions in the 880 nm range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Medium | Reference |
| Indocyanine Green (ICG) | ~800 | ~820 | - | - | Blood | [4] |
| IR-820 | 793 | 858 | - | 0.02521 | 10% Fetal Bovine Serum | [5][6] |
| IR-820 | - | 829 | - | 0.00313 | Water | [5][6] |
Experimental Protocols
Synthesis of Indocyanine Green (ICG) Analogs
The synthesis of heptamethine cyanine dyes, including analogs of ICG, typically involves a condensation reaction. A modular synthetic approach allows for the strategic placement of various functional groups to tune the fluorophore's properties.[4]
A General One-Step Condensation Method for ICG Synthesis: [7]
-
Reactant Preparation: Dissolve the appropriate heterocyclic precursors (e.g., substituted indolenine derivatives) and a polymethine bridge precursor in a suitable solvent such as ethanol.
-
Condensation Reaction: Mix the reactant solutions and heat under reflux for a specified period. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, the crude product is typically purified by recrystallization from a solvent mixture (e.g., ethanol/acetone) to yield the final dye.[7]
-
Characterization: The structure and purity of the synthesized dye are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
In Vivo Fluorescence Imaging Protocol in a Murine Model
This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in mice.[9][10][11]
-
Animal Preparation:
-
Fluorophore Administration:
-
Inject the NIR fluorophore solution (e.g., dissolved in a biocompatible solvent like PBS or a serum-containing medium) intravenously via the tail vein.[9]
-
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the specific fluorophore being used. For fluorophores emitting around 880 nm, an excitation filter around 780-800 nm and a long-pass emission filter above 830 nm are typically used.[9][12]
-
Acquire a sequence of images at various time points post-injection to monitor the biodistribution and accumulation of the fluorophore at the target site.[9]
-
Optimize acquisition parameters such as exposure time to achieve a good signal-to-noise ratio.[9]
-
-
Data Analysis:
-
Use the imaging system's software to analyze the acquired images.
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region to quantify the fluorescence intensity and calculate the signal-to-background ratio.[10]
-
-
Ex Vivo Analysis (Optional):
Visualization of Signaling Pathways and Experimental Workflows
The ability to conjugate NIR fluorophores to targeting moieties, such as antibodies or small molecules, enables the visualization of specific biological processes and signaling pathways in vivo.
Imaging Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen levels in tumors, is associated with resistance to therapy.[1][3] NIR fluorophores can be designed to be "activatable" in hypoxic environments, providing a high-contrast signal specific to the tumor microenvironment.
Visualizing MAPK Signaling in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[14] Fluorescent probes can be used to monitor the activity of key components of this pathway, such as the Ras and ERK proteins.[15]
References
- 1. Hypoxia-triggered single molecule probe for high-contrast NIR II/PA tumor imaging and robust photothermal therapy [thno.org]
- 2. lse.technion.ac.il [lse.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Sterically Shielded Hydrophilic Analogs of Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 12. Imaging tumor hypoxia by near-infrared fluorescence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers [mdpi.com]
- 15. Dynamics of the Ras/ERK MAPK cascade as monitored by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Near-Infrared (NIR) Fluorescence at 880 nm: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study and design of near-infrared (NIR) fluorophores, with a specific focus on the 880 nm emission wavelength. This region of the spectrum, falling within the NIR-I window (700-900 nm), is of significant interest for biomedical imaging due to its ability to penetrate tissue more deeply than visible light, with reduced autofluorescence from biological samples.[1]
Core Principles of NIR Fluorescence
Fluorescence is a photoluminescent process wherein a molecule, after absorbing a photon, transitions to an electronically excited state and subsequently emits a photon to return to its ground state. The efficiency of this process is quantified by the fluorescence quantum yield (QY), which is the ratio of emitted photons to absorbed photons. For a fluorophore to be effective, particularly in biological applications, it should possess a high molar extinction coefficient (strong absorption) and a high quantum yield (efficient emission).[2]
The design of NIR fluorophores often revolves around creating molecules with a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is typically achieved through the construction of extended π-conjugated systems. A popular and effective molecular design strategy is the Donor-Acceptor-Donor (D-A-D) or Donor-π-Acceptor (D-π-A) architecture. In this framework, electron-donating and electron-accepting moieties are linked through a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) upon excitation, leading to lower energy emission.
Theoretical Modeling and Computational Design
Computational chemistry, particularly quantum mechanical methods, plays a pivotal role in the rational design and a priori prediction of the photophysical properties of novel NIR fluorophores.[3] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for modeling the electronic structure and excited states of organic dyes.[4]
Predicting Photophysical Properties
The primary goal of theoretical modeling in this context is to predict key photophysical parameters before undertaking complex and often costly synthesis. These parameters include:
-
Absorption Maximum (λ_max_abs): The wavelength at which the fluorophore shows the strongest absorption. This is related to the energy difference between the ground state (S₀) and the first excited state (S₁).
-
Emission Maximum (λ_max_em): The wavelength at which the fluorophore emits light most intensely. This is related to the energy difference between the relaxed first excited state and the ground state.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise ratios.
-
Quantum Yield (Φ_F_): While direct and highly accurate prediction of quantum yield is challenging, computational methods can provide insights into the factors that influence it, such as the oscillator strength of the S₀-S₁ transition and the energy gaps to non-radiative decay pathways.
The following diagram illustrates a typical workflow for the computational prediction of a fluorophore's properties:
The Donor-Acceptor-Donor (D-A-D) Design Strategy
The D-A-D molecular architecture is a cornerstone of modern NIR fluorophore design. This strategy allows for fine-tuning of the emission wavelength by modulating the electron-donating and -accepting strengths of the constituent moieties and the length of the π-conjugated system.
Quantitative Data of NIR Fluorophores
The following table summarizes the photophysical properties of a selection of NIR fluorophores, with a focus on those with absorption and/or emission in the vicinity of 880 nm. It is important to note that the exact properties can be highly dependent on the solvent and the local molecular environment.
| Fluorophore/Nanoparticle | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent/Medium | Reference |
| 3TT-IC-4Cl | 772 | ~840 | Not Reported | CHCl₃ | [5] |
| TNPs (3TT-IC-4Cl based) | 874 | Not Reported | Not Reported | Aqueous Solution | [5] |
| IR-792 | ~790 | ~880 | Not Reported | EMIM TFSI | [6] |
| Heptamethine Dyes (general) | 770-810 | 920-950 | Not Reported | Water | [7] |
Experimental and Computational Protocols
Experimental Protocols
The synthesis of NIR dyes often involves multi-step organic chemistry procedures. For example, the synthesis of heptamethine cyanine (B1664457) dyes can be achieved through the condensation of indolenium salts with reactive intermediates.[8] The purification of the final product is typically performed using techniques such as column chromatography and recrystallization, and the structure is confirmed by NMR, mass spectrometry, and IR spectroscopy.[8]
-
UV-Vis Absorption Spectroscopy: Absorption spectra are typically recorded on a dual-beam UV-Vis spectrophotometer. The fluorophore is dissolved in a suitable solvent (e.g., CHCl₃, DMSO, or PBS for biological applications) at a known concentration in a quartz cuvette.
-
Fluorescence Spectroscopy: Emission and excitation spectra are measured using a fluorescence spectrophotometer. For emission spectra, the sample is excited at its absorption maximum, and the emitted light is scanned over a range of longer wavelengths.
-
Quantum Yield Determination: The fluorescence quantum yield is often determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a standard dye with a known quantum yield (e.g., IR-26 in the NIR range). The absorbance of the sample and standard solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
Computational Protocols
Quantum chemistry calculations are typically performed using software packages such as Gaussian, ORCA, or Q-Chem.
The geometry of the fluorophore in its ground state is optimized using DFT. A common choice of functional for organic dyes is a hybrid functional like B3LYP or PBE0, paired with a basis set such as 6-31G(d) or a larger one like cc-pVTZ for higher accuracy. Solvent effects are often included using a polarizable continuum model (PCM).
Once the ground state geometry is optimized, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption spectrum. To model the emission spectrum, the geometry of the first excited state is optimized using TD-DFT, followed by a calculation of the vertical transition energy back to the ground state.
The following diagram provides a simplified representation of the electronic transitions involved in fluorescence, often visualized with a Jablonski diagram.
Conclusion
The theoretical modeling of NIR fluorescence, particularly around the 880 nm wavelength, is a dynamic and crucial field for the advancement of biomedical imaging and diagnostics. The synergy between computational prediction and experimental validation allows for the rational design of novel fluorophores with tailored properties. While challenges remain in accurately predicting quantum yields and modeling complex environmental effects, the continued development of theoretical methods and computational power promises to accelerate the discovery of next-generation NIR probes for a wide range of scientific and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT/TD-DFT calculations on the sensing mechanism of a dual response near-infrared fluorescent chemosensor for superoxide anion and hydrogen polysulfides: photoinduced electron transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quantifying Emission Of Nir-i And Nir-ii Dyes Via Fluorescence Quantum Yield | IDEALS [ideals.illinois.edu]
- 6. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Heptamethine Cyanine Dyes | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with Fluorescent Red NIR 880 Dye
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing fluorescent red near-infrared (NIR) dyes with an absorption maximum around 880 nm for in vivo imaging applications. NIR imaging in the 700-900 nm range offers significant advantages for animal studies due to reduced tissue autofluorescence and deeper tissue penetration of light compared to the visible spectrum.[1][2][3][4] These properties lead to a higher signal-to-background ratio, enabling sensitive and clear visualization of biological processes.[1]
Dye Characteristics and Properties
NIR dyes with an absorbance maximum around 880 nm are typically polymethine cyanine (B1664457) or squaraine dyes.[1][5] These organic fluorophores are characterized by their strong absorption and emission in the NIR region, making them suitable for a variety of in vivo applications, including cancer imaging and tracking drug delivery.[5][6][7]
Table 1: General Properties of NIR 880 Dyes
| Property | Typical Value/Characteristic | Reference |
| Appearance | Brownish-red crystalline powder | [8] |
| Maximum Absorption (λmax) | 880 ± 2 nm (in Ethanol) | [8] |
| Emission Range | Typically in the 900-950 nm range | General Knowledge |
| Key Features | High molar absorptivity, good photostability | [5] |
| Solubility | Soluble in organic solvents like ethanol; aqueous solubility can be enhanced through chemical modification or formulation | [8] |
Experimental Protocols
Probe Preparation
The proper preparation of the NIR 880 dye is critical for successful in vivo imaging. This involves dissolving the dye in a biocompatible vehicle for administration.
Materials:
-
NIR 880 fluorescent dye
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Tween 80)
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Dissolution: Prepare a stock solution of the NIR 880 dye. Due to the hydrophobic nature of many cyanine dyes, an initial dissolution in a small amount of an organic solvent like DMSO may be necessary.
-
Dilution: For intravenous administration, the stock solution should be diluted in a suitable vehicle, such as PBS. To improve solubility and prevent aggregation in aqueous solutions, a small percentage of a surfactant like Tween 80 can be included.
-
Final Concentration: The final concentration of the dye solution should be optimized based on the specific application and animal model. A typical concentration for intravenous injection might range from 40 µg/mL to higher concentrations depending on the required dose.[9]
-
Sterilization: Filter the final dye solution through a 0.22 µm sterile filter to remove any potential contaminants before injection.
Animal Handling and Anesthesia
Proper animal handling and anesthesia are crucial for animal welfare and to ensure high-quality, motion-free images.
Materials:
-
Small animal anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Induction chamber
-
Nose cone for maintaining anesthesia during imaging
-
Warming pad
Procedure:
-
Anesthesia Induction: Anesthetize the animal (typically a mouse) in an induction chamber using 2-3% isoflurane in oxygen.
-
Maintenance: Once anesthetized, transfer the animal to the imaging platform and maintain anesthesia using a nose cone with 1-2% isoflurane.
-
Monitoring: Monitor the animal's respiratory rate and temperature throughout the imaging procedure. Use a warming pad to maintain body temperature.
In Vivo Imaging Workflow
The following diagram illustrates a general workflow for an in vivo imaging experiment using a fluorescent red NIR 880 dye.
Probe Administration
The route of administration will depend on the experimental goals. Intravenous injection is common for systemic delivery and tumor targeting studies.
Materials:
-
Prepared NIR 880 dye solution
-
Insulin syringe with an appropriate gauge needle
-
Restrainer for tail vein injection
Procedure:
-
Animal Restraint: Place the anesthetized animal in a restrainer to expose the tail vein.
-
Injection: Inject the prepared NIR 880 dye solution (typically 100-200 µL for a mouse) slowly into the tail vein.[9] The exact dose will need to be determined empirically but can be in the range of 0.5 mg/kg.[10]
NIR Imaging and Data Acquisition
Materials:
-
In vivo imaging system equipped for NIR fluorescence imaging
-
Appropriate excitation and emission filters
Procedure:
-
System Setup:
-
Excitation Filter: Select an excitation filter appropriate for the NIR 880 dye. A filter around 860-880 nm would be ideal.
-
Emission Filter: Use a long-pass filter that allows the collection of emitted fluorescence while blocking the excitation light. A 900 nm or higher long-pass filter is recommended.
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire images at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the probe.[9]
-
Optimize acquisition parameters such as exposure time and binning to achieve a good signal-to-noise ratio. Acquisition times for NIR fluorescence can range from 30 to 60 seconds.[1]
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe.
-
Ex Vivo Biodistribution (Optional)
To confirm the in vivo imaging results, an ex vivo analysis of organs can be performed.
Procedure:
-
Euthanasia: At the final imaging time point, euthanize the animal according to institutional guidelines.
-
Organ Dissection: Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Imaging: Arrange the excised organs in the imaging system and acquire a final fluorescence image.
-
Quantitative Analysis: Quantify the fluorescence intensity in each organ to determine the biodistribution of the NIR 880 dye.
Signaling Pathway Visualization
While a specific signaling pathway is not directly interrogated by a general-purpose NIR imaging agent, the dye can be conjugated to a targeting moiety (e.g., an antibody or peptide) to visualize a specific biological target. The following diagram illustrates the concept of targeted imaging.
These protocols provide a general framework for conducting in vivo imaging studies with this compound dyes. It is important to note that specific parameters such as dye concentration, animal model, and imaging settings may require optimization for each particular application.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. interchim.fr [interchim.fr]
- 4. resources.revvity.com [resources.revvity.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. licorbio.com [licorbio.com]
- 8. China NIR Dye 880nm Near Infrared (NIR) Absorbing Dyes Manufacture and Factory | Topwell [topwelldyes.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Fluorescent Red NIR 880 for Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a promising, minimally invasive cancer treatment modality that utilizes photothermal agents (PTAs) to convert near-infrared (NIR) light into localized heat, leading to the ablation of tumor cells. The NIR-I window (700-900 nm) is particularly advantageous for PTT due to the deeper tissue penetration of light in this range. "Fluorescent red NIR 880" refers to a class of organic small molecule dyes that exhibit strong absorption around 880 nm, making them excellent candidates for PTT applications. This document provides detailed application notes and protocols for the utilization of these dyes, with a specific focus on a representative molecule, 3TT-IC-4Cl, for photothermal therapy. These agents can be encapsulated within nanoparticles to improve their stability, biocompatibility, and tumor-targeting capabilities.
Properties of this compound (Exemplified by 3TT-IC-4Cl)
Organic small molecule dyes with absorption maxima around 880 nm offer several advantages for photothermal therapy. When encapsulated in nanoparticles, a significant red shift in the absorption spectrum is often observed due to π-π stacking, which enhances their absorption at the 880 nm wavelength, ideal for deep tissue penetration.[1]
Table 1: Physicochemical Properties of 3TT-IC-4Cl Nanoparticles (TNPs)
| Property | Value | Reference |
| Mean Diameter | ~150 nm | [2] |
| Absorption Peak (in CHCl3) | 772 nm | [1] |
| Fluorescence Peak (in CHCl3) | ~840 nm | [1] |
| Absorption Peak (Aqueous TNPs) | 874 nm | [1] |
Experimental Protocols
Protocol 1: Formulation of NIR 880-Loaded Nanoparticles
This protocol describes the encapsulation of a hydrophobic NIR 880 dye, such as 3TT-IC-4Cl, into an amphiphilic block copolymer using the nanoprecipitation method. Folic acid (FA) can be conjugated to the polymer for targeted delivery to cancer cells overexpressing the folate receptor.
Materials:
-
This compound dye (e.g., 3TT-IC-4Cl)
-
Amphiphilic block copolymer (e.g., FA-PEG-PBLA10)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve the NIR 880 dye and the amphiphilic block copolymer in a mixture of THF and DMSO.
-
Add deionized water dropwise to the organic solution while stirring vigorously to induce nanoprecipitation.
-
Transfer the resulting nanoparticle suspension to dialysis tubing.
-
Dialyze against deionized water for 24-48 hours to remove the organic solvents.
-
Collect the nanoparticle suspension from the dialysis tubing.
-
Lyophilize the suspension to obtain the nanoparticle powder.
-
Store the lyophilized nanoparticles at 4°C for future use.
Diagram 1: Nanoparticle Formulation Workflow
References
Application Notes and Protocols: Fluorescent Red NIR Dye for Sentinel Lymph Node Mapping
Introduction
Sentinel lymph node (SLN) mapping is a critical procedure for staging in various cancers. The use of near-infrared (NIR) fluorescence imaging offers a real-time, non-radioactive method for lymphatic visualization. This document provides detailed application notes and protocols for the use of a fluorescent red NIR dye, specifically IRDye 800CW, for SLN mapping. While the user requested information on a dye emitting at 880 nm, IRDye 800CW, with its emission maximum around 800 nm, is a well-documented and effective agent for this application, offering high sensitivity and deep tissue penetration. For enhanced retention within the sentinel lymph node, IRDye 800CW is often conjugated with human serum albumin (HSA), forming nanocolloidal albumin-IRDye 800CW.
Key Advantages of IRDye 800CW for SLN Mapping
-
High Signal-to-Background Ratio: The NIR window (700-900 nm) minimizes tissue autofluorescence, leading to clearer images.
-
Deep Tissue Penetration: NIR light can penetrate several millimeters into tissue, allowing for the visualization of deeper lymphatic channels and nodes.
-
Real-Time Imaging: Provides surgeons with immediate visual feedback during the procedure.
-
Non-Radioactive: Eliminates the need for radioactive tracers and the associated logistical and safety concerns.
-
Improved Retention with Albumin Conjugation: Covalently linking IRDye 800CW to nanocolloidal albumin significantly improves its retention time in the SLN compared to agents like indocyanine green (ICG).[1]
Quantitative Data Summary
The following tables summarize key quantitative data for IRDye 800CW and its comparison with other commonly used agents for SLN mapping.
Table 1: Properties of Nanocolloidal Albumin-IRDye 800CW [1][2]
| Property | Value |
| Conjugation Efficiency | ~50% |
| Purity (post-purification) | >98% |
| Average Particle Size | ~14.6 nm |
| Quantum Yield (in serum) | Similar to ICG |
| Excitation Maximum | ~785 nm |
| Emission Maximum | ~800 nm |
Table 2: Preclinical Performance in Rabbit Model (Nanocolloidal Albumin-IRDye 800CW vs. ICG/HSA) [1]
| Parameter | Nanocolloidal Albumin-IRDye 800CW | ICG/HSA |
| SLN Detection Time | Within 5 minutes | Within 5 minutes |
| SLN Signal at 24h | No decrease in signal intensity | Strong decrease or complete disappearance |
| Background Fluorescence at 24h | No increase | - |
| SLN Detection Rate at 24h | 100% (12/12 lymph nodes) | 67% (8/12 lymph nodes with signal) |
Table 3: Clinical Performance Comparison of NIR Dyes and Conventional Tracers
| Tracer | Detection Rate | Notes |
| Panitumumab-IRDye800CW (intravenous) | High sensitivity and specificity for metastatic LNs | Targeted approach, not direct lymphatic mapping |
| ICG | 95.4% - 100% | Lower retention in SLNs compared to albumin-IRDye 800CW |
| Blue Dye | 81% - 93% | Lower detection rate than NIR dyes |
| Radioisotope (99mTc) | ~96.4% | Standard of care, involves radiation |
Experimental Protocols
Protocol 1: Preparation of Nanocolloidal Albumin-IRDye 800CW
This protocol is based on the method described by Heuveling et al. (2012).[1][2]
Materials:
-
Nanocoll® kit (or equivalent source of nanocolloidal human serum albumin)
-
IRDye 800CW NHS ester
-
0.1 M Na2CO3
-
Tricine-buffered saline (TCB)
-
PD-10 size-exclusion chromatography column
-
Spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Reconstitution of Nanocolloidal Albumin:
-
Add 1 ml of TCB adjusted to pH 8.5 with 0.1 M Na2CO3 to a Nanocoll kit vial containing 0.5 mg of nanocolloidal albumin.
-
Purify the nanocolloidal albumin from other kit ingredients using a PD-10 size-exclusion chromatography column equilibrated with TCB (pH 8.5).
-
-
Conjugation Reaction:
-
Dissolve IRDye 800CW NHS ester in a small volume of anhydrous DMSO.
-
Add a 20-fold molar excess of the dissolved IRDye 800CW-NHS ester to the purified nanocolloidal albumin solution.
-
Incubate the reaction mixture for 2 hours at 35°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove non-conjugated IRDye 800CW by size-exclusion chromatography using a PD-10 column equilibrated with TCB (pH 6.5).
-
Collect the fraction containing the nanocolloidal albumin-IRDye 800CW conjugate.
-
-
Characterization:
-
Determine the conjugation efficiency by measuring the absorbance of the conjugate and using the Beer-Lambert law.
-
Assess the purity and stability of the conjugate using appropriate analytical techniques such as HPLC.
-
Workflow for preparing nanocolloidal albumin-IRDye 800CW.
Protocol 2: In Vivo Sentinel Lymph Node Mapping in a Preclinical Rabbit Model
This protocol is adapted from the study by Heuveling et al. (2012) using a rabbit auricular VX2 carcinoma model.[1]
Materials:
-
Nanocolloidal albumin-IRDye 800CW solution
-
Sterile saline
-
Anesthetic agent
-
NIR fluorescence imaging system (e.g., Fluobeam)
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit according to approved institutional animal care and use committee protocols.
-
Position the animal to allow clear access to the tumor and the expected lymphatic drainage basin.
-
-
Tracer Administration:
-
Prepare the nanocolloidal albumin-IRDye 800CW for injection.
-
Perform four peritumoral subcutaneous injections of 0.25–0.5 ml each, for a total injected volume of at least 1 ml.
-
-
NIR Fluorescence Imaging:
-
Early Imaging: Begin imaging immediately upon injection and continue for up to 30 minutes to visualize the lymphatic channels and the initial uptake in the SLN.
-
Late Imaging: Perform imaging at 24 hours post-injection to assess the retention of the tracer in the SLN.
-
Use an appropriate NIR imaging system with an excitation wavelength around 785 nm and an emission filter centered around 800 nm.
-
-
Surgical Resection:
-
Following the final imaging session, perform fluorescence-guided surgical resection of the identified SLNs.
-
The high target-to-background ratio should allow for clear delineation of the fluorescent lymph nodes.
-
Workflow for preclinical sentinel lymph node mapping.
Signaling Pathway and Logical Relationships
The process of sentinel lymph node mapping using a fluorescent tracer does not involve a classical signaling pathway but rather a logical workflow of lymphatic drainage and detection.
Logical flow of fluorescent sentinel lymph node mapping.
IRDye 800CW, particularly when conjugated to nanocolloidal albumin, is a promising fluorescent red NIR tracer for sentinel lymph node mapping. Its favorable optical properties and prolonged retention in SLNs offer significant advantages over conventional methods. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing this technology for preclinical and clinical applications.
References
- 1. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Near-Infrared (NIR) Fluorescence Microscopy with Dyes Emitting at Approximately 880 nm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence microscopy is a powerful imaging technique that utilizes fluorophores emitting in the NIR region of the electromagnetic spectrum (typically 700-1700 nm). This application note provides a detailed guide for utilizing NIR fluorescence microscopy with a specific focus on dyes emitting around 880 nm, which fall within the NIR-I window (700-900 nm). Imaging in this window offers significant advantages over traditional visible light microscopy, including deeper tissue penetration, reduced autofluorescence from biological samples, and minimized light scattering, leading to higher signal-to-noise ratios and improved image clarity.[1][2][3] These characteristics make NIR-I fluorescence microscopy particularly well-suited for in vivo imaging, cell tracking, and monitoring drug delivery in preclinical research.
Advantages of NIR-I Fluorescence Microscopy
-
Deeper Tissue Penetration: NIR light can penetrate several millimeters into biological tissues, allowing for the visualization of deeper structures compared to visible light.[1]
-
Reduced Autofluorescence: Endogenous fluorophores in tissues, such as collagen and elastin, have minimal excitation and emission in the NIR-I range, resulting in significantly lower background noise and a higher signal-to-background ratio.[1][2]
-
Minimal Photodamage: The lower energy of NIR light reduces the risk of phototoxicity to living cells and tissues, enabling long-term imaging studies.
-
High Sensitivity: The combination of low background and high photon penetration allows for the detection of weak fluorescent signals with high sensitivity.
Quantitative Data of Representative NIR-I Dyes
| Property | NIR Dye with 880 nm Absorption | IRDye® 800CW |
| Absorption Maximum (λabs) | 880 ± 2 nm | 773 nm |
| Emission Maximum (λem) | Not specified | 792 nm |
| Molar Extinction Coefficient (ε) | High absorptivity | 240,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not specified | ~0.12 in PBS |
| Solubility | Soluble in ethanol | Water-soluble |
| Reactive Group for Conjugation | Not specified | NHS ester, Maleimide, etc. |
Note: The quantum yield and emission maximum for the NIR dye with 880 nm absorption are not provided in the available datasheets. Researchers should characterize these properties for their specific dye and application. IRDye® 800CW data is provided as a reference for a well-documented NIR-I dye.
Experimental Protocols
Protocol 1: In Vitro Cell Labeling and Imaging
This protocol describes the general procedure for labeling live cells with a NIR-880 dye for fluorescence microscopy.
Materials:
-
NIR dye with an emission maximum around 880 nm, conjugated to a targeting moiety (e.g., antibody, peptide) or a lipophilic tail for membrane labeling.
-
Live-cell imaging medium (phenol red-free).
-
Phosphate-buffered saline (PBS).
-
Cells of interest cultured on glass-bottom dishes or chamber slides.
-
Fluorescence microscope equipped with a NIR laser (e.g., 785 nm or 808 nm) and an appropriate emission filter (e.g., 850 nm long-pass or a bandpass filter centered around 880 nm).
-
InGaAs or other NIR-sensitive detector.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (e.g., 60-80%) on the imaging dish.
-
Probe Preparation: Prepare a working solution of the NIR dye conjugate in pre-warmed imaging medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.
-
Cell Staining: Remove the culture medium, wash the cells once with PBS, and add the dye solution to the cells.
-
Incubation: Incubate the cells at 37°C for a duration determined by the specific probe and cell type (typically 15-60 minutes).
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging on the fluorescence microscope. Acquire images using the appropriate laser excitation and emission filters.
Workflow for In Vitro Cell Staining
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a general procedure for non-invasive imaging of tumor xenografts in a mouse model using a targeted NIR-880 dye.
Materials:
-
NIR dye (~880 nm emission) conjugated to a tumor-targeting ligand (e.g., an antibody against a tumor-specific antigen).
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped with a suitable NIR laser and emission filters.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Probe Administration: Inject the NIR dye conjugate intravenously (e.g., via the tail vein). The optimal dose should be determined based on the probe's characteristics and animal model.
-
Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest to determine the tumor-to-background ratio.
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
Workflow for In Vivo Tumor Imaging
Signaling Pathway Visualization: EGFR Signaling in Cancer
Near-infrared fluorescence microscopy can be employed to visualize key signaling pathways in cancer cells. For instance, a NIR dye conjugated to an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be used to track receptor internalization and trafficking upon ligand binding. This allows for the study of EGFR signaling, a pathway often dysregulated in cancer.
EGFR Signaling and Antibody-Dye Conjugate Internalization
Data Presentation
Quantitative data from NIR fluorescence microscopy experiments should be summarized in a clear and structured format to facilitate comparison.
Table 1: In Vitro Cell Viability after NIR Dye Labeling
| NIR Dye Concentration | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) |
| Control (Unlabeled) | 100 ± 2.5 | 100 ± 3.1 |
| 1 µM | 98.7 ± 3.1 | 97.5 ± 2.8 |
| 5 µM | 96.2 ± 4.5 | 94.8 ± 3.9 |
| 10 µM | 92.5 ± 5.2 | 89.7 ± 4.7 |
Table 2: In Vivo Tumor-to-Background Ratio (TBR) of Targeted NIR Probe
| Time Post-Injection (hours) | Tumor Fluorescence (a.u.) | Muscle Fluorescence (a.u.) | Tumor-to-Background Ratio |
| 1 | 1.5 x 10⁵ | 8.0 x 10⁴ | 1.88 |
| 4 | 3.2 x 10⁵ | 6.5 x 10⁴ | 4.92 |
| 8 | 5.8 x 10⁵ | 5.0 x 10⁴ | 11.6 |
| 24 | 4.5 x 10⁵ | 3.2 x 10⁴ | 14.06 |
| 48 | 2.1 x 10⁵ | 2.5 x 10⁴ | 8.4 |
Conclusion
NIR fluorescence microscopy using dyes emitting around 880 nm is a valuable tool for researchers in various fields, including cell biology, oncology, and drug development. The protocols and data presented in this application note provide a foundation for designing and executing successful NIR imaging experiments. The key advantages of deep tissue penetration and low autofluorescence enable high-quality imaging in complex biological systems, offering unique insights into cellular processes and disease progression. As new NIR probes with improved photophysical properties continue to be developed, the capabilities and applications of this technology are expected to expand further.
References
Application Notes and Protocols for Fluorescent Red NIR Dyes in Cancer Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive, real-time tracking of cancer cells in vivo. The use of fluorescent dyes with emission wavelengths in the NIR spectrum, particularly around 880 nm, offers significant advantages for deep-tissue imaging due to reduced tissue autofluorescence and light scattering.[1] This document provides detailed application notes and experimental protocols for the use of fluorescent red NIR dyes in cancer cell tracking, with a focus on heptamethine cyanine (B1664457) dyes.
Application Notes: Advantages of NIR Dyes for Cancer Cell Tracking
Heptamethine cyanine dyes, which absorb and emit light in the NIR range (700-900 nm), are particularly well-suited for in vivo cell tracking applications.[2][3] The key benefits include:
-
Deep Tissue Penetration: Light in the NIR window can penetrate deeper into biological tissues compared to visible light, enabling the visualization of cells within tumors and organs in small animal models.[1]
-
High Signal-to-Noise Ratio: Biological tissues exhibit minimal autofluorescence in the NIR region, resulting in clearer images with higher contrast and sensitivity.[1]
-
Suitability for Longitudinal Studies: The ability to non-invasively image labeled cells over time allows for dynamic monitoring of cancer cell proliferation, migration, and response to therapies.
-
Versatility in Labeling Strategies: NIR dyes can be designed with reactive groups for covalent conjugation to antibodies or other targeting ligands, or formulated for direct labeling of cell membranes.[2][4]
A notable example of a heptamethine cyanine dye used for cancer cell imaging is IR-780 . This dye exhibits intrinsic tumor-targeting capabilities and has been successfully used for both imaging and photothermal therapy.[5][6] While its peak emission is closer to 810 nm, its spectral properties are representative of the advantages of this class of dyes for in vivo cancer research.
Data Presentation: Photophysical Properties of Representative NIR Dyes
The selection of an appropriate NIR dye is critical and depends on the specific experimental requirements and available imaging instrumentation. The table below summarizes the key photophysical properties of Indocyanine Green (ICG), a clinically approved NIR dye, and IR-780, a heptamethine cyanine dye with demonstrated utility in cancer cell tracking.
| Dye/Compound | Solvent/Medium | λₘₐₓ abs (nm) | λₘₐₓ em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Reference(s) |
| Indocyanine Green (ICG) | Water | 780 | 820 | ~150,000 | ~0.01-0.03 | [4] |
| Indocyanine Green (ICG) | Plasma | ~805 | 835 | ~223,000 | ~0.14 | [7] |
| IR-780 iodide | N/A | ~780 | ~810 | N/A | N/A | [5][6] |
Experimental Protocols
Protocol 1: Labeling Cancer Cells with a Lipophilic NIR Dye (e.g., IR-780)
This protocol describes a general method for labeling cancer cells with a lipophilic heptamethine cyanine dye for in vivo tracking.
Materials:
-
Cancer cells of interest (e.g., PC-3, LNCaP)[8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
IR-780 iodide or a similar lipophilic NIR dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
4-chamber slides or appropriate cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate NIR filters
Procedure:
-
Cell Seeding: Seed the cancer cells in 4-chamber slides or other suitable culture vessels and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[8]
-
Prepare Dye Stock Solution: Prepare a stock solution of the NIR dye in anhydrous DMSO. For example, a 10 mM stock of IR-780.
-
Prepare Working Solution: Dilute the stock solution in serum-free medium or PBS to the desired final concentration. A typical starting concentration for IR-780 is 20 µM.[8] It is recommended to optimize the concentration for your specific cell line to ensure efficient labeling and minimal cytotoxicity.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Add the pre-warmed dye working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically; for PC-3 cells with IR-780, peak fluorescence is observed after 20 minutes.[8]
-
-
Washing:
-
Remove the dye solution.
-
Wash the cells 2-3 times with warm PBS or serum-free medium to remove any unbound dye.
-
-
Recovery: Add complete culture medium to the cells and incubate for at least 30 minutes at 37°C to allow the cells to recover before imaging or injection.
-
Verification of Labeling (Optional): Labeled cells can be visualized using a fluorescence microscope equipped with the appropriate NIR filter set to confirm successful labeling and assess cell morphology.
Protocol 2: In Vivo Cancer Cell Tracking
This protocol outlines the procedure for injecting labeled cancer cells into an animal model and subsequent imaging.
Materials:
-
NIR dye-labeled cancer cells (from Protocol 1)
-
Recipient animal model (e.g., immunodeficient mice)
-
Sterile PBS or appropriate injection vehicle
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia system
Procedure:
-
Cell Preparation for Injection:
-
Harvest the labeled cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells once with sterile PBS.
-
Resuspend the final cell pellet in sterile PBS or another appropriate vehicle at the desired concentration for injection (e.g., 1 x 10⁶ cells in 100 µL).
-
-
Animal Preparation and Cell Injection:
-
Anesthetize the animal using an appropriate method.
-
Inject the labeled cell suspension into the animal via the desired route (e.g., intravenously into the tail vein, subcutaneously, or orthotopically).
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., immediately after, 4, 24, 48, and 72 hours) to monitor the distribution, migration, and accumulation of the labeled cancer cells.
-
Use an appropriate excitation laser and emission filter for the specific NIR dye used.
-
Visualizations
Caption: Experimental workflow for labeling and tracking cancer cells.
Caption: Rationale for using NIR light in deep-tissue imaging.
References
- 1. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. IR-780 dye for near-infrared fluorescence imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IR-780 dye loaded tumor targeting theranostic nanoparticles for NIR imaging and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indocyanine green | Fluorescent Dyes: R&D Systems [rndsystems.com]
- 8. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NIR 880 Dye in Deep Tissue Vascular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful technique for non-invasive in vivo visualization, offering significant advantages for deep tissue applications due to reduced light scattering and lower tissue autofluorescence in the NIR window (700-900 nm, NIR-I). Dyes with absorption and emission profiles in the upper NIR-I region, such as those around 880 nm, are particularly advantageous for achieving deeper tissue penetration and higher signal-to-background ratios.[1][2] This document provides detailed application notes and generalized protocols for the use of NIR 880 dye in deep tissue vascular imaging.
NIR 880 dyes are part of a class of organic molecules, often cyanine-based, designed for optimal performance in the NIR-I spectral range.[3] Their application in vascular imaging allows for the real-time visualization of blood vessels, assessment of vascular integrity, and monitoring of blood flow dynamics.[4][5] Furthermore, when conjugated to targeting moieties or encapsulated within nanoparticles, these dyes can be employed for imaging specific pathological processes, including angiogenesis in tumors, and for monitoring the biodistribution of drug delivery systems.[6][7][8]
Properties of NIR Dyes for In Vivo Imaging
The selection of an appropriate NIR dye is critical for successful in vivo imaging. The following table summarizes key optical and physical properties of a generic NIR 880 dye, with comparative data from other commonly used NIR dyes for context. Note: Specific properties can vary between manufacturers and with conjugation to other molecules.
| Property | NIR 880 Dye (Generic) | IRDye® 800CW | Indocyanine Green (ICG) |
| Maximum Absorption (λmax) | ~880 nm[9][10] | 774 nm[7] | ~780-805 nm |
| Maximum Emission (λem) | Varies (typically ~900-920 nm) | 789 nm[7] | ~810-840 nm |
| Quantum Yield (QY) | Not specified; generally lower in aqueous solutions | High[7] | Low (~1-2% in blood) |
| Molar Extinction Coefficient | High absorptivity[10] | High | High |
| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol); aqueous solubility may vary[9][10] | High water solubility | Soluble in water |
| Circulation Half-life (free dye) | Not specified; expected to be short | Short | Very short (~2-4 minutes)[3] |
| Primary Clearance Route | Not specified; likely renal and/or hepatobiliary | Renal and hepatobiliary[6] | Hepatobiliary |
Experimental Protocols
The following protocols provide a general framework for deep tissue vascular imaging using a NIR 880 dye. Optimization will be required based on the specific dye characteristics, animal model, and imaging instrumentation.
Protocol 1: In Vivo Vascular Imaging in a Murine Model
This protocol outlines the procedure for real-time visualization of vasculature in a mouse model.
Materials:
-
NIR 880 dye
-
Sterile, pyrogen-free saline or PBS (pH 7.4)
-
Animal model (e.g., BALB/c nude mouse)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate excitation laser (e.g., ~880 nm) and emission filters (>900 nm)
-
Catheter for intravenous injection (e.g., 30-gauge needle)
Procedure:
-
Dye Preparation:
-
Dissolve the NIR 880 dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the final working concentration in sterile saline or PBS. The final concentration of the organic solvent should be minimized (typically <5% of the total volume) to avoid toxicity.
-
The final dye concentration will need to be optimized, but a starting point of 0.03 mg/mL can be used.[11]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the dye solution through a 0.22 µm syringe filter to sterilize and remove any aggregates.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a heating pad.
-
If necessary, remove fur from the imaging area using a depilatory cream to reduce light scattering and absorption.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image of the region of interest before dye injection.
-
Administer the prepared NIR 880 dye solution via intravenous injection (e.g., tail vein). A typical injection volume is 100 µL.[11]
-
Immediately begin acquiring a time-lapse series of fluorescence images to capture the dynamic vascular filling phase.
-
Continue imaging at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the dye distribution and clearance.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the regions of interest (e.g., major blood vessels, tumor vasculature).
-
The signal-to-background ratio can be calculated by comparing the fluorescence intensity of the vessels to the surrounding tissue.
-
Protocol 2: Ex Vivo Biodistribution Analysis
This protocol describes the assessment of dye distribution in various organs after in vivo imaging.
Materials:
-
Previously imaged animal
-
Surgical tools for dissection
-
In vivo imaging system with a chamber for imaging excised organs
-
Phosphate-buffered saline (PBS)
Procedure:
-
Euthanasia and Organ Collection:
-
At the final imaging time point, euthanize the animal according to approved institutional guidelines.
-
Immediately dissect the animal and carefully excise the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor).
-
-
Ex Vivo Imaging:
-
Rinse the excised organs in PBS to remove excess blood.
-
Arrange the organs on a non-fluorescent surface within the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images of the organs.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity for each organ.
-
The biodistribution can be expressed as the percentage of the injected dose per gram of tissue (%ID/g), which requires a calibration curve of known dye concentrations.
-
Diagrams
References
- 1. biotium.com [biotium.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Non-invasive dynamic near-infrared imaging and quantification of vascular leakage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Dye and Conjugation Chemistry on the Biodistribution Profile of Near-Infrared-Labeled Nanobodies as Tracers for Image-Guided Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. biotium.com [biotium.com]
- 9. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. China NIR Dye 880nm Near Infrared (NIR) Absorbing Dyes Manufacture and Factory | Topwell [topwelldyes.com]
- 11. A near-infrared I emissive dye: toward the application of saturable absorber and multiphoton fluorescence microscopy in the deep-tissue imaging window - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for IRDye 800CW in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IRDye 800CW, a near-infrared (NIR) fluorescent dye, in neuroscience research. While the user initially inquired about "Fluorescent red NIR 880," this specific nomenclature does not correspond to a commonly used dye. Therefore, we are focusing on IRDye 800CW, a well-documented and widely utilized NIR dye with an emission maximum approaching this range, making it a relevant and practical alternative for deep-tissue and in vivo neural imaging.
IRDye 800CW's spectral properties, with excitation and emission in the near-infrared window, offer significant advantages for neuroscience research, including deeper tissue penetration and a higher signal-to-noise ratio due to reduced tissue autofluorescence.[1][2] This makes it an invaluable tool for applications ranging from molecular imaging to in vivo tracking of neural processes.
Quantitative Data of IRDye 800CW
The following table summarizes the key quantitative properties of IRDye 800CW, providing a quick reference for experimental planning.
| Property | Value | Solvent/Condition | Reference(s) |
| Excitation Maximum (λex) | 774 nm | PBS | [3][4] |
| 778 nm | Methanol | [3][4] | |
| Emission Maximum (λem) | 789 nm | PBS | [3][4] |
| 794 nm | Methanol | [3][4] | |
| Molar Extinction Coefficient (ε) | 240,000 cm⁻¹M⁻¹ | PBS | [2][3] |
| 300,000 cm⁻¹M⁻¹ | Methanol | [3][4] | |
| Quantum Yield (Φ) | ~9% - 12% | In fetal bovine serum | [1] |
| 8.0 ± 0.2% | Tris-buffered saline | [5] | |
| Molecular Weight | ~1166 g/mol (NHS ester) | [3] | |
| ~1091.1 g/mol (Carboxylate) | [4] |
Key Applications and Experimental Protocols
Antibody and Peptide Conjugation for Targeted Neuronal Labeling
IRDye 800CW is commonly supplied with an N-hydroxysuccinimide (NHS) ester or maleimide (B117702) functional group, enabling covalent conjugation to primary amines (e.g., on antibodies and proteins) or free thiols, respectively.[3][6] This allows for the creation of targeted probes for specific neural cell types, receptors, or other proteins of interest.
Experimental Protocol: Antibody Labeling with IRDye 800CW NHS Ester
This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically.
Materials:
-
IRDye 800CW NHS Ester
-
IgG antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye: Immediately before use, dissolve the IRDye 800CW NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add the dissolved dye to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 (dye:antibody) is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 774 nm (for the dye). The DOL can be calculated using the following formula:
DOL = (A_max of dye × Molar mass of protein) / (ε_dye × (A_280 - (CF × A_max of dye)))
Where A_max is the absorbance at the dye's maximum absorbance, Molar mass of protein is in g/mol , ε_dye is the molar extinction coefficient of the dye, A_280 is the absorbance at 280 nm, and CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03 for IRDye 800CW).
Workflow for Antibody Conjugation with IRDye 800CW NHS Ester
In Vivo Imaging of the Brain
IRDye 800CW is well-suited for in vivo imaging of the brain in animal models, enabling the visualization of tumors, vascular structures, and the distribution of labeled molecules.[7][8] Its emission in the NIR-I window, with a tail extending into the NIR-II region, allows for transcranial imaging with reduced scattering.[9]
Experimental Protocol: In Vivo Brain Imaging in a Mouse Model
This protocol provides a general framework for imaging a glioblastoma model using an IRDye 800CW-conjugated targeting peptide.
Materials:
-
Animal model (e.g., mouse with orthotopic glioblastoma xenograft)
-
IRDye 800CW-labeled targeting molecule (e.g., peptide or antibody)
-
In vivo NIR fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Sterile saline for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and maintain anesthesia throughout the imaging session.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the animal's head.
-
Probe Administration: Inject the IRDye 800CW-labeled probe intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.
-
Dynamic Imaging: Acquire a series of images at various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[7]
-
Image Analysis:
-
Co-register the fluorescence images with white-light images for anatomical reference.
-
Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and a background region (e.g., contralateral normal brain tissue).
-
Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe. A TBR above 2 is generally considered indicative of specific targeting.[7]
-
-
Ex Vivo Validation (Optional): After the final imaging session, euthanize the animal and excise the brain and other organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Workflow for In Vivo Brain Imaging
References
- 1. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IRDye 800CW-Human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Distance Three-Color Neuronal Tracing in Fixed Tissue Using NeuroVue Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRDye800CW labeled uPAR-targeting peptide for fluorescence-guided glioblastoma surgery: Preclinical studies in orthotopic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin αvβ3-Targeted IRDye 800CW Near-Infrared Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of IRDye800CW‐labeled gastrin‐releasing peptide receptor‐targeting peptide for near infrared‐II imaging of brain malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Labeling Proteins with NIR 880 NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely utilized for labeling biomolecules that contain primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues.[1] The reaction between an NHS ester and a primary amine results in the formation of a stable and covalent amide bond.[1][2] This chemistry is a cornerstone for attaching various functional molecules, including near-infrared (NIR) fluorescent dyes like NIR 880, to proteins.
Labeling proteins with NIR 880 is particularly valuable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging, flow cytometry, and microscopy. The efficiency of this labeling reaction is critically dependent on the pH of the reaction mixture, with an optimal range of pH 8.3-8.5.[1][3][4][5] This protocol provides a detailed methodology for the successful conjugation of NIR 880 NHS ester to a target protein, purification of the conjugate, and determination of the final Degree of Labeling (DOL).
Reaction Principle
The NHS ester of NIR 880 reacts with primary amines on a protein to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. This process is pH-dependent; alkaline conditions deprotonate the amine groups, rendering them nucleophilic and reactive towards the NHS ester.
Caption: NHS ester reaction with a protein's primary amine.
Experimental Protocols
Materials and Equipment
-
Protein: Target protein dissolved in an amine-free buffer (e.g., PBS, bicarbonate buffer) at 1-10 mg/mL. The protein solution must be free of preservatives like sodium azide (B81097) or carrier proteins like BSA.[2][5]
-
NIR 880 NHS Ester: Lyophilized solid.
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[3] Phosphate buffered saline (PBS) at pH 7.2-7.4 can also be used, though the reaction may be slower.
-
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Use high-quality, amine-free DMF.[3]
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), spin desalting column, or dialysis cassette suitable for the protein's molecular weight.[1][6]
-
Equipment: UV-Vis spectrophotometer, microcentrifuge, pipettes, reaction tubes, vortex mixer.
Protein and Dye Preparation
-
Protein Preparation:
-
If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Determine the protein concentration using its molar extinction coefficient at 280 nm or a standard protein assay.
-
-
NIR 880 NHS Ester Stock Solution Preparation:
-
Allow the vial of NIR 880 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve the NIR 880 NHS ester in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.[2][3] Vortex thoroughly.
-
Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh for each labeling reaction.[5]
-
Labeling Reaction
-
Calculate Molar Ratio: Determine the volume of the NIR 880 NHS ester stock solution needed to achieve the desired molar excess. A starting point for optimization is a 5 to 15-fold molar excess of dye to protein. The optimal ratio depends on the protein and the desired DOL.
-
Reaction Setup:
-
Place the prepared protein solution in a reaction tube.
-
While gently vortexing, add the calculated volume of the NIR 880 NHS ester stock solution to the protein solution.[5] The amount of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
-
Incubation:
Purification of the Labeled Protein
It is critical to remove unreacted NIR 880 dye and reaction byproducts, as their presence will interfere with downstream applications and DOL calculations.[1][7]
-
Column Equilibration: Equilibrate the size-exclusion chromatography (SEC) or desalting column with an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the entire reaction mixture to the top of the equilibrated column.
-
Elution:
-
Elute the protein-dye conjugate from the column according to the manufacturer's instructions.
-
The labeled protein is larger and will elute first, appearing as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later.
-
Monitor the elution by collecting fractions and measuring the absorbance at 280 nm (for protein) and at the λmax of the NIR 880 dye (~880 nm).
-
-
Pooling: Pool the fractions containing the purified protein-dye conjugate.
Characterization: Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[8] It is determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the NIR 880 dye (Aₘₐₓ, ~880 nm).
-
Calculate DOL: Use the following formula to calculate the DOL:[8]
DOL = (Aₘₐₓ × ε_prot) / ([A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] × ε_dye)
Where:
-
Aₘₐₓ = Absorbance of the conjugate at the λmax of NIR 880.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of the NIR 880 dye at its λmax (in M⁻¹cm⁻¹).
-
CF₂₈₀ = Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A₂₈₀ / Aₘₐₓ of the free dye).
Note: Obtain the ε_dye and CF₂₈₀ values from the NIR 880 NHS ester manufacturer's certificate of analysis.
-
Storage of Labeled Protein
Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C to -80°C for long-term storage.[2] Protect from light to prevent photobleaching.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for the labeling protocol. Optimization may be required for specific proteins.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 8.3 - 8.5 | Critical for deprotonating primary amines.[3][5] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | Starting point for optimization. Higher ratios can lead to over-labeling.[6] |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures may be suitable for sensitive proteins.[5] |
| DMSO/DMF Volume | < 10% of total reaction volume | High concentrations of organic solvents can denature proteins. |
| Optimal DOL (Antibodies) | 2 - 10 | Varies by application; high DOL can cause quenching and aggregation.[7][9] |
Experimental Workflow Diagram
Caption: Workflow for protein labeling with NIR 880 NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Red NIR-880 in In Vivo Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo studies in small animals. The spectral window between 700 and 900 nm (NIR-I) offers significant advantages, including deeper tissue penetration of light and reduced autofluorescence from biological tissues, leading to a higher signal-to-background ratio.[1] This allows for the sensitive and dynamic monitoring of biodistribution, pharmacokinetics, and tumor-targeting efficiency of therapeutic and diagnostic agents.[1]
This document provides detailed application notes and protocols for the use of a novel fluorescent red NIR dye, herein referred to as NIR-880, with a maximum emission wavelength at approximately 880 nm. NIR-880 is a heptamethine cyanine (B1664457) dye designed for optimal performance in in vivo small animal imaging applications.
Properties of NIR-880
NIR-880 is a water-soluble, near-infrared fluorescent dye. Its chemical structure is based on the heptamethine cyanine core, which is known for high molar absorptivity and strong fluorescence in the NIR region.[2][3] The key properties of NIR-880 are summarized in the table below.
| Property | Value |
| Chemical Class | Heptamethine Cyanine |
| Excitation Maximum (λex) | ~780 nm |
| Emission Maximum (λem) | ~880 nm |
| Molecular Weight | ~1000 g/mol |
| Solubility | High in aqueous buffers (e.g., PBS) |
| Reactive Forms Available | NHS ester, Maleimide, Carboxylic acid |
Applications
The favorable spectral properties of NIR-880 make it an excellent candidate for a variety of in vivo small animal imaging applications, including:
-
Tumor Imaging: When conjugated to tumor-targeting moieties such as antibodies, peptides, or small molecules, NIR-880 can be used for the sensitive detection and delineation of tumors.[4] The high signal-to-background ratio in the NIR-I window allows for clear visualization of tumor margins.
-
Vascular Imaging: Due to its high fluorescence quantum yield and retention in the vasculature, NIR-880 can be used as a contrast agent for angiography to visualize blood vessels and assess vascular leakage in tumors or inflammatory sites.[4]
-
Pharmacokinetics and Biodistribution: By labeling a therapeutic agent with NIR-880, its biodistribution, accumulation in target organs, and clearance from the body can be non-invasively monitored over time.[1]
-
Cell Tracking: Cells can be labeled with NIR-880 for in vivo tracking of their migration and engraftment in various disease models.
Experimental Protocols
Labeling of a Targeting Antibody with NIR-880 NHS Ester
This protocol describes the conjugation of NIR-880 N-hydroxysuccinimide (NHS) ester to a monoclonal antibody.
Materials:
-
NIR-880 NHS ester
-
Monoclonal antibody (in amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
PD-10 desalting column
-
Spectrophotometer
Procedure:
-
Prepare NIR-880 Stock Solution: Dissolve NIR-880 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Antibody Solution: Adjust the concentration of the antibody to 2-5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).
-
Conjugation Reaction: Add the NIR-880 stock solution to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a PD-10 desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~780 nm.
Diagram of Antibody Labeling Workflow
Caption: Workflow for labeling an antibody with NIR-880 NHS ester.
In Vivo Tumor Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for imaging tumor-bearing mice using an NIR-880-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
NIR-880 labeled antibody (prepared as in Protocol 1)
-
Sterile PBS
-
In vivo imaging system equipped with appropriate excitation and emission filters
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the mouse to account for any background autofluorescence.
-
Probe Administration: Inject 10-100 µg of the NIR-880 labeled antibody in 100 µL of sterile PBS via tail vein injection.
-
Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours). Use an excitation filter around 780 nm and an emission filter around 880 nm.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and a contralateral non-tumor region to determine the tumor-to-background ratio.
Diagram of In Vivo Imaging Workflow
Caption: Workflow for in vivo tumor imaging with an NIR-880 labeled probe.
Ex Vivo Biodistribution Analysis
This protocol describes the ex vivo analysis of organ biodistribution of the NIR-880 labeled probe.
Materials:
-
Mouse from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system
Procedure:
-
Euthanasia: At the final imaging time point, euthanize the mouse according to institutional guidelines.
-
Organ Harvesting: Carefully dissect and harvest the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and place them in a petri dish.
-
Ex Vivo Imaging: Acquire a fluorescence image of the excised organs using the in vivo imaging system with the same imaging parameters as the in vivo scans.
-
Data Analysis: Quantify the average fluorescence intensity per unit area for each organ.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained using NIR-880 in in vivo imaging studies. These values are representative and may vary depending on the specific animal model, targeting ligand, and imaging system used.
| Parameter | Application | Typical Value |
| Tumor-to-Background Ratio (TBR) | Tumor Imaging | 3 - 8 at 24-48h post-injection |
| Tumor-to-Muscle Ratio | Tumor Imaging | 5 - 15 at 24-48h post-injection |
| Signal-to-Noise Ratio (SNR) | Vascular Imaging | > 10 at 5 min post-injection |
| % Injected Dose per Gram (%ID/g) in Tumor | Biodistribution | 5 - 20% at 24h post-injection |
| % Injected Dose per Gram (%ID/g) in Liver | Biodistribution | 10 - 30% at 24h post-injection |
Signaling Pathway Visualization
While NIR-880 itself does not directly visualize a signaling pathway, it can be used to monitor the in vivo localization of a labeled therapeutic that targets a specific pathway. For example, an antibody targeting a receptor tyrosine kinase (RTK) involved in a cancer signaling pathway can be labeled with NIR-880 to visualize its delivery to the tumor and engagement with the target.
Diagram of Targeted Probe Action
Caption: Conceptual diagram of an NIR-880 labeled antibody targeting a cell surface receptor.
Conclusion
Fluorescent red NIR-880 is a promising tool for in vivo small animal imaging. Its long-wavelength emission provides for deep tissue penetration and high signal-to-background ratios, enabling sensitive and quantitative assessment of biological processes in a non-invasive manner. The protocols and data presented here provide a guide for researchers to effectively utilize NIR-880 in their preclinical studies.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Near-Infrared Live-Cell Imaging Using Silicon-Rhodamine (SiR) Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescence microscopy is a powerful technique for live-cell imaging, offering significant advantages over traditional visible-light microscopy. These benefits include reduced phototoxicity, deeper tissue penetration, and lower background autofluorescence, making NIR probes ideal for long-term and super-resolution imaging of sensitive biological processes.[1][2][3] This document provides detailed application notes and protocols for using Silicon-Rhodamine (SiR)-based fluorescent probes, a prominent class of far-red/NIR dyes, for live-cell imaging. While a specific dye named "Fluorescent red NIR 880" is not a standard commercial product, SiR dyes, with emission maxima around 670 nm, represent the cutting edge of commercially available probes in this spectral range and serve as an excellent model for NIR imaging principles.[3][4][5]
This guide will use SiR-actin , a widely used probe for labeling filamentous actin (F-actin), as the primary example to detail experimental procedures, data presentation, and the visualization of relevant biological pathways.
Advantages of SiR Dyes for Live-Cell Imaging
SiR-based probes offer a unique combination of features that make them highly suitable for advanced live-cell imaging:
-
Cell Permeability: The SiR fluorophore exists in equilibrium between a non-fluorescent, hydrophobic "off-state" and a fluorescent, zwitterionic "on-state". The hydrophobic state allows the probe to readily cross the cell membrane without the need for transfection or harsh permeabilization methods.[6]
-
Fluorogenic Nature: The fluorescence of SiR probes is significantly enhanced upon binding to their target structure (e.g., F-actin or microtubules).[5][7] This "turn-on" mechanism results in a high signal-to-noise ratio, as unbound probes remain in their non-fluorescent state, eliminating the need for wash-out steps before imaging.[6][8]
-
Far-Red/NIR Spectrum: SiR dyes are typically excited around 650 nm and emit at approximately 670 nm.[9][10] This spectral range minimizes phototoxicity and cellular autofluorescence, which are common issues with blue or green light excitation, thus preserving cell health during long-term experiments.[5][6][11]
-
High Photostability: SiR dyes are bright and photostable, making them suitable for demanding imaging techniques that require high laser power or long acquisition times.[4]
-
Super-Resolution Compatibility: SiR probes are compatible with advanced microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), enabling the visualization of subcellular structures with a resolution beyond the diffraction limit.[12][13][14]
Quantitative Data
The following tables summarize the key properties and recommended working parameters for SiR-actin and the related probe, SiR-tubulin.
Table 1: Spectroscopic and Physicochemical Properties of SiR-Actin
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | 652 nm | [8][9] |
| Emission Maximum (λem) | 674 nm | [8][9] |
| Molar Extinction Coefficient (ε) | 1.0 x 10⁵ cm⁻¹M⁻¹ | [8][9] |
| Molecular Weight | 1241.6 g/mol | [8] |
| Target | Filamentous Actin (F-actin) | [9] |
| Ligand | Jasplakinolide derivative | [8][9] |
Table 2: Recommended Staining Conditions for Live-Cell Imaging
| Parameter | Recommended Range | Notes | Reference(s) |
| SiR-actin Concentration | |||
| Standard Imaging | 0.1 - 1 µM | Start with 1 µM for initial experiments and optimize downwards. | [8][9] |
| Long-term Imaging (>12h) | ≤ 100 nM | Higher concentrations may affect cell proliferation and actin dynamics. | [8][15] |
| SiR-tubulin Concentration | |||
| Standard Imaging | 0.1 - 1 µM | Similar to SiR-actin, start with a higher concentration and optimize. | [15] |
| Long-term Imaging (>12h) | ≤ 100 nM | Concentrations above 100 nM can increase mitotic duration. | [15] |
| Incubation Time | 1 - 4 hours | Optimal time may vary by cell type. | [8][16] |
| Verapamil (B1683045) (Efflux Pump Inhibitor) | 10 µM (optional) | Use if staining is weak, as some cell lines express high levels of efflux pumps that remove the dye. | [8][9] |
| Imaging Temperature | 37°C | Maintain physiological conditions for live-cell experiments. | [17] |
| CO₂ Concentration | 5% | Maintain physiological pH of the culture medium. | [17] |
Experimental Protocols
Protocol 1: Live-Cell Staining of F-Actin with SiR-Actin
This protocol describes the steps for staining F-actin in living cells using the SiR-actin probe for subsequent fluorescence microscopy.
Materials:
-
SiR-actin probe (e.g., from Spirochrome)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Cells cultured on glass-bottom imaging dishes or plates
-
Verapamil (optional)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂) and a Cy5 filter set.
Procedure:
-
Prepare Stock Solution:
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the 1 mM SiR-actin stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 100 nM to 1 µM).[8]
-
For a final concentration of 500 nM in 1 mL of medium, add 0.5 µL of the 1 mM stock solution to 1 mL of medium.
-
If using verapamil to enhance staining, add it to the staining solution at a final concentration of 10 µM.[8]
-
Vortex the staining solution briefly. Always use freshly prepared staining solution.[8]
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells in the imaging dish.
-
Add the prepared staining solution directly to the cells.
-
Incubate the cells for 1-4 hours at 37°C in a 5% CO₂ incubator.[16] The optimal incubation time should be determined empirically for each cell line.
-
-
Imaging:
-
After incubation, the cells can be imaged directly without washing. The fluorogenic nature of the probe ensures a low background signal.[8][15]
-
For an improved signal-to-noise ratio, you can optionally replace the staining solution with fresh, pre-warmed culture medium (without the probe) just before imaging.[8]
-
Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire images using a standard Cy5 filter set (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).[9]
-
Optimize imaging parameters (laser power, exposure time) to minimize phototoxicity while achieving a good signal. For long-term time-lapse imaging, use the lowest possible laser power and exposure times.
-
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for live-cell imaging with SiR-actin.
Signaling Pathway: Regulation of Actin Dynamics
Actin dynamics are crucial for cell migration, morphogenesis, and division. These processes are tightly regulated by complex signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are central regulators that respond to extracellular cues and orchestrate the activity of various actin-binding proteins.[18] The diagram below provides a simplified overview of this regulatory network.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Technology - Spirochrome [spirochrome.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 7. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spirochrome.com [spirochrome.com]
- 9. SiR-actin - Live cell actin probe - spirochrome [spirochrome.com]
- 10. SiR-tubulin kit - Live cell microtubule probe - spirochrome [spirochrome.com]
- 11. SiR DNA Phototoxicity :: Phase Focus [phasefocus.com]
- 12. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 14. Fluorogenic probes for live-cell imaging of the cytoskeleton | Springer Nature Experiments [experiments.springernature.com]
- 15. spirochrome.com [spirochrome.com]
- 16. synentec.com [synentec.com]
- 17. benchchem.com [benchchem.com]
- 18. sinobiological.com [sinobiological.com]
Application Notes and Protocols for In Vivo Immune Cell Tracking Using NIR 880 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful modality for in vivo cell tracking due to its deep tissue penetration and low background autofluorescence, offering high sensitivity and resolution. NIR dyes operating in the 700-900 nm window are particularly advantageous for these applications. This document provides detailed application notes and protocols for the use of a near-infrared dye with an emission maximum around 880 nm (referred to as NIR 880) for the purpose of tracking immune cells in vivo. This information is intended to guide researchers in labeling various immune cell types, such as T lymphocytes and macrophages, for non-invasive monitoring of their migration, trafficking, and accumulation at sites of interest, such as tumors or areas of inflammation.
The protocols provided herein are generalized based on methodologies established for similar NIR dyes used in immune cell tracking. Optimization of specific parameters is recommended for each cell type and experimental model to ensure optimal labeling efficiency, cell viability, and in vivo imaging results.
Properties and Characteristics of NIR Dyes for In Vivo Imaging
NIR dyes suitable for in vivo cell tracking share several key characteristics that make them effective tools for research and drug development.
Key Advantages:
-
Deep Tissue Penetration: Light in the NIR spectrum (700-900 nm) is less absorbed and scattered by biological tissues, allowing for the visualization of labeled cells at greater depths compared to visible light fluorophores.
-
Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR range, resulting in a high signal-to-background ratio and enhanced sensitivity for detecting labeled cells.
-
High Quantum Yield: Bright NIR dyes with high quantum yields enable the detection of a small number of cells in vivo.
-
Biocompatibility: Dyes used for cell tracking must be non-toxic to the cells, preserving their viability, functionality, and proliferative capacity.
Quantitative Data Summary
The following tables summarize typical quantitative data for NIR dyes used in in vivo immune cell tracking. These values are representative and may vary depending on the specific NIR 880 dye formulation, cell type, and experimental conditions.
Table 1: Spectral Properties and Labeling Parameters
| Parameter | Representative Value/Range | Notes |
| Excitation Maximum | ~850 - 870 nm | Optimal excitation wavelength for the NIR 880 dye. |
| Emission Maximum | ~880 - 900 nm | Peak fluorescence emission for detection. |
| Recommended Dye Concentration for Labeling | 5 - 20 µM | Concentration should be optimized to achieve bright labeling with minimal cytotoxicity. |
| Incubation Time | 15 - 30 minutes | Shorter incubation times are generally preferred to minimize stress on the cells. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Table 2: Performance Characteristics
| Parameter | Representative Value/Range | Notes |
| Labeling Efficiency | >95% | Percentage of cells successfully labeled with the dye, typically assessed by flow cytometry. |
| Cell Viability Post-Labeling | >95% | Assessed by methods such as Trypan Blue exclusion or a live/dead cell assay. |
| In Vitro Dye Retention (Half-life) | 3 - 5 days | Time for the fluorescence intensity per cell to decrease by half due to cell division and dye efflux. |
| In Vivo Signal Detection Window | Up to 72 hours post-injection | Duration for which the labeled cells can be reliably detected in vivo. This is dependent on the initial labeling intensity, cell number, and location of the cells.[1][2] |
Experimental Protocols
Protocol 1: Labeling of Immune Cells with NIR 880 Dye
This protocol describes the ex vivo labeling of immune cells (e.g., T lymphocytes, macrophages) with a generic amine-reactive NIR 880 dye prior to in vivo administration.
Materials:
-
Isolated immune cells of interest (e.g., activated T cells, bone marrow-derived macrophages)
-
NIR 880 amine-reactive dye (e.g., NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Serum-free cell culture medium (e.g., RPMI-1640)
-
Complete cell culture medium (containing serum)
-
Fetal bovine serum (FBS)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the immune cells twice with sterile PBS to remove any residual serum proteins.
-
Count the cells and determine their viability. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in serum-free medium.
-
-
Dye Preparation:
-
Prepare a stock solution of the NIR 880 dye by dissolving the lyophilized powder in anhydrous DMSO to a concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.
-
Immediately before use, dilute the stock solution in serum-free medium to the desired final labeling concentration (e.g., 10 µM).
-
-
Cell Labeling:
-
Add the diluted NIR 880 dye solution to the cell suspension.
-
Incubate the cells for 20 minutes at 37°C in the dark, with gentle agitation every 5 minutes to ensure uniform labeling.
-
-
Washing:
-
Stop the labeling reaction by adding an equal volume of cold complete cell culture medium containing at least 10% FBS. The serum proteins will quench any unreacted dye.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the washing step two more times to remove all unbound dye.
-
-
Quality Control:
-
After the final wash, resuspend the cells in a small volume of PBS or appropriate buffer.
-
Assess labeling efficiency and cell viability using flow cytometry and a viability stain (e.g., Propidium Iodide or DAPI).
-
A small aliquot of cells can also be visualized under a fluorescence microscope to confirm labeling.
-
-
Preparation for In Vivo Injection:
-
Resuspend the final labeled cell pellet in a sterile, pyrogen-free vehicle suitable for injection (e.g., PBS or saline) at the desired concentration for in vivo administration. Keep the cells on ice and protected from light until injection.
-
Protocol 2: In Vivo Imaging of NIR 880-Labeled Immune Cells
This protocol outlines the general procedure for in vivo fluorescence imaging of animals adoptively transferred with NIR 880-labeled immune cells.
Materials:
-
Animal model (e.g., mouse, rat)
-
NIR 880-labeled immune cells
-
In vivo fluorescence imaging system equipped with appropriate lasers and filters for the NIR 880 dye (e.g., ~850 nm excitation and ~880 nm emission filters)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain animal body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) or another suitable anesthetic.
-
If necessary, remove fur from the imaging area to reduce light scattering and improve signal detection.
-
Place the animal on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a heating pad.
-
-
Cell Injection:
-
Administer the NIR 880-labeled immune cells to the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image of the animal before cell injection to determine the level of background autofluorescence.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to track the migration and localization of the labeled cells.
-
Use the appropriate excitation and emission filters for the NIR 880 dye.
-
Optimize imaging parameters such as exposure time and laser power to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence signal in regions of interest (ROIs).
-
Co-register the fluorescence images with photographic images of the animal for anatomical reference.
-
Analyze the biodistribution and kinetics of the labeled immune cells over time.
-
-
Ex Vivo Validation (Optional):
-
At the end of the experiment, euthanize the animal and excise organs and tissues of interest (e.g., tumor, lymph nodes, spleen, liver).
-
Image the excised organs ex vivo to confirm the in vivo imaging findings and to obtain a more precise localization of the labeled cells.
-
Further histological analysis (e.g., immunofluorescence) can be performed on tissue sections to identify the labeled cells at a microscopic level.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for tracking immune cells in vivo using NIR 880 dye.
Chemokine Signaling Pathway in T Cell Migration
Caption: Simplified signaling pathway of chemokine-mediated T cell migration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Presence of serum in labeling medium.- Low dye concentration.- Poor dye quality. | - Ensure cells are washed thoroughly and labeled in serum-free medium.- Optimize dye concentration.- Use fresh, properly stored dye. |
| High Cell Death | - Dye concentration is too high.- Extended incubation time.- Harsh cell handling. | - Perform a dose-response curve to find the optimal, non-toxic dye concentration.- Reduce incubation time.- Handle cells gently during washing steps. |
| Weak In Vivo Signal | - Low number of injected cells.- Poor cell viability.- Rapid dye dilution due to cell proliferation.- Suboptimal imaging parameters. | - Increase the number of injected cells.- Confirm high cell viability before injection.- Image at earlier time points.- Optimize excitation/emission filters, exposure time, and laser power. |
| High Background Signal | - Incomplete removal of unbound dye.- Autofluorescence from diet or bedding. | - Perform additional washing steps after labeling.- Use a low-fluorescence diet for at least one week prior to imaging. |
Conclusion
The use of NIR 880 dye for in vivo tracking of immune cells offers a sensitive and non-invasive method to study cellular dynamics in various physiological and pathological processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively label and image immune cells in vivo. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of immune cell biology and aiding in the development of novel immunotherapies.
References
Application Notes and Protocols: Conjugation Chemistry for Fluorescent Red NIR 880
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the conjugation chemistry for "Fluorescent red NIR 880" (also known as DY-880), a near-infrared (NIR) dye with an absorption maximum at 880 nm.[1] Due to the limited publicly available data for this specific dye, this document also includes comprehensive data and protocols for the well-characterized and spectrally similar NIR dye, IRDye® 800CW, as a practical reference. These protocols can be adapted for this compound and other similar NIR dyes.
Near-infrared (NIR) fluorescent dyes are invaluable tools in biomedical research and drug development, offering significant advantages for in vivo imaging, including deeper tissue penetration and lower autofluorescence compared to visible light fluorophores.[2][3][4] This allows for highly sensitive detection of biological targets in deep tissue contexts.
Dye Properties and Characteristics
A clear understanding of the photophysical and chemical properties of the fluorescent dye is crucial for successful conjugation and imaging experiments. While detailed information for this compound is limited, the properties of IRDye® 800CW, a widely used NIR dye, are provided for comparison.
| Property | This compound (DY-880) | IRDye® 800CW |
| Appearance | Brownish red crystalline powder[1] | Lyophilized solid |
| Maximum Absorption (λmax) | 880 ± 2 nm (in Ethanol)[1] | 773 nm[5] |
| Maximum Emission (λem) | ~890-900 nm (Estimated) | 792 nm[5] |
| Molar Extinction Coefficient (ε) | Data not available | ~210,000 cm-1M-1 |
| Quantum Yield (Φ) | Data not available | Data not available in provided snippets |
| Reactive Forms Available | Data not available in provided snippets | NHS Ester,[5][6][7] Maleimide[8][9] |
| Solubility | Soluble in Ethanol[1] | Soluble in water and DMSO[6] |
Common Conjugation Chemistries for NIR Dyes
The choice of conjugation chemistry depends on the available functional groups on the biomolecule of interest (e.g., protein, antibody, peptide, or oligonucleotide) and the desired site of labeling. The most common strategies involve the reaction of the dye with primary amines or free thiols on the biomolecule.
dot
Caption: Overview of common bioconjugation strategies for fluorescent NIR dyes.
Amine-Reactive Conjugation using NHS Esters
N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used to label proteins and other biomolecules.[10] They react with primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.
Protocol: Labeling an Antibody with an NHS Ester-Activated NIR Dye (Adapted from IRDye® 800CW NHS Ester protocols)
Materials:
-
Antibody or protein to be labeled (1 mg/mL in amine-free buffer)
-
NHS Ester-activated NIR dye (e.g., IRDye® 800CW NHS Ester)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Biomolecule: Dissolve the antibody or protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the NHS ester-activated NIR dye in a small amount of DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically for each biomolecule.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring, protected from light.
-
-
Quench the Reaction (Optional): Add quenching solution to stop the reaction by reacting with any remaining NHS ester. Incubate for 30 minutes.
-
Purification: Remove unconjugated dye using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorption wavelength (e.g., ~880 nm for this compound) and at 280 nm for the protein.
Thiol-Reactive Conjugation using Maleimides
Maleimide (B117702) chemistry targets the thiol (sulfhydryl) groups of cysteine residues, forming a stable thioether bond. This method allows for more site-specific labeling if the location of cysteine residues is known or has been engineered.
Protocol: Labeling a Protein with a Maleimide-Activated NIR Dye (Adapted from IRDye® 800CW Maleimide protocols)[8]
Materials:
-
Protein with free thiol groups
-
Maleimide-activated NIR dye (e.g., IRDye® 800CW Maleimide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5.[11]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Reduce Disulfide Bonds (if necessary): If the cysteine residues are in disulfide bonds, they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Prepare the Dye Solution: Immediately before use, dissolve the maleimide-activated dye in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Purification: Separate the labeled protein from unreacted dye and other reagents using size-exclusion chromatography or dialysis.
Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[12] This approach requires the biomolecule and the dye to be functionalized with an azide (B81097) and an alkyne group, respectively (or vice versa).
Conceptual Workflow for Click Chemistry Conjugation:
dot
Caption: A generalized workflow for NIR dye conjugation using click chemistry.
Application: In Vivo Imaging Workflow
NIR-labeled biomolecules are frequently used for in vivo imaging to track their biodistribution, target engagement, and for diagnostic purposes.
dot
Caption: A typical experimental workflow for in vivo imaging using a NIR-dye conjugate.
Application: Signaling Pathway Analysis
Fluorescently labeled probes can be used to visualize and quantify components of signaling pathways within cells. By conjugating a NIR dye to a molecule that binds to a specific protein in a pathway, researchers can track its localization and expression levels under different conditions.
dot
References
- 1. China NIR Dye 880nm Near Infrared (NIR) Absorbing Dyes Manufacture and Factory | Topwell [topwelldyes.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. biotium.com [biotium.com]
- 5. rndsystems.com [rndsystems.com]
- 6. licorbio.com [licorbio.com]
- 7. idtdna.com [idtdna.com]
- 8. licorbio.com [licorbio.com]
- 9. IRDye 800CW, Maleimide_TargetMol [targetmol.com]
- 10. protocols.io [protocols.io]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Click Reaction-Mediated Functionalization of Near-Infrared Pyrrolopyrrole Cyanine Dyes for Biological Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Near-Infrared (NIR) 880 nm Fluorescence Detection
Introduction
Near-infrared (NIR) fluorescence imaging, particularly within the 700-900 nm spectral window, offers significant advantages for biological research and drug development.[1][2] This region is often referred to as the "optical window" for biological tissues because of the reduced absorption by endogenous molecules like hemoglobin and water, as well as diminished tissue autofluorescence.[2][3] These factors lead to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making it ideal for applications such as in vivo small animal imaging, image-guided surgery, and high-sensitivity cellular assays.[1][2][4][5] This document provides a detailed guide to the experimental setup, protocols, and key considerations for successful NIR fluorescence detection centered around an 880 nm wavelength.
Core Components of the Experimental Setup
A typical NIR fluorescence detection system consists of three primary components: a light source for excitation, optical filters to isolate specific wavelengths, and a detector to capture the emitted fluorescence signal.[6][7]
1. Light Sources
The choice of an excitation source is critical for efficiently exciting the NIR fluorophore. For the 880 nm region, common choices include laser diodes and light-emitting diodes (LEDs).[6][8][9]
-
Laser Diodes: Offer high power, a narrow spectral bandwidth, and excellent beam quality.[6][9] This makes them ideal for applications requiring high sensitivity and for techniques like confocal microscopy.[10] Low-noise variants are available for applications demanding high stability.[9]
-
LEDs: Provide a more cost-effective and broader illumination source.[8] While less powerful than lasers, their broad spectral output can be suitable for wide-field imaging applications.[11] Modern high-power LEDs are increasingly used for fluorescence excitation.[11][12]
2. Optical Filters
Optical filters are essential for separating the weak fluorescence emission from the intense excitation light and ambient light.[6] A standard fluorescence filter set includes an excitation filter, an emission filter, and a dichroic beamsplitter.[13][14]
-
Excitation Filter: A bandpass filter that transmits only the wavelengths required to excite the fluorophore (e.g., centered around 880 nm).[13]
-
Emission Filter (Barrier Filter): A bandpass or longpass filter that transmits the emitted fluorescence signal while blocking the excitation light.[13] For an 880 nm excitation, the emission filter would typically pass wavelengths longer than 900 nm.[15]
-
Dichroic Beamsplitter: An edge filter that reflects the excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.[13][16]
3. Detectors and Imaging Systems
The detector's sensitivity in the NIR region is crucial for capturing the emitted photons.
-
Photomultiplier Tubes (PMTs): Highly sensitive detectors suitable for point-based measurements or scanning microscopy.[10][17]
-
Avalanche Photodiodes (APDs) & Single-Photon Avalanche Diodes (SPADs): Offer excellent sensitivity and are used in applications like time-resolved fluorescence and single-photon counting.[17][18]
-
CCD/CMOS Cameras: Used for 2D imaging. Standard silicon-based cameras have decreasing sensitivity in the NIR region, often cutting off around 1000 nm.[15]
-
InGaAs (Indium Gallium Arsenide) Cameras: These cameras are specifically designed for the short-wave infrared (SWIR) range (900-1700 nm) and are essential for imaging fluorophores with emission peaks beyond 1000 nm.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative data for components used in an NIR 880 nm fluorescence detection setup.
Table 1: Comparison of Light Sources for 880 nm Excitation
| Light Source | Typical Wavelength (nm) | Output Power | Spectral Bandwidth (FWHM) | Key Advantages |
|---|---|---|---|---|
| Laser Diode[9] | 880 | 100 mW - 2.5 W | < 1 nm | High power, monochromatic, high stability |
| LED[8][21] | 880 | 2 - 5 mW | ~30-50 nm | Cost-effective, broad illumination, long lifetime |
| Filtered Lamp (Xenon)[6] | Broadband | Variable | Broadband (requires filter) | Very broad spectral output |
Table 2: Specifications for Optical Filters in an 880 nm Setup
| Filter Type | Center Wavelength (CWL) | Full Width at Half Maximum (FWHM) | Typical Transmission | Blocking Optical Density (OD) |
|---|---|---|---|---|
| Excitation Bandpass[12][13] | 880 nm | 20 nm | > 90% | > 5 |
| Emission Longpass | Cut-on at 900 nm | N/A | > 90% | > 5 |
| Dichroic Beamsplitter[14] | Reflection < 890 nm; Transmission > 910 nm | N/A | > 95% | > 5 |
Table 3: Performance Characteristics of NIR Detectors
| Detector Type | Wavelength Range | Quantum Efficiency (QE) at 900 nm | Dark Counts/Noise | Key Applications |
|---|---|---|---|---|
| Silicon PMT[17] | 300 - 1200 nm | ~5-15% | Low | Confocal/Multiphoton Microscopy |
| InGaAs SPAD[18][22] | 900 - 1700 nm | 10-25% | Very Low (<800 cps) | Single-Photon Counting, Quantum Sensing |
| InGaAs Camera[19] | 900 - 1700 nm | > 70% | Low | In Vivo Imaging (NIR-II) |
Diagrams and Workflows
A logical workflow is essential for setting up a successful fluorescence detection experiment.
Caption: General workflow for an NIR fluorescence detection experiment.
The arrangement of optical components is critical for maximizing signal collection and rejecting background noise.
Caption: Simplified optical path for a fluorescence imaging system.
Experimental Protocols
Protocol 1: In Vivo Small Animal Imaging
This protocol outlines the general steps for imaging NIR-labeled agents in a small animal model, such as a mouse. This technique is valuable for tracking drug distribution, monitoring tumor progression, and visualizing biological processes.[15][23][24]
Materials:
-
NIR imaging system equipped with an ~880 nm excitation source and appropriate emission filters (>900 nm).
-
NIR fluorophore or a fluorophore-conjugated targeting agent (e.g., antibody, nanoparticle).
-
Anesthetizing agent (e.g., isoflurane).
-
Animal model (e.g., tumor-bearing mouse).
-
Sterile saline or PBS for injection.
Methodology:
-
Animal Preparation: Anesthetize the mouse using an isoflurane (B1672236) chamber and maintain anesthesia via a nose cone on the imaging platform. Remove fur from the imaging area to reduce light scattering and absorption.
-
Agent Administration: Administer the NIR fluorescent probe via an appropriate route (e.g., intravenous tail vein injection).[15] The dosage and timing will depend on the specific agent's pharmacokinetics.
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber.
-
Set the excitation source to ~880 nm.
-
Select the appropriate emission filter (e.g., a 900 nm longpass filter) to collect the fluorescence signal while rejecting excitation light.
-
Set acquisition parameters such as exposure time and camera gain. An initial test image may be required to optimize these settings for a strong signal without saturation.
-
Acquire a baseline image before injection if necessary.
-
Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.[25]
-
-
Data Analysis:
-
Use imaging software to draw regions of interest (ROIs) around target tissues (e.g., tumor) and background areas.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio to assess targeting efficiency.
-
Protocol 2: Cellular Imaging with NIR 880 Fluorescence
This protocol describes the use of an NIR fluorescent probe for imaging live or fixed cells, typically with a fluorescence microscope.
Materials:
-
Fluorescence microscope with an ~880 nm laser or LED, appropriate filter cube (excitation, dichroic, emission), and a NIR-sensitive camera.
-
Cells cultured on glass-bottom dishes or coverslips.
-
NIR fluorescent probe (e.g., a cell-permeable dye or a labeled antibody for surface targets).
-
Cell culture medium and Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde) and mounting medium, if applicable.
Methodology:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or coverslip and allow them to adhere overnight.
-
Wash the cells once with PBS or serum-free medium.
-
-
Probe Incubation:
-
Dilute the NIR fluorescent probe to the desired final concentration in cell culture medium.
-
Incubate the cells with the probe solution for a predetermined time (e.g., 30 minutes) at 37°C.[26] This step should be optimized for the specific probe and cell line.
-
-
Washing:
-
Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe and reduce background fluorescence.[26]
-
Add fresh culture medium or PBS to the cells for imaging.
-
-
Image Acquisition:
-
Place the dish on the microscope stage.
-
Focus on the cells using brightfield or DIC optics.
-
Switch to the fluorescence channel for NIR 880 detection.
-
Adjust the excitation power and camera exposure time to obtain a clear image with minimal phototoxicity and photobleaching.
-
Capture images of the desired cellular structures.
-
-
Data Analysis:
-
Perform background correction on the acquired images.
-
Use software to quantify fluorescence intensity, colocalization with other markers, or morphological changes.
-
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 5. biotium.com [biotium.com]
- 6. A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 800nm 880nm 2~5mW Infrared LED Light Source Invisible Beam Excitation Light Source [civillaser.com]
- 9. arktislaser.com [arktislaser.com]
- 10. biorxiv.org [biorxiv.org]
- 11. X-Cite Fluorescence LED Illuminators | Excelitas [excelitas.com]
- 12. midopt.com [midopt.com]
- 13. opticalfiltershop.com [opticalfiltershop.com]
- 14. coherent.com [coherent.com]
- 15. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. シングルフォトンディテクタ(単一光子検出器) [thorlabs.com]
- 18. NIR single-photon avalanche Detectors – Laser 21 Pte Ltd [laser-21.com]
- 19. Allalin â Options: NIR Detector [attolight.com]
- 20. mdpi.com [mdpi.com]
- 21. newark.com [newark.com]
- 22. Photonics Instruments - AUREA Technology [aureatechnology.com]
- 23. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. Novel near-infrared fluorescent probe for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Red NIR 880 Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical considerations for the preparation of tissue samples for fluorescent imaging using near-infrared (NIR) dyes emitting around 880 nm. The goal is to achieve optimal signal-to-noise ratios by preserving tissue morphology and fluorophore integrity while minimizing autofluorescence.
Application Notes
Near-infrared (NIR) fluorescence imaging in the 880 nm range offers significant advantages for deep-tissue visualization due to reduced light scattering and lower tissue autofluorescence compared to the visible spectrum.[1] However, proper tissue preparation is paramount to realizing the full potential of this technology. Key considerations include the choice of fixation method, embedding medium, and, if necessary, a compatible tissue clearing technique.
Fixation: The choice of fixative can significantly impact the fluorescence signal. While formalin (a formaldehyde (B43269) solution) is a common fixative, it can lead to a decrease in the fluorescence intensity of some NIR dyes. One study on a panitumumab-IRDye800CW conjugate found that formalin fixation resulted in an average of 10.9% decrease in the mean fluorescence intensity (MFI) in tumor specimens compared to fresh tissue.[2] However, the tumor-to-background ratios (TBRs) were not significantly different.[2] This suggests that while there is a loss of signal, the relative contrast may be preserved. For sensitive applications, perfusion with paraformaldehyde (PFA) is often preferred, and fixation times should be optimized to ensure adequate preservation of morphology without excessive fluorescence quenching.
Embedding: Both paraffin-embedding and cryosectioning can be used for tissues labeled with NIR 880 dyes. Paraffin (B1166041) embedding provides excellent morphological detail, but the process involves dehydration and high temperatures that can affect fluorophore stability. Cryosectioning is a faster method that better preserves fluorescence but may offer lower morphological resolution. The choice between these methods will depend on the specific experimental requirements.
Tissue Clearing: For imaging deep within intact tissues, tissue clearing techniques are essential. These methods work by reducing light scattering through the removal of lipids and refractive index matching.[3] However, many clearing protocols, especially those that are organic solvent-based, can severely quench the fluorescence of organic dyes.[4] Aqueous-based methods such as CUBIC and Scale are generally more compatible with fluorescent proteins and may be suitable for some NIR dyes, though some signal loss is still possible. It is crucial to select a clearing protocol that has been validated for use with far-red or NIR fluorophores.
Autofluorescence: A significant advantage of working in the NIR spectrum is the inherently lower autofluorescence of biological tissues.[1] However, some residual autofluorescence can still interfere with signal detection, particularly from sources like red blood cells and lipofuscin. To minimize this, it is advisable to perfuse the animal with PBS before tissue harvesting to remove blood. Additionally, using spectral unmixing during image acquisition can help to separate the specific NIR 880 signal from any background autofluorescence.
Experimental Protocols
Here we provide detailed protocols for tissue fixation, embedding, sectioning, and staining for NIR 880 fluorescence imaging.
Protocol 1: Formalin Fixation and Paraffin Embedding
This protocol is suitable for studies where high-quality morphology is critical.
1. Tissue Fixation:
-
Immediately after dissection, immerse the tissue in 10% Neutral Buffered Formalin (NBF) at a volume at least 10 times that of the tissue.
-
Fix for 18-24 hours at room temperature. Avoid over-fixation, which can mask antigens and quench fluorescence.
-
After fixation, wash the tissue in 1x Phosphate Buffered Saline (PBS) three times for 15 minutes each.
2. Dehydration and Paraffin Embedding:
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions:
-
70% ethanol: 2 changes, 1 hour each
-
95% ethanol: 2 changes, 1 hour each
-
100% ethanol: 3 changes, 1 hour each
-
-
Clear the tissue in xylene: 2 changes, 1 hour each.
-
Infiltrate with molten paraffin wax at 60°C: 3 changes, 1 hour each.
-
Embed the tissue in a paraffin block and let it solidify.
3. Sectioning and Deparaffinization:
-
Section the paraffin block at 5-10 µm thickness using a microtome.
-
Float the sections on a warm water bath (40-45°C) and mount them on positively charged slides.
-
Dry the slides overnight at 37°C.
-
Deparaffinize the sections by immersing the slides in the following series:
-
Xylene: 2 changes, 5 minutes each
-
100% ethanol: 2 changes, 3 minutes each
-
95% ethanol: 2 changes, 3 minutes each
-
70% ethanol: 2 changes, 3 minutes each
-
Distilled water: 2 changes, 3 minutes each
-
4. Antigen Retrieval (if performing immunofluorescence):
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with 1x PBS.
5. Immunofluorescence Staining:
-
Follow a standard immunofluorescence protocol, using primary antibodies and secondary antibodies conjugated to a NIR 880 dye.
-
Perform incubations in a humidified chamber to prevent drying.
-
Wash thoroughly with PBS containing 0.1% Tween 20 (PBST) after each antibody incubation.
-
Mount with a mounting medium compatible with NIR fluorescence.
Protocol 2: Cryosectioning and Immunofluorescence
This protocol is recommended when preserving the maximum fluorescence signal is the priority.
1. Tissue Preparation and Freezing:
-
After dissection, immerse the tissue in a cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS) until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.
-
Snap-freeze the block in isopentane (B150273) cooled with liquid nitrogen or on dry ice.
-
Store the frozen blocks at -80°C until sectioning.
2. Cryosectioning:
-
Equilibrate the frozen block to the cryostat temperature (-20°C to -25°C).
-
Cut sections at 10-20 µm thickness and mount them on positively charged slides.
-
Air-dry the slides for 30-60 minutes at room temperature.
-
Slides can be stored at -80°C for long-term storage or used immediately.
3. Fixation and Staining:
-
If not pre-fixed, fix the sections with cold 4% PFA in PBS for 10-15 minutes.
-
Wash the slides with 1x PBS three times for 5 minutes each.
-
Proceed with the immunofluorescence staining protocol as described in Protocol 1, step 5.
Data Presentation
The following tables summarize key quantitative data related to tissue preparation for NIR 880 imaging.
Table 1: Effect of Fixation on NIR Dye Fluorescence
| Fixative | Dye Conjugate | Tissue Type | Change in Mean Fluorescence Intensity (MFI) | Change in Tumor-to-Background Ratio (TBR) | Reference |
| 10% Neutral Buffered Formalin | Panitumumab-IRDye800CW | Head and Neck Squamous Cell Carcinoma | 10.9% decrease | No significant change | [2] |
Table 2: Compatibility of Tissue Clearing Methods with Fluorescent Dyes
| Clearing Method | Principle | Compatibility with Organic Dyes | Potential Issues |
| BABB | Organic Solvent | Poor | Significant fluorescence quenching |
| 3DISCO/iDISCO | Organic Solvent | Moderate (dye dependent) | Can cause tissue shrinkage and fluorescence quenching |
| CUBIC | Aqueous | Good | Can cause tissue swelling |
| Scale | Aqueous | Good | Slower clearing process |
| CLARITY | Hydrogel-based | Good | Complex and lengthy protocol |
| EMOVI | Aqueous | Good | Improved staining and fluorochrome preservation |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Tissue-Specific Near-Infrared Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue optical clearing for neural regeneration research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal with NIR 880 Dye
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of near-infrared (NIR) 880 dyes.
Troubleshooting Guide: Low Signal Issues
This section addresses specific issues that can lead to weak or no signal during experiments with NIR 880 dye.
Question: Why is my fluorescent signal weak or entirely absent?
A weak or absent signal can stem from multiple factors related to the experimental setup, reagents, or imaging parameters. Follow this guide to diagnose the potential cause.
Potential Cause 1: Suboptimal Antibody Performance
-
Problem: The primary or secondary antibody concentration is not optimal.
-
Solution: Perform a titration of both the primary and secondary antibody concentrations to find the ideal ratio. For initial testing, primary antibody concentrations often start around 1 µg/mL, while NIR secondary antibodies are typically used in the 50-100 ng/mL range.[1][2] For some systems, secondary antibody dilutions can range from 1:20,000 to 1:40,000.[3]
-
Problem: The primary antibody is not validated for the application.
-
Solution: Check the antibody datasheet to confirm it is recommended for your specific application (e.g., Western blot, immunofluorescence). Whenever possible, include a positive control to validate that the antibody can detect the target protein.[1]
-
Problem: The secondary antibody does not recognize the primary antibody.
-
Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[4]
Potential Cause 2: Issues with the NIR 880 Dye or Conjugate
-
Problem: The dye has degraded due to improper storage or photobleaching.
-
Solution: NIR dyes are sensitive to light.[5] Always store dye conjugates protected from light, in opaque tubes, and at the recommended temperature. Minimize the exposure of your samples to light during incubation and imaging steps.[5][6]
-
Problem: The dye is quenching due to high concentration or aggregation.
-
Solution: At high concentrations, fluorescent dyes can self-quench, leading to a decrease in signal.[7][8] This can happen if the secondary antibody concentration is too high. Refer to titration guidelines to avoid this effect. Poor solubility can also lead to aggregation and quenching.[9][10]
Potential Cause 3: Incompatible Experimental Conditions
-
Problem: The blotting membrane has high autofluorescence.
-
Solution: Not all membranes are suitable for fluorescence detection. Use low-background nitrocellulose or PVDF membranes specifically designed for fluorescent applications.[2][5][11] You can test a small piece of the membrane for autofluorescence before running the full experiment.[11]
-
Problem: The blocking buffer is interfering with detection.
-
Solution: Some blocking agents can cause high background or mask the target epitope. If using anti-goat or anti-bovine secondary antibodies, avoid blockers containing milk, goat serum, or BSA, as they may contain cross-reactive immunoglobulins.[1] Optimization of the blocking buffer is a key step.[12]
-
Problem: Washing steps are inadequate or excessive.
-
Solution: Insufficient washing can lead to high background, which obscures a weak signal. Conversely, overly aggressive or prolonged washing can strip the antibodies from the target, reducing the signal. Follow recommended wash times and buffer compositions, typically using a buffer with 0.1% Tween-20.[11]
Potential Cause 4: Incorrect Imaging System Settings
-
Problem: The wrong filters or laser settings are being used.
-
Solution: Ensure your imaging system is equipped with the correct excitation laser and emission filter for the NIR 880 dye (excitation ~880 nm).[1][13] The detector must also be sensitive in this far-red/NIR range.[14][15]
-
Problem: The acquisition time or laser power is too low.
-
Solution: A longer acquisition time allows the detector to collect more photons, which can significantly improve the signal-to-noise ratio.[7] Increase the exposure time or laser power incrementally to boost the signal, but be mindful of potentially increasing the background or causing photobleaching.[6][7] For in vivo imaging in the 800-830 nm range, acquisition times of 30-60 seconds may be necessary.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using NIR dyes like NIR 880? Near-infrared dyes offer significant advantages over those in the visible spectrum because biological tissues have lower light absorption and autofluorescence in the NIR window (700-900 nm).[7][16] This results in a higher signal-to-background ratio, increased sensitivity, and allows light to penetrate deeper into tissues, which is crucial for in vivo imaging.[17][18]
Q2: How should I properly store my NIR 880 dye and its conjugates? NIR dyes are susceptible to photobleaching. They should always be stored in the dark (e.g., in amber or opaque tubes) at the temperature recommended by the manufacturer, typically 4°C for short-term storage or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: What is fluorescence quenching and how can it be avoided? Fluorescence quenching is any process that decreases the fluorescence intensity of a dye. A common issue is self-quenching, where dye molecules at high concentrations form non-fluorescent aggregates.[8][9] To avoid this, it is critical to optimize the concentration of your dye-conjugated antibody through titration and ensure the dye remains soluble in your buffer system.[10]
Q4: Can the pH of my buffer affect the signal from the NIR 880 dye? Yes, the fluorescence of many organic dyes can be pH-dependent.[19] For example, the protonation of an amine group on a dye can drastically change its fluorescence intensity.[7] It is important to use buffers within the recommended physiological pH range (typically 7.2-7.4) to ensure optimal and stable fluorescence.
Q5: Can I use any PVDF membrane for a fluorescent Western blot? No, standard PVDF membranes can exhibit high autofluorescence, which will increase background and lower your signal-to-noise ratio.[5] You must use a low-fluorescence PVDF membrane specifically manufactured and validated for fluorescent Western blotting applications.[2][11]
Data and Parameters
For reproducible results, key experimental parameters must be carefully controlled. The tables below summarize typical starting concentrations and settings for common applications.
Table 1: Recommended Concentrations for Fluorescent Western Blotting
| Reagent/Component | Recommended Concentration/Amount | Source(s) |
| Protein Loading per Lane | 1-10 µg | [2] |
| Primary Antibody | ~1 µg/mL (titration is critical) | [1] |
| NIR 880 Secondary Antibody | 50-100 ng/mL or 1:20,000 dilution | [2][3] |
| Tween® 20 in Wash Buffer | 0.1% | [11] |
| Tween® 20 in Antibody Diluent | 0.2% | [12] |
| SDS in Secondary Antibody Diluent (PVDF only) | 0.01 - 0.02% | [12] |
Table 2: Key Optical Properties of NIR Dyes
| Property | Description | Typical Considerations | Source(s) |
| Excitation Maximum (λex) | Wavelength of light most efficiently absorbed by the dye. | For NIR 880, this is approximately 880 nm. | [13] |
| Emission Maximum (λem) | Wavelength of light most efficiently emitted by the dye. | Always a longer wavelength than excitation. | [20] |
| Quantum Yield (Φ) | Efficiency of converting absorbed photons to emitted photons. | NIR dyes often have lower quantum yields than visible dyes. | [21][22] |
| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at a given wavelength. | A higher value contributes to greater brightness. | [20] |
| Brightness | The product of the molar extinction coefficient and quantum yield (ε × Φ). | This is the most direct measure of a fluorophore's performance. | [23] |
Experimental Protocols
Protocol: Fluorescent Western Blotting with NIR 880-Conjugated Secondary Antibody
This protocol provides a framework for performing a fluorescent Western blot. Optimization of antibody concentrations, incubation times, and blocking buffers is essential.[12]
-
SDS-PAGE and Protein Transfer:
-
Membrane Blocking:
-
Place the membrane in an incubation box.
-
Block with an appropriate blocking buffer (e.g., Intercept® Blocking Buffer) for 1 hour at room temperature with gentle shaking. Do not add detergent to the blocking step.[12]
-
-
Primary Antibody Incubation:
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane 4 times for 5 minutes each with wash buffer (e.g., PBS or TBS with 0.1% Tween® 20) at room temperature with vigorous shaking.[11]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Repeat the washing step as described in step 4.
-
-
Imaging:
-
Rinse the membrane with buffer (without detergent) to remove residual Tween® 20.[11]
-
Scan the dry or damp membrane on a fluorescence imaging system equipped with lasers and filters appropriate for the ~880 nm excitation and corresponding emission spectrum.
-
Visualizations
Troubleshooting Workflow for Low NIR Signal
Caption: A decision tree for troubleshooting low signal issues with NIR 880 dyes.
Experimental Workflow for Fluorescent Western Blotting
Caption: Key steps in a typical fluorescent Western blotting experimental workflow.
Concept of Concentration-Induced Quenching
Caption: High dye concentrations can cause aggregation and signal quenching.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bonsaiadvanced.com [bonsaiadvanced.com]
- 12. licorbio.com [licorbio.com]
- 13. China NIR Dye 880nm Near Infrared (NIR) Absorbing Dyes Manufacture and Factory | Topwell [topwelldyes.com]
- 14. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. macsenlab.com [macsenlab.com]
- 17. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 20. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 21. [PDF] Steric protection of near-infrared fluorescent dyes for enhanced bioimaging | Semantic Scholar [semanticscholar.org]
- 22. Visible-Light and Near-Infrared Fluorescence and Surface-Enhanced Raman Scattering Point-of-Care Sensing and Bio-imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Photobleaching of Fluorescent Red NIR 880
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) fluorescent dye, Fluorescent Red NIR 880. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching, ensuring the acquisition of high-quality and reliable fluorescence data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of the dye's ability to fluoresce, resulting in a diminished signal during imaging experiments.[1] For sensitive applications requiring long exposure times or quantitative analysis, photobleaching can significantly compromise data quality and lead to inaccurate results.
Q2: What are the primary causes of photobleaching in cyanine (B1664457) dyes like NIR 880?
A2: The primary mechanism behind the photobleaching of heptamethine cyanine dyes, the class to which NIR 880 likely belongs, is photooxidation. This process involves the interaction of the excited-state dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[2][3] These highly reactive molecules can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. Another contributing factor can be photoisomerization, a light-induced change in the dye's structure that can lead to non-fluorescent states.
Q3: How can I minimize photobleaching during my imaging experiments with this compound?
A3: A multi-faceted approach is recommended to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[3] Reduce the exposure time for each image acquisition.[3]
-
Utilize Antifade Reagents: Incorporate commercially available or homemade antifade reagents in your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species.
-
Oxygen Scavenging Systems: For live-cell imaging, consider using enzymatic oxygen scavenging systems to remove dissolved oxygen from the imaging buffer.
-
Choose Appropriate Imaging Conditions: Select imaging buffers with a slightly basic pH (around 7.5), as this can enhance the stability of some cyanine dyes.[3]
Q4: Are there specific antifade reagents that are recommended for NIR dyes?
A4: While many commercial antifade reagents are available, their effectiveness can be dye-specific. It is important to choose a reagent that is compatible with cyanine dyes. Some common antifade agents, like p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of cyanine dyes and should be used with caution. Products like ProLong™ Glass Antifade Mountant have been suggested for other NIR cyanine dyes.
Troubleshooting Guide
This guide addresses common issues related to the photobleaching of this compound during microscopy experiments.
| Problem | Possible Cause | Suggested Solution |
| Rapid and complete signal loss upon initial illumination. | Excitation light intensity is too high. | Reduce the laser power or lamp intensity. Use neutral density filters to attenuate the excitation light.[1][3] |
| Gradual fading of the fluorescent signal during a time-lapse experiment. | Prolonged exposure to excitation light. | Decrease the total imaging time. Increase the time interval between image acquisitions. Use the shortest possible exposure time per frame.[3] |
| Inconsistent fluorescence intensity across different fields of view. | Photobleaching occurred during sample focusing and searching for the region of interest. | Use transmitted light (e.g., DIC or phase-contrast) to locate and focus on the area of interest before switching to fluorescence excitation.[1] |
| High background noise and weak signal. | A combination of low dye concentration and photobleaching. | Optimize the staining protocol to ensure sufficient labeling. Implement photobleaching mitigation strategies to preserve the signal from the labeled molecules. |
| Sample appears bright initially but fades before a high-quality image can be captured. | Suboptimal imaging buffer. | For fixed samples, use a high-quality antifade mounting medium. For live-cell imaging, consider using a specialized imaging buffer with an oxygen scavenging system. |
Quantitative Data on Photostability of NIR Cyanine Dyes
Disclaimer: The quantitative data presented below is for NIR cyanine dyes that are structurally related to this compound. The actual photostability of NIR 880 may vary. Researchers are encouraged to perform their own photostability measurements for their specific experimental conditions.
| Parameter | Dye | Value | Conditions | Reference |
| Quantum Yield | FT-TQT | 0.49% | In methanol, relative to IR-26 | [4] |
| Quantum Yield | FT-BBT | 0.23% | In methanol, relative to IR-26 | [4] |
| Quantum Yield | CH-4T | 0.11% | In methanol, relative to IR-26 | [4] |
| Photostability | Cy7-COT | ~70-fold increase in photons emitted before photobleaching compared to Cy7 | Not specified | [5] |
| Photostability | IR-808 | Good photostability under 808 nm laser irradiation up to 100 mW/cm² | In aqueous solution | [6] |
Experimental Protocols
Protocol 1: Determination of Photobleaching Rate in Solution
This protocol outlines a method to quantify the rate of photobleaching of this compound in a solution using a fluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO for stock, PBS for working solution)
-
Fluorometer with a stable light source
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.[2]
-
-
Initial Measurements:
-
Record the initial absorbance spectrum to confirm the concentration.
-
Record the initial fluorescence emission spectrum of the sample.
-
-
Photobleaching Experiment:
-
Place the cuvette containing the sample in the fluorometer.
-
Continuously illuminate the sample with the excitation light source at a constant and defined power.
-
Record the fluorescence intensity at the emission maximum at regular time intervals until the signal has significantly decreased (e.g., to 10% of the initial intensity).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching rate constant (k) and the half-life (t1/2).[2]
-
Protocol 2: Assessing Photostability in Fixed Cells
This protocol describes a method to evaluate the photostability of this compound in a cellular context using fluorescence microscopy.
Materials:
-
Cells stained with this compound and fixed
-
Microscope slides and coverslips
-
Antifade mounting medium
-
Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare cell samples stained with this compound according to your standard protocol.
-
Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the coverslips to prevent drying.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and locate a region of interest using low illumination intensity or transmitted light.
-
Set the imaging parameters (excitation intensity, exposure time, camera gain) that you intend to use for your experiments. It is crucial to keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the same field of view. The time interval between acquisitions should be consistent.
-
Continue acquiring images until the fluorescence signal has bleached to a significant degree.
-
-
Data Analysis:
-
Using image analysis software, select several regions of interest (ROIs) within the stained cells and a background ROI.
-
Measure the mean fluorescence intensity for each cellular ROI and the background ROI in each frame of the time-lapse series.
-
Correct the cellular fluorescence intensity by subtracting the background intensity for each time point.
-
Normalize the corrected fluorescence intensity to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time to visualize the photobleaching curve. The half-life can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizations
Caption: Factors contributing to the photobleaching of fluorescent dyes.
Caption: Troubleshooting workflow for unexpected photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acceptor engineering for NIR-II dyes with high photochemical and biomedical performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Near-Infrared (NIR) Imaging
Welcome to the technical support center for NIR imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background fluorescence and improve the quality of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in NIR imaging?
High background fluorescence, or autofluorescence, can originate from various sources depending on the sample type. In in vivo animal studies, a major contributor is chlorophyll (B73375) from standard rodent chow, which fluoresces in the NIR range.[1][2][3][4] Endogenous molecules within tissues, such as collagen, elastin, lipofuscin, and cellular metabolites like NADH and flavins, are also common sources of autofluorescence.[1][5][6] For in vitro applications like Western blots, sources of high background can include non-specific antibody binding, contaminated buffers, or an inappropriate blocking agent.[7][8][9] Additionally, components of cell culture media can be intensely autofluorescent.[10]
Q2: How can I reduce autofluorescence in my in vivo animal imaging experiments?
The most effective method to reduce gut autofluorescence in preclinical imaging is to switch the animals to a diet free of chlorophyll and alfalfa.[1][2][4][11] Purified diets or specialized alfalfa-free chow can decrease background fluorescence by more than two orders of magnitude.[2][12][13] A dietary washout period of at least seven days is generally sufficient to significantly reduce this background signal.[1][14] Additionally, selecting longer excitation and emission wavelengths, particularly in the NIR-II window (1000-1700 nm), can substantially decrease autofluorescence and improve signal-to-background ratios.[2][12][13]
Q3: What is spectral unmixing and how can it help reduce background?
Spectral unmixing is a computational technique that separates the spectral signatures of different fluorescent sources within an image.[3][15] By collecting images across a range of wavelengths, software algorithms can differentiate the spectrum of your specific NIR probe from the broader spectrum of background autofluorescence.[15][16] This allows for the effective removal of the background signal, which enhances the sensitivity and specificity of your imaging, and is particularly beneficial in the NIR range.[3]
Q4: Are there chemical methods to reduce autofluorescence in tissue sections?
Yes, for tissue sections, autofluorescence quenching agents can be applied. These reagents are designed to diminish unwanted fluorescence from various biological components, thereby improving the signal-to-noise ratio.[17] For example, Vector TrueVIEW® Autofluorescence Quencher Kit is effective against non-lipofuscin sources.[17] It's important to choose a quencher that is compatible with your fluorophores and imaging setup.
Troubleshooting Guides
This section provides structured guidance for resolving common issues with high background fluorescence in different NIR imaging applications.
Guide 1: Troubleshooting High Background in In Vivo Imaging
High background in live animal imaging often obscures the signal from your NIR probe, reducing sensitivity. Follow these steps to diagnose and resolve the issue.
Experimental Protocol: Dietary Modification for Autofluorescence Reduction
-
Animal Acclimation: Upon arrival, acclimate animals to the new housing environment for a minimum of 72 hours on their standard chow.
-
Baseline Imaging: Prior to any dietary changes, perform a baseline imaging session to quantify the initial level of autofluorescence.
-
Dietary Switch: Transition the animals to a purified, chlorophyll-free diet (e.g., Research Diets D10001 or an equivalent alfalfa-free formulation).[1] Ensure fresh food and water are available at all times.
-
Washout Period: Maintain the animals on the purified diet for a minimum of 7 days before subsequent imaging.[1] Some studies suggest a washout of up to 11 days for complete clearance of gut chlorophyll fluorescence.[1]
-
Follow-up Imaging: After the washout period, perform another imaging session using the same parameters as the baseline to quantify the reduction in background fluorescence.
Data on the Impact of Diet and Wavelength on Autofluorescence
| Imaging Condition | Diet | Excitation Wavelength | Emission Range | Relative Background Reduction |
| 1 | Standard Chow | 670 nm | NIR-I (<975 nm) | Baseline |
| 2 | Purified Diet | 670 nm | NIR-I (<975 nm) | >5.6-fold reduction vs. Condition 1[2] |
| 3 | Standard Chow | 760 nm or 808 nm | NIR-I (<975 nm) | >100-fold reduction vs. Condition 1[2][12][13] |
| 4 | Standard Chow | 670 nm | NIR-II (>1000 nm) | >100-fold reduction vs. Condition 1[2][12][13] |
Troubleshooting Workflow for In Vivo Imaging
Guide 2: Troubleshooting High Background in NIR Western Blots
High background on a NIR Western blot can be uniform, splotchy, or speckled, and it can obscure weak signals. The following steps will help you optimize your protocol.
Experimental Protocol: Optimizing Blocking Buffers for NIR Western Blots
-
Prepare Membranes: Run protein samples on a polyacrylamide gel and transfer to a low-fluorescence PVDF or nitrocellulose membrane. Allow the membrane to dry completely.
-
Rehydrate and Block: Rehydrate the membrane in the appropriate buffer (e.g., methanol (B129727) for PVDF). Prepare separate blocking buffers to test (e.g., Odyssey Blocking Buffer (PBS), Odyssey Blocking Buffer (TBS), Casein, 5% non-fat dry milk in TBS).[18]
-
Incubation: Incubate strips of the membrane, each containing the target protein, in the different blocking buffers for 1 hour at room temperature with gentle agitation. Ensure sufficient volume to cover the membranes.[9][19]
-
Antibody Incubation: Incubate with your primary antibody, followed by washes and incubation with a NIR-conjugated secondary antibody (a starting dilution of 1:20,000 is recommended for IRDye secondary antibodies).[8]
-
Washing: Perform thorough wash steps after antibody incubations. Insufficient washing is a common cause of high background.[7][19] Consider increasing the number or duration of washes.
-
Imaging and Analysis: Image the membranes on a NIR imager. Compare the signal intensity of the target band and the overall membrane background for each blocking condition.
Comparison of Common Blocking Buffers for NIR Western Blots
| Blocking Buffer | Signal Intensity | Background Level | Notes |
| Odyssey Blocking Buffer (PBS) | Strongest Signal | Low | May show some non-specific bands with certain antibodies.[18] |
| Casein | Good Signal | Low | Can also result in some non-specific bands.[18] |
| Odyssey Blocking Buffer (TBS) | Weaker Signal | Low | Lower signal intensity compared to the PBS version.[18] |
| 5% Non-fat Dry Milk (in TBS) | Weakest Signal | Higher | Can cause high membrane background; not recommended for detecting phosphoproteins.[18][20] |
Troubleshooting Logic for NIR Western Blots
References
- 1. 67.20.83.195 [67.20.83.195]
- 2. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. inotiv.com [inotiv.com]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. licorbio.com [licorbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Images with Near-infrared Wavelengths- Oxford Instruments [andor.oxinst.com]
- 11. Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labdiet.com [labdiet.com]
- 15. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 19. licorbio.com [licorbio.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing NIR 880 Dye Concentration for In Vivo Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of near-infrared (NIR) 880 dyes for in vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of NIR 880 dye to inject for in vivo imaging?
A1: The optimal concentration is highly dependent on the specific dye formulation, the target tissue, the animal model, and the imaging system used. A pilot study is always recommended to determine the ideal concentration for your specific experiment.[1] However, a general starting point for many NIR dyes is in the nanomolar range per 25g mouse.[1] For some formulations, concentrations are reported in mg/ml, with injections of a diluted solution. For example, some protocols suggest diluting the dye to a concentration of 0.03 mg/ml and injecting 100 µl.[2] It is crucial to start with a low concentration and incrementally increase it to find the best balance between signal intensity and potential toxicity or aggregation effects.
Q2: How can I improve the signal-to-noise ratio (SNR) in my images?
A2: Improving the signal-to-noise ratio (SNR) is critical for clear in vivo imaging. Here are several strategies:
-
Optimize Dye Concentration: Ensure you are using a concentration that provides a strong signal without causing aggregation-induced quenching.[3]
-
Adjust Imaging Parameters: Increase the image acquisition time. For the 800-830 nm range, acquisition times of 30-60 seconds are common.[1] Longer times can help improve the signal relative to background noise.[1]
-
Select Appropriate Filters: Use high-quality optical filters that specifically match the excitation and emission spectra of your NIR 880 dye to minimize background autofluorescence.
-
Minimize Autofluorescence: Tissues naturally emit some fluorescence (autofluorescence), which is lower in the NIR range compared to visible wavelengths.[1][4] However, certain materials in the animal's diet can increase autofluorescence. Providing the animals with a low-fluorescence or chlorophyll-free diet for at least a week before imaging can significantly reduce background noise.
Q3: My NIR 880 dye seems to be aggregating. What can I do to prevent this?
A3: Dye aggregation is a common issue that can lead to fluorescence quenching and altered biodistribution.[5][6] Here are some troubleshooting steps:
-
Check Solubility: Ensure the dye is fully dissolved in a compatible solvent before injection. Some dyes may require a small amount of organic solvent like DMSO before being diluted in an aqueous solution like PBS.[7]
-
Optimize Concentration: High concentrations can promote aggregation.[3] Try reducing the dye concentration.
-
Use a Carrier: Encapsulating the dye in nanoparticles or conjugating it to macromolecules like albumin can prevent aggregation and improve stability.[6][7][8]
-
Control the Formulation: The chemical properties of the dye and its formulation play a significant role. Some dyes are inherently more prone to aggregation in aqueous environments.[1]
Q4: I am observing high signal in the liver and spleen, away from my target site. Why is this happening and how can I reduce it?
A4: High accumulation of NIR dyes in the liver and spleen is often due to uptake by the reticuloendothelial system (RES).[8] This is a common clearance pathway for nanoparticles and larger molecules. Here's what you can do:
-
Modify the Dye Conjugate: The physicochemical properties of the dye-conjugate, such as size and surface charge, heavily influence its biodistribution.[9] For instance, PEGylation (coating with polyethylene (B3416737) glycol) can reduce RES uptake and prolong circulation time.[9]
-
Lower the Degree of Labeling (DoL): When conjugating NIR dyes to targeting molecules like antibodies, a high DoL can alter the pharmacokinetics and lead to increased liver uptake.[10][11] Using a lower DoL (e.g., 0.3 or less for non-site-specifically labeled antibodies) can mitigate this effect.[10][11]
-
Consider Dye Chemistry: Some NIR dyes have a higher propensity for non-specific binding and uptake by clearance organs.
Q5: What is the expected clearance time for NIR 880 dyes?
A5: The clearance time varies significantly based on the dye's chemical structure, its size, and whether it's conjugated to another molecule. Small, hydrophilic dyes tend to be cleared rapidly through the kidneys.[9] In contrast, larger dye-conjugates or nanoparticles are typically cleared more slowly through the hepatobiliary system (liver and spleen).[9] The specific formulation will determine the primary clearance route and timeframe.
Quantitative Data Summary
For researchers needing quick reference, the following tables summarize key quantitative parameters for consideration when working with NIR dyes in the ~800 nm range.
Table 1: General Imaging Parameters for NIR Dyes (~800 nm)
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength | ~770-790 nm | Should be matched to the specific dye's absorption maximum. |
| Emission Wavelength | ~800-880 nm | Dependent on the specific NIR dye being used. |
| Acquisition Time | 30 - 60 seconds | Longer times can improve SNR, but also increase the chance of motion artifacts.[1] |
| Typical Dose (Free Dye) | 1-2 nmol / 25g mouse | This is a starting point; optimization is required.[1] |
| Typical Dose (Conjugate) | 5 nmol of dye | Varies based on the targeting molecule and DoL.[12] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Suboptimal dye concentration, high autofluorescence, short acquisition time. | Perform a dose-response study, use a low-fluorescence diet, increase acquisition time.[1] |
| Dye Aggregation | High concentration, poor solubility. | Reduce concentration, ensure complete dissolution, consider nanoparticle encapsulation.[3][5] |
| High Liver/Spleen Uptake | RES clearance, high Degree of Labeling (DoL). | Modify conjugate with PEGylation, reduce the DoL.[9][10][11] |
| No Target-Specific Signal | Poor targeting, rapid clearance of conjugate. | Validate targeting molecule affinity, optimize conjugate design for longer circulation. |
Experimental Protocols
Protocol 1: General In Vivo Imaging Workflow
This protocol outlines a standard workflow for in vivo imaging with an NIR 880 dye.
-
Animal Preparation:
-
For at least one week prior to imaging, house the animals with a low-fluorescence or chlorophyll-free diet to reduce background autofluorescence.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging session.
-
Place the animal on a heated stage to maintain body temperature.[1]
-
-
Dye Administration:
-
Prepare the NIR 880 dye solution in a sterile, biocompatible vehicle (e.g., PBS). Ensure the dye is fully dissolved.
-
Administer the dye via the desired route (e.g., intravenous injection). The volume and concentration should be based on pilot studies. A common injection volume for mice is 100-200 µl.[2]
-
-
Image Acquisition:
-
Position the animal in the imaging system.
-
Set the excitation and emission filters appropriate for your NIR 880 dye.
-
Acquire a baseline image before dye injection.
-
Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal imaging window for target accumulation and clearance.[2]
-
Use an acquisition time that provides a good signal without oversaturation, typically between 30 and 60 seconds for the ~800 nm range.[1]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the target tissue and a background area.
-
Calculate the signal intensity and the signal-to-noise ratio.
-
For biodistribution studies, animals can be euthanized at the final time point, and organs can be excised for ex vivo imaging to confirm in vivo findings.
-
Visualizations
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akinainc.com [akinainc.com]
- 3. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 4. biotium.com [biotium.com]
- 5. Novel near-infrared II aggregation-induced emission dots for in vivo bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue- and Organ-Selective Biodistribution of NIR Fluorescent Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality analysis of in vivo near-infrared fluorescence and conventional gamma images acquired using a dual-labeled tumor-targeting probe - PubMed [pubmed.ncbi.nlm.nih.gov]
solving solubility issues with Fluorescent red NIR 880
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescent Red NIR 880. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a near-infrared fluorescent dye commonly used in various research applications, including in vivo imaging. Like many NIR dyes with large, conjugated aromatic structures, it is inherently hydrophobic, which can lead to challenges with solubility in aqueous solutions.
Q2: In which solvents can I dissolve this compound?
Based on information for similar NIR dyes and general supplier recommendations, this compound is expected to be soluble in polar aprotic organic solvents. It is recommended to first try dissolving the dye in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Other organic solvents that may be effective include chloroform, methylene (B1212753) dichloride, and ethanol. For aqueous buffers, the addition of a small percentage of an organic co-solvent is often necessary.
Q3: Why is my this compound not dissolving in my aqueous buffer?
The hydrophobic nature of this compound leads to poor solubility in water-based solutions. Direct dissolution in aqueous buffers will likely result in precipitation or the formation of aggregates. These aggregates can lead to quenching of the fluorescent signal and inaccurate experimental results. To improve aqueous solubility, the use of an organic co-solvent or a surfactant is typically required.
Q4: What are the signs of solubility issues with this compound?
Common indicators of solubility problems include:
-
Visible precipitate or cloudiness in the solution.
-
A broad or shifted absorption spectrum compared to the dye in a pure organic solvent.
-
Low or no fluorescent signal.
-
High background fluorescence due to light scattering from aggregates.
-
Inconsistent results between experiments.
Troubleshooting Guide
Poor solubility of this compound can manifest in several ways during your experiments. This guide will help you identify and resolve these common issues.
Issue 1: Dye Precipitation Upon Addition to Aqueous Buffer
Possible Cause: The concentration of the organic stock solution is too high, or the final percentage of the organic co-solvent in the aqueous buffer is too low to maintain solubility.
Solution:
-
Decrease the final concentration of the dye in your working solution.
-
Increase the percentage of the organic co-solvent in your final aqueous solution. Start with a small percentage (e.g., 1-5% v/v) and gradually increase it. Be mindful of the tolerance of your biological system to the organic solvent.
-
Add the dye stock solution to the aqueous buffer slowly while vortexing or stirring to promote mixing and prevent localized high concentrations that can lead to precipitation.
Issue 2: Low or No Fluorescent Signal
Possible Cause: The dye has formed non-fluorescent aggregates (H-aggregates) in the aqueous environment. This is a common issue with large, planar dye molecules.
Solution:
-
Sonication: After preparing the dye solution, sonicate it for 10-15 minutes in a bath sonicator to break up aggregates.
-
Use of Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127 (typically 0.01-0.1% w/v), into your aqueous buffer to help solubilize the hydrophobic dye and prevent aggregation.
-
pH Adjustment: The solubility and fluorescence of some dyes can be pH-dependent. Ensure the pH of your buffer is optimal for your experiment and the dye's stability.
Issue 3: High Background Fluorescence
Possible Cause: Light scattering from undissolved dye particles or aggregates is being detected by the instrument.
Solution:
-
Centrifugation and Filtration: Before use, centrifuge your dye working solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any aggregates. Carefully collect the supernatant. For further purification, you can filter the supernatant through a 0.2 µm syringe filter.
-
Optimize Dye Concentration: Using a higher than necessary dye concentration can lead to increased aggregation and background. Perform a concentration titration to find the lowest effective concentration for your application.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing the Dye: Carefully weigh out the required amount of this compound powder in a microcentrifuge tube. Due to its potency, it is advisable to work with small quantities.
-
Adding the Solvent: Add the appropriate volume of anhydrous, high-purity DMSO or DMF to achieve the desired stock concentration (e.g., 1-10 mM).
-
Dissolving the Dye: Vortex the tube vigorously for 1-2 minutes. If the dye does not fully dissolve, you can sonicate the solution for 10-15 minutes in a bath sonicator.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Protocol for Preparing an Aqueous Working Solution
-
Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS) and ensure it is at the correct pH for your experiment.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final working concentration.
-
Check for Precipitation: Visually inspect the solution for any signs of precipitation or cloudiness.
-
Optional - Sonication/Filtration: If you observe any signs of aggregation or are concerned about it, sonicate the working solution for 5-10 minutes. For critical applications, centrifuge and/or filter the solution as described in the troubleshooting guide.
-
Immediate Use: It is recommended to use the aqueous working solution immediately after preparation to minimize the risk of aggregation over time.
Quantitative Data Summary
| Solvent | Dielectric Constant (Approx.) | Polarity Index (Approx.) | Observed Solubility (e.g., mg/mL) at RT | Notes (e.g., heating, sonication required) |
| Aprotic Polar | ||||
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | ||
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | ||
| Acetone | 20.7 | 5.1 | ||
| Acetonitrile | 37.5 | 5.8 | ||
| Protic Polar | ||||
| Water | 80.1 | 10.2 | ||
| Ethanol | 24.6 | 5.2 | ||
| Methanol | 32.7 | 5.1 | ||
| Nonpolar | ||||
| Chloroform | 4.8 | 4.1 | ||
| Dichloromethane (DCM) | 9.1 | 3.1 | ||
| Toluene | 2.4 | 2.4 | ||
| Hexane | 1.9 | 0.1 |
Visual Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for low fluorescence.
quenching effects with NIR 880 dye and how to prevent them
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing quenching effects with NIR 880 dye.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem with NIR 880 dye?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a dye. For NIR 880, a type of cyanine (B1664457) dye, this is often due to self-quenching, where dye molecules in close proximity interact and dissipate the excitation energy as heat rather than light. This leads to a significant reduction in signal, which can compromise the sensitivity and accuracy of an experiment.
Q2: What are the primary causes of NIR 880 dye quenching?
A2: The primary causes of quenching for NIR 880 dye are:
-
Self-quenching (Aggregation-caused quenching): This is the most common issue, occurring when high concentrations of the dye or a high degree of labeling on a biomolecule (like an antibody) cause the dye molecules to aggregate. These aggregates, often called H-aggregates, are non-fluorescent. This phenomenon is particularly prevalent with NIR dyes due to their large aromatic rings, which are prone to π-π stacking.
-
Photobleaching: This is the irreversible photochemical destruction of the dye molecule upon prolonged exposure to excitation light. While cyanine dyes are generally more photostable than other dyes, they can still photobleach under intense or prolonged illumination.
-
Solvent Effects: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield of NIR 880. In some cases, polar solvents can cause solvatochromism-induced quenching.
-
Environmental Factors: Other factors such as the presence of oxygen, high temperatures, and extreme pH levels can also contribute to fluorescence quenching.
Q3: How can I prevent self-quenching when labeling proteins with NIR 880 dye?
A3: The most effective way to prevent self-quenching is to optimize the dye-to-protein ratio, also known as the Degree of Labeling (DOL). A high DOL can lead to dye molecules being too close to each other, causing quenching. It is crucial to perform a titration experiment to find the optimal DOL that provides a bright signal without significant quenching. Additionally, using a dye with an asymmetrical charge distribution can help minimize aggregation by preventing π-stacking.
Q4: What is photobleaching and how can I minimize it?
A4: Photobleaching is the irreversible fading of a fluorescent dye caused by light-induced chemical damage. To minimize photobleaching of NIR 880 dye, you can:
-
Reduce the intensity of the excitation light.
-
Minimize the duration of light exposure.
-
Use an anti-fade mounting medium.
-
Ensure your imaging buffer is optimized for dye stability.
Q5: How should I store and handle NIR 880 dye to prevent degradation?
A5: NIR 880 dye should be stored in a dry place at room temperature, protected from light. When preparing solutions, it is best to prepare them fresh. If you need to store a stock solution, dissolve the dye in an anhydrous solvent like DMSO and store it at -20°C for short periods, protected from light and moisture.
Troubleshooting Guide
Issue: Low or No Fluorescence Signal
This is a common problem that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low fluorescence signal with NIR 880 dye.
Data Presentation
Table 1: Effect of Solvent on Photophysical Properties of a Representative Heptamethine Cyanine Dye
Disclaimer: The following data is for a representative heptamethine cyanine dye and is intended to be illustrative of the types of solvent effects that can be observed with NIR 880 dye. Actual values for NIR 880 may vary.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| Ethyl Acetate | 6.02 | 788 | 810 | 22 |
| Dichloromethane | 8.93 | 792 | 814 | 22 |
| Methanol | 32.7 | 786 | 809 | 23 |
| Acetonitrile | 37.5 | 784 | 808 | 24 |
Experimental Protocols
Protocol 1: Optimizing the Dye-to-Protein Ratio for Bioconjugation
This protocol provides a method for systematically testing different molar ratios of NIR 880 NHS ester to a target protein to identify the optimal Degree of Labeling (DOL) that maximizes fluorescence while minimizing self-quenching.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NIR 880 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Perform a buffer exchange to transfer your protein into the Labeling Buffer. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NIR 880 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Set up Labeling Reactions: Prepare a series of reactions with varying molar ratios of dye to protein. Common starting ratios to test are 5:1, 10:1, 15:1, and 20:1.
-
Incubation: Add the calculated volume of dye stock solution to each protein solution while gently vortexing. Incubate the reactions for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization:
-
For each purified conjugate, measure the absorbance at 280 nm (for protein) and ~880 nm (for NIR 880 dye).
-
Calculate the DOL for each reaction using the Beer-Lambert law. The formula is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye] Where:
-
A_max: Absorbance of the conjugate at ~880 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of NIR 880 dye at ~880 nm.
-
CF_280: Correction factor (A280 of the free dye / A_max of the free dye).
-
-
-
Functional Assay: Perform a functional assay with each labeled protein to determine the impact of the labeling on its biological activity.
-
Select Optimal DOL: Choose the DOL that provides the brightest fluorescence signal without compromising the protein's function or causing significant quenching.
Visualizations
Mechanisms of Self-Quenching
Caption: Mechanisms of self-quenching in NIR dyes.
Decision Guide for Preventing Quenching
Caption: Decision guide for selecting a quenching prevention strategy.
Technical Support Center: Optimizing Signal-to-Noise Ratio with Fluorescent Red NIR 880
Welcome to the technical support center for Fluorescent Red NIR 880 dyes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound dyes?
This compound dyes offer several key benefits for various imaging applications:
-
Deep Tissue Penetration: The near-infrared light (650-900 nm) used to excite these dyes can penetrate deeper into biological tissues compared to visible light.[1][2]
-
Low Autofluorescence: Biological tissues naturally emit less background fluorescence in the NIR range, which leads to clearer images and a higher signal-to-noise ratio.[2][3][4][5]
-
Minimal Phototoxicity: The longer excitation wavelengths are less damaging to living cells, making these dyes ideal for in vivo and live-cell imaging.
-
High Sensitivity and Resolution: The reduced background and deep tissue penetration contribute to highly specific and sensitive detection of target molecules.
Q2: What are the common causes of high background when using NIR 880 dyes?
High background can obscure your signal and is often caused by several factors:
-
Suboptimal Antibody Concentrations: Using too much primary or secondary antibody is a frequent cause of high background.[6][7][8]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the membrane or tissue can lead to generalized high background.
-
Insufficient Washing: Failure to remove unbound antibodies through thorough washing steps is a primary contributor to background noise.[6][7]
-
Contamination: Contaminated buffers, equipment, or handling can introduce fluorescent artifacts.[8][9]
-
Membrane Autofluorescence: Some types of membranes, particularly certain PVDF membranes not optimized for fluorescence, can exhibit high intrinsic fluorescence.[8]
-
Sample Autofluorescence: Endogenous molecules within the sample, such as collagen and elastin, can contribute to background fluorescence.[3][5][10] In animal studies, chlorophyll (B73375) from standard rodent chow can be a significant source of autofluorescence.[10]
Q3: How can I minimize photobleaching of my NIR 880 dye?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize this effect:
-
Proper Storage and Handling: Store the dye and its conjugates in a cold, dark environment (e.g., -20°C) and handle them under low-light conditions.[8][10]
-
Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time necessary to obtain a clear signal.[10]
-
Use Antifade Reagents: For microscopy, using a mounting medium containing an antifade reagent can help protect the dye from photobleaching.[7]
-
Protect from Light: During incubations and storage, protect your samples from light by covering them with aluminum foil or using opaque containers.[8]
Troubleshooting Guides
Problem 1: High Background Across the Entire Image or Membrane
This is a common issue that can often be resolved by optimizing your experimental protocol.
Caption: Troubleshooting workflow for high background.
| Parameter | Standard Protocol | Troubleshooting Action | Recommended Starting Point for Optimization |
| Primary Antibody Dilution | Vendor Recommended | Increase Dilution | Titrate from 1:1,000 to 1:10,000 |
| Secondary Antibody Dilution | 1:10,000 - 1:20,000 | Increase Dilution | Start at 1:20,000; do not use concentrations higher than 1:5,000.[9] |
| Blocking Time | 1 hour | Increase Time | 1-2 hours at room temperature or overnight at 4°C |
| Washing Steps | 3 x 5 minutes | Increase Washes/Duration | 4-6 washes of 5-10 minutes each with vigorous shaking.[9][11] |
| Tween 20 in Wash Buffer | 0.1% | Verify Concentration | Maintain 0.1-0.2%; concentrations >0.5% may decrease signal.[9] |
Problem 2: No or Weak Signal
If you are struggling to detect a signal, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for no or weak signal.
| Parameter | Potential Issue | Recommended Action |
| Protein Loading | Too little or too much protein loaded.[9] | Perform a serial dilution to determine the optimal loading concentration.[9] A typical range is 1-10 µ g/lane .[12] |
| Primary Antibody Concentration | Too low.[7] | Perform a titration to find the optimal concentration.[7] |
| Secondary Antibody Concentration | Too low. | For Westerns, a typical starting concentration is around 50-100 ng/mL.[7][12] |
| Imaging Exposure | Too short. | Increase exposure time, being mindful of potential increases in background. |
Experimental Protocols
Fluorescent Western Blotting Protocol with NIR 880 Dye
This protocol provides a general workflow for Western blotting using a secondary antibody conjugated to a NIR 880 dye.
Caption: Fluorescent Western blotting workflow.
-
Protein Separation and Transfer: Separate protein lysates via SDS-PAGE and transfer to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Intercept® Blocking Buffer).[11] Avoid adding detergent during this step.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer containing 0.2% Tween 20.[11][13] Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.[14]
-
Washing I: Decant the primary antibody solution. Wash the membrane four times for five minutes each with 1X TBS-T or 1X PBS-T (0.1% Tween 20) with vigorous shaking.[9][11][14]
-
Secondary Antibody Incubation: Dilute the NIR 880-conjugated secondary antibody in the antibody diluent. Incubate the membrane for 1 hour at room temperature with gentle shaking, protected from light.[14][15] For PVDF membranes, 0.01-0.02% SDS can be added to the secondary antibody solution to reduce background.[11]
-
Washing II: Pour off the secondary antibody solution and wash the membrane as described in step 4, ensuring the membrane is protected from light.[14]
-
Rinsing and Drying: Briefly rinse the membrane in 1X TBS or PBS to remove residual detergent.[14] Allow the membrane to air dry completely before imaging.
-
Imaging: Scan the dry membrane on an imaging system capable of detecting fluorescence in the 800 nm channel.
In Vivo Imaging Considerations
For in vivo imaging with NIR 880 dyes, optimizing the signal-to-noise ratio is critical for achieving high-quality images.
| Parameter | Recommendation | Rationale |
| Animal Diet | Switch animals to an alfalfa-free or purified diet for at least one week prior to imaging.[10] | Standard rodent chow contains chlorophyll, which causes high autofluorescence in the NIR spectrum.[10] |
| Dye Concentration | Perform dose-response studies to determine the optimal dye concentration that maximizes target signal without causing aggregation-induced quenching.[16][17] | Too high a concentration can lead to dye aggregation and reduced fluorescence, while too low a concentration will result in a weak signal.[16] |
| Imaging System | Use an imaging system with appropriate laser sources and emission filters for the 880 nm wavelength. | Proper filtering is crucial to separate the excitation and emission light and reduce background noise.[1] |
| Data Acquisition | Allow the imaging system to warm up for at least 30 minutes before data acquisition.[1] | This helps to minimize fluctuations in laser intensity and reduce detector noise.[1] |
References
- 1. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. licorbio.com [licorbio.com]
- 7. biotium.com [biotium.com]
- 8. youtube.com [youtube.com]
- 9. licorbio.com [licorbio.com]
- 10. benchchem.com [benchchem.com]
- 11. licorbio.com [licorbio.com]
- 12. biotium.com [biotium.com]
- 13. Near-Infrared (NIR) Western Blot Detection (nitrocellulose membrane) [protocols.io]
- 14. bonsaiadvanced.com [bonsaiadvanced.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reducing Autofluorescence in Deep Tissue Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate autofluorescence in deep tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what are its primary causes in deep tissue imaging?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by an external light source, which can interfere with the desired fluorescent signal from your specific labels.[1][2] The primary causes include:
-
Endogenous Fluorophores: Naturally occurring molecules within the tissue, such as collagen, elastin (B1584352), NADH, and riboflavins, can fluoresce.[1][2][3] Lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age, is a particularly strong source of autofluorescence across a broad spectrum.[1][4]
-
Fixation Methods: Aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde (PFA), and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins and amines.[1][2][5] Glutaraldehyde tends to cause the most intense autofluorescence, followed by formaldehyde and then paraformaldehyde.[5]
-
Red Blood Cells: The heme groups within red blood cells are a significant source of broad-spectrum autofluorescence.[1][5]
-
Extracellular Matrix Components: Structural proteins like collagen and elastin are major contributors to autofluorescence, especially in the blue and green channels.[1][6]
Q2: How can I determine if autofluorescence is compromising my imaging results?
A2: To check for autofluorescence, you should prepare a control slide that includes your tissue sample but omits the fluorophore-labeled antibodies.[2] Image this unlabeled sample using the same settings (laser power, gain, exposure) as your experimental samples.[1] If you observe a significant signal, especially one that appears across multiple channels, it is likely due to autofluorescence.[1] This background signal can obscure weak signals from your target and lead to false positives.[1]
Q3: What are the general strategies to minimize autofluorescence?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Proper Sample Preparation: Perfuse tissues with PBS before fixation to remove red blood cells.[5][7]
-
Optimized Fixation: Use the lowest concentration of aldehyde fixative and the minimum fixation time necessary for tissue preservation.[5][8] Consider non-aldehyde fixatives like chilled methanol (B129727) or ethanol (B145695) where possible.[2][7]
-
Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared regions of the spectrum (620-750nm), as endogenous autofluorescence is typically weaker at these longer wavelengths.[2][3][4]
-
Chemical Quenching: Apply chemical quenching agents such as Sudan Black B, TrueBlack®, or sodium borohydride (B1222165) to reduce autofluorescence from specific sources like lipofuscin or aldehyde fixation.[4][5][9]
-
Photobleaching: Intentionally expose the sample to the excitation light before imaging to "burn out" the autofluorescent signal. This can be effective but must be balanced to avoid damaging the specific signal.[10]
-
Spectral Unmixing: Use imaging software and hardware that can differentiate between the emission spectra of your fluorophore and the autofluorescence background.
Troubleshooting Guide
Problem 1: High background fluorescence in green and red channels, especially in aged tissue.
-
Probable Cause: Lipofuscin accumulation. Lipofuscin granules are highly autofluorescent across a broad spectrum and are more prevalent in older tissues.[1][4]
-
Solution: Treat the tissue with a lipofuscin-specific quenching agent like TrueBlack® or Sudan Black B.[4] Sudan Black B is effective but may introduce its own background in far-red channels, whereas TrueBlack® is designed to minimize this issue.[4]
Problem 2: Diffuse, uniform background signal across the entire tissue section after aldehyde fixation.
-
Probable Cause: Fixative-induced autofluorescence. Aldehydes react with amines in the tissue to create fluorescent products.[5][6]
-
Solution 1: Perform a chemical reduction step after fixation. Treating with sodium borohydride (NaBH4) can reduce the Schiff bases formed by aldehydes, though its effectiveness can be variable.[2][5]
-
Solution 2: Before blocking, incubate the tissue with a quenching agent like 50mM ammonium (B1175870) chloride (NH4Cl) or 0.1M glycine (B1666218) in PBS to block unreacted aldehyde groups.[10]
-
Solution 3: For future experiments, reduce fixation time or switch to a non-aldehyde fixative if compatible with your antibodies and protocol.[7][8]
Problem 3: Bright, localized fluorescence from vascular structures.
-
Probable Cause: Autofluorescence from red blood cells (heme groups).[5]
-
Solution: The most effective method is to perfuse the animal with PBS prior to tissue harvesting and fixation to wash out the blood.[5][7] If using post-mortem or archived tissue where perfusion was not possible, a bleaching step with H2O2 may help reduce this autofluorescence.[5][7] Commercially available quenching kits like TrueVIEW™ can also bind to red blood cells and reduce their signal.[1]
Quantitative Data on Quenching Methods
The following tables provide quantitative data to help you select an appropriate method for reducing autofluorescence.
Table 1: Comparison of Chemical Quenching Agent Efficacy
| Method | Reduction at 405 nm Excitation | Reduction at 488 nm Excitation | Notes |
|---|---|---|---|
| MaxBlock™ Kit | 95% | 90% | Commercial kit for broad-spectrum reduction. |
| TrueBlack™ | 93% | 89% | Specifically targets lipofuscin with minimal background.[4] |
| Sudan Black B | 88% | 82% | Effective for lipofuscin, but may increase far-red background.[4] |
| TrueVIEW™ Kit | 70% | 70% | Binds electrostatically to collagen, elastin, and RBCs.[9] |
| Ammonia/Ethanol | 70% | 65% | A common chemical treatment method. |
(Data synthesized from a comparative test on mouse adrenal cortex tissue.[6])
Table 2: Spectral Properties of Common Autofluorescent Species
| Source | Excitation Range (nm) | Emission Range (nm) | Common Location |
|---|---|---|---|
| Collagen & Elastin | 330 - 400 | 470 - 520 | Blood vessel walls, extracellular matrix.[6] |
| Lipofuscin | 345 - 360 | 450 - 650 | Neurons, glial cells, cardiac muscle (especially in aged tissue).[6] |
| Fixative-Induced | 355 - 435 | 420 - 470 | Throughout aldehyde-fixed tissue.[6] |
| NADH | 340 - 460 | 440 - 470 | Mitochondria.[6] |
| Riboflavins | 360 - 520 | 500 - 560 | Throughout cells.[3][6] |
Visual Workflows and Protocols
The following diagrams illustrate key decision-making and experimental processes for managing autofluorescence.
Caption: Troubleshooting workflow for identifying and mitigating sources of autofluorescence.
Caption: Experimental workflow for immunofluorescence incorporating a pre-treatment quenching step.
Detailed Experimental Protocols
Protocol 1: Chemical Quenching of Lipofuscin with TrueBlack® (Pre-treatment Method)
This protocol is adapted from manufacturer guidelines and is preferred when detergents are not required in subsequent antibody steps.[4]
-
Tissue Preparation: Deparaffinize and perform antigen retrieval on FFPE sections, or fix cryosections as required for your specific antibody.
-
Permeabilization: If required, permeabilize sections with a detergent (e.g., Triton X-100).
-
Wash: Rinse slides thoroughly in PBS.
-
Prepare Quenching Solution: Dilute the 20X TrueBlack® stock solution 1:20 in 70% ethanol to create the 1X working solution.
-
Incubation: Incubate the tissue sections in the 1X TrueBlack® solution for 30 seconds.
-
Wash: Rinse the slides in PBS.
-
Staining: Proceed immediately with your standard immunofluorescence blocking and antibody staining protocol, ensuring that no detergent is used in any subsequent steps.[4]
Protocol 2: Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol can be used to reduce autofluorescence caused by aldehyde fixatives.[5] Caution: This treatment can have variable effects and should be optimized for your tissue type.[5]
-
Rehydration: After fixation and sectioning, rehydrate the tissue sections through a series of ethanol washes to PBS.
-
Prepare Solution: Freshly prepare a solution of 0.1% Sodium Borohydride (NaBH4) in cold PBS. Be cautious as NaBH4 will bubble upon dissolving.
-
Incubation: Incubate the tissue sections in the NaBH4 solution. A typical starting point is 3 incubations of 10 minutes each.
-
Wash: Wash the slides thoroughly in PBS (3 x 5 minutes) to remove all residual NaBH4.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 3: Pre-Fixation Perfusion to Remove Red Blood Cells
This is the most effective way to eliminate autofluorescence from heme groups.[5][7]
-
Anesthetize: Deeply anesthetize the animal according to your institution's approved animal care and use protocols.
-
Expose Heart: Perform a thoracotomy to expose the heart.
-
Cannulate: Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow for drainage.
-
Perfuse with PBS: Begin perfusing with ice-cold PBS (containing heparin to prevent clotting) at a steady physiological pressure.
-
Monitor: Continue perfusion until the liver becomes pale and the fluid draining from the right atrium runs clear. This indicates that the blood has been effectively flushed from the vasculature.
-
Fixative Perfusion: Switch the perfusion line to ice-cold 4% PFA (or your desired fixative) and continue until the tissues are properly fixed (e.g., limbs become stiff).
-
Tissue Harvest: Harvest the tissues of interest and proceed with post-fixation and processing.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 7. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 9. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Fluorescent Red NIR 880 for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges in stabilizing Fluorescent Red NIR 880 for long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NIR 880 dye signal is weak or fades quickly during my experiment. What's happening?
A1: Rapid signal loss is often due to photobleaching, where the dye molecule is irreversibly damaged by excitation light. Hydrophobic NIR dyes like those in the 880 nm range can also be prone to aggregation in aqueous environments, leading to fluorescence quenching.
Troubleshooting Steps:
-
Reduce Photobleaching:
-
Minimize the sample's exposure to the excitation light.
-
Use neutral-density filters to decrease the intensity of the illumination.
-
Optimize your microscope's gain settings to use less light.
-
For fixed cells, use a mounting medium containing an anti-fade reagent.
-
-
Address Aggregation:
-
Ensure your dye is fully dissolved in an appropriate organic solvent (like DMSO) before preparing your working solution.
-
Consider stabilization techniques such as encapsulation in nanoparticles or conjugation to a protein like bovine serum albumin (BSA) to improve solubility and prevent aggregation in aqueous buffers.
-
Q2: I'm seeing a high background signal in my images. How can I improve my signal-to-noise ratio?
A2: High background can be caused by several factors, including excess unbound dye, cellular autofluorescence, and non-specific binding of the dye.
Troubleshooting Steps:
-
Optimize Dye Concentration: Use the lowest effective concentration of the dye. Titrate your dye to find the optimal balance between signal and background.
-
Thorough Washing: After incubation, wash the cells multiple times with a suitable buffer (like PBS) to remove any unbound dye.
-
Control for Autofluorescence: Image an unstained control sample to determine the level of natural fluorescence from your cells at the NIR 880 wavelength.
-
Use Appropriate Media: Some cell culture media contain components like phenol (B47542) red that can contribute to background fluorescence. Use phenol red-free media for your experiments.
-
Stabilization: Encapsulating or conjugating your dye can sometimes reduce non-specific binding.
Q3: My NIR 880 dye seems to be precipitating out of my aqueous buffer. How can I prevent this?
A3: Hydrophobic NIR dyes often have poor solubility in aqueous solutions, leading to precipitation.
Troubleshooting Steps:
-
Use a Co-solvent: While not ideal for live-cell imaging, a small percentage of an organic solvent like DMSO in your final working solution can help maintain solubility. However, be mindful of potential solvent effects on your cells.
-
Encapsulation: Encapsulating the dye within the hydrophobic core of polymeric micelles or nanoparticles is a highly effective way to maintain its solubility and stability in aqueous environments.
-
Protein Conjugation: Covalently attaching the dye to a soluble protein like BSA can significantly improve its aqueous solubility.
Quantitative Data on NIR 880 Stabilization
The following table summarizes representative data on how stabilization can impact the performance of NIR dyes. Note that specific values can vary depending on the exact dye structure and the stabilization method used.
| Parameter | Unstabilized NIR 880 (in organic solvent) | Nanoparticle Encapsulated NIR 880 | Protein-Conjugated NIR 880 |
| Quantum Yield (QY) | ~0.14[1] | Up to ~0.27[2] | Variable, can be enhanced |
| Photostability | Prone to rapid photobleaching | Significantly enhanced | Improved over free dye |
| Aqueous Solubility | Low | High (as a colloidal suspension) | High |
| Aggregation | High tendency in aqueous buffers | Prevented | Prevented |
Experimental Protocols
Protocol 1: Stabilization of NIR 880 via Nanoparticle Encapsulation (Polymeric Micelles)
This protocol describes the encapsulation of a hydrophobic NIR 880 dye into polymeric micelles using a nanoprecipitation method. This is suitable for creating a stable, aqueous dispersion of the dye for long-term imaging.
Materials:
-
This compound dye
-
Amphiphilic block copolymer (e.g., polystyrene-poly(ethylene glycol), PS-PEG)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Dialysis membrane (e.g., 3.5 kDa MWCO)
-
Stir plate and stir bar
Procedure:
-
Dissolution: Dissolve 1 mg of NIR 880 dye and 10 mg of PS-PEG in 1 mL of anhydrous THF.
-
Injection: Vigorously stir 10 mL of deionized water. Rapidly inject the THF solution of the dye and polymer into the stirring water.
-
Micelle Formation: The hydrophobic components will spontaneously self-assemble into micelles, encapsulating the dye. The solution will appear clear but may have a slight bluish tint due to light scattering.
-
Solvent Removal: Transfer the solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the THF. Change the water several times during this period.
-
Purification and Storage: After dialysis, the solution can be passed through a 0.22 µm syringe filter to remove any larger aggregates. Store the nanoparticle solution at 4°C, protected from light.
Protocol 2: Stabilization of NIR 880 via Protein Conjugation (BSA)
This protocol details the covalent conjugation of an NHS-ester functionalized NIR 880 dye to Bovine Serum Albumin (BSA), a common method to improve the dye's solubility and stability.
Materials:
-
NIR 880-NHS ester
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Phosphate-buffered saline (PBS), pH 8.3-8.5
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare BSA Solution: Dissolve BSA in PBS (pH 8.3-8.5) to a final concentration of 10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the NIR 880-NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution. This should be done immediately before use as the NHS ester is moisture-sensitive.[3]
-
Conjugation Reaction: While gently stirring the BSA solution, add the dye stock solution. A typical starting point is a 5-10 fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the dye-protein conjugate from the free, unreacted dye using a gel filtration column pre-equilibrated with PBS (pH 7.4). The first colored fraction to elute will be the labeled BSA.
-
Characterization and Storage: The degree of labeling can be determined spectrophotometrically. Store the purified conjugate at 4°C, protected from light.
Visualizations
Caption: Workflow for stabilizing NIR 880 dye.
Caption: Tracking EGFR signaling with a NIR 880 probe.
References
- 1. Stable, Bright, and Long-Fluorescence-Lifetime Dyes for Deep-Near-Infrared Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Encapsulation-Dependent Enhanced Emission of Near-Infrared Nanoparticles Using in vivo Three-Photon Fluorescence Imaging [frontiersin.org]
- 3. protocols.io [protocols.io]
common pitfalls in NIR fluorescence microscopy and solutions
Welcome to the technical support center for Near-Infrared (NIR) Fluorescence Microscopy. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NIR fluorescence imaging experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your NIR fluorescence microscopy experiments.
Problem 1: Weak or No Fluorescence Signal
A faint or absent signal can be a significant roadblock in imaging studies. The following table outlines potential causes and actionable solutions.
| Potential Cause | Solution |
| Low Fluorophore Brightness | Select a NIR dye with a higher brightness value, which is a product of its molar extinction coefficient and quantum yield. Brighter dyes provide a stronger signal under the same conditions.[1] |
| Suboptimal Probe Concentration | Titrate the concentration of your NIR probe. Too low a concentration will result in a weak signal, while excessive concentrations can lead to quenching, where the fluorescence intensity decreases.[2] |
| Incorrect Filter Sets | Ensure your microscope's excitation and emission filters are matched to the spectral properties of your NIR dye. Using mismatched filters will result in inefficient excitation and/or poor collection of the emitted fluorescence. |
| Inadequate Light Source Power | Increase the laser power or the intensity of the illumination source. However, be cautious as excessive power can lead to photobleaching and phototoxicity.[3] |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient uptake and binding of the NIR probe to its target. |
| Poor Antibody-Dye Conjugation | If using an antibody conjugate, ensure the labeling protocol was successful. Consider using a pre-labeled antibody or a kit for consistent results. |
| Target Not Present or Accessible | Confirm the presence and accessibility of the target molecule in your sample. Run positive and negative controls to validate your staining protocol.[4] |
Troubleshooting Workflow for Weak Signal
Problem 2: High Background or Low Signal-to-Noise Ratio (SNR)
High background fluorescence can obscure the specific signal from your probe, leading to poor image quality and difficulty in data interpretation.
| Potential Cause | Solution |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. Tissues with high collagen and elastin (B1584352) content are prone to autofluorescence.[5] In preclinical studies, the diet of animals can contribute to autofluorescence; switching to a purified diet can significantly reduce background.[6] Chemical treatments, such as with Sudan Black B or commercial quenching kits, can also be effective.[5][7] |
| Non-specific Probe Binding | Increase the number and duration of wash steps after probe incubation to remove unbound molecules. Optimize blocking steps by using appropriate blocking agents (e.g., BSA, serum).[8] |
| Excess Probe Concentration | A high concentration of the NIR probe can lead to non-specific binding and increased background. Perform a concentration titration to find the optimal balance between signal and background. |
| Suboptimal Imaging Parameters | Adjust detector gain and exposure time. While longer exposure times can increase signal, they can also amplify background noise. Find the optimal settings that maximize the signal from your probe relative to the background.[2] |
| Light Scatter | Use appropriate emission filters to block scattered excitation light from reaching the detector. |
Logical Flow for Reducing High Background
Problem 3: Rapid Signal Fading (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to light.
| Potential Cause | Solution |
| Excessive Light Exposure | Minimize the sample's exposure to excitation light. Use the shutter to block the light path when not actively acquiring images.[3] |
| High Excitation Power | Reduce the intensity of the excitation light source to the lowest level that provides an adequate signal.[3] |
| Probe Photostability | Select a NIR probe with high photostability. Different dyes have varying tolerances to light exposure.[9] |
| Presence of Oxygen | For fixed samples, use an antifade mounting medium that contains oxygen scavengers to reduce photobleaching. |
| Repetitive Imaging of the Same Area | If conducting time-lapse experiments, reduce the frequency of image acquisition or use a lower excitation power for each time point. |
Data Presentation
Quantitative Comparison of Common NIR Dyes
The selection of an appropriate NIR dye is critical for the success of an experiment. The brightness of a dye, which is the product of its molar extinction coefficient (ε) and quantum yield (Φ), is a key determinant of its performance.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Indocyanine Green (ICG) | ~780 | ~820 | 109,700 | ~0.016 | ~1,755 |
| IRDye® 800CW | 774 | 789 | 240,000 | 0.076 | 18,240 |
| Alexa Fluor™ 750 | 749 | 775 | 290,000 | 0.12 | 34,800 |
| Cy7 | 750 | 773 | 250,000 | 0.28 | 70,000 |
| iFluor® 700 | 690 | 713 | 220,000 | 0.23 | 50,600 |
| iFluor® 750 | 758 | 779 | 275,000 | 0.12 | 33,000 |
| iFluor® 780 | 784 | 808 | 280,000 | 0.08 | 22,400 |
Note: Values can vary depending on the solvent, pH, and conjugation status. Data is compiled from manufacturer datasheets and literature sources for unconjugated dyes in aqueous solutions.[1][10]
Experimental Protocols
Protocol 1: Step-by-Step Reduction of Autofluorescence in Tissue Sections
This protocol provides a method for reducing autofluorescence in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Autofluorescence quenching agent (e.g., 0.1% Sudan Black B in 70% ethanol or a commercial quenching kit)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced or enzymatic antigen retrieval according to your specific antibody protocol.
-
-
Autofluorescence Quenching:
-
Incubate slides in the autofluorescence quenching solution (e.g., 0.1% Sudan Black B) for 10-30 minutes at room temperature in the dark.
-
Alternatively, follow the manufacturer's instructions for a commercial quenching kit.[7]
-
-
Washing:
-
Rinse the slides thoroughly in PBS three times for 5 minutes each to remove the quenching agent.
-
-
Immunostaining:
-
Proceed with your standard blocking, primary, and secondary antibody incubation steps.
-
-
Mounting:
-
Mount the coverslip using an appropriate mounting medium.
-
Protocol 2: In Vivo Imaging for Tracking Drug Delivery
This protocol outlines a general workflow for tracking the biodistribution of a NIR-labeled therapeutic agent in a small animal model.[11][12][13][14]
Materials:
-
NIR-labeled therapeutic agent
-
Small animal model (e.g., mouse)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Place the animal on the imaging stage inside the imaging system.
-
-
Baseline Imaging:
-
Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.
-
-
Probe Administration:
-
Inject the NIR-labeled therapeutic agent via the desired route (e.g., intravenous tail vein injection).
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the distribution and clearance of the agent.
-
Use consistent imaging parameters (e.g., excitation/emission filters, exposure time, binning) for all time points to allow for quantitative comparison.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over target tissues (e.g., tumor) and background areas.
-
Quantify the average fluorescence intensity in each ROI at each time point.
-
Calculate the signal-to-background ratio to assess the specific accumulation of the agent.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the animal and excise major organs.
-
Image the excised organs to confirm the in vivo biodistribution findings.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal NIR window for in vivo imaging?
The NIR-I window (700-900 nm) is commonly used and offers good tissue penetration and reduced autofluorescence compared to the visible spectrum.[2] The NIR-II window (1000-1700 nm) can provide even deeper tissue penetration and higher signal-to-background ratios, but requires specialized detectors.
Q2: How do I choose the right NIR probe for my experiment?
Consider the following factors:
-
Brightness: A brighter probe will provide a stronger signal.
-
Photostability: Choose a probe that is resistant to photobleaching, especially for long-term imaging.
-
Wavelengths: Ensure the excitation and emission spectra are compatible with your microscope's light sources and filters.
-
Targeting Moiety: For targeted imaging, select a probe conjugated to a ligand (e.g., antibody, peptide) with high affinity and specificity for your target.
-
Biocompatibility: For in vivo studies, the probe should be non-toxic and have favorable pharmacokinetic properties.
Q3: How can I minimize phototoxicity to my live samples?
To reduce phototoxicity, use the lowest possible excitation power and the shortest exposure time that still provides an adequate signal. Minimize the overall exposure of the sample to light by using the shutter when not acquiring images.
Q4: Can I perform multicolor imaging in the NIR range?
Yes, by selecting NIR dyes with distinct excitation and emission spectra, you can perform multicolor imaging to visualize multiple targets simultaneously. Ensure that your filter sets are optimized to minimize spectral bleed-through between channels.
Q5: What are the key differences between organic NIR dyes and quantum dots?
Organic dyes are small molecules that are often well-characterized and can be easily conjugated to targeting ligands. Quantum dots are semiconductor nanocrystals that typically have broader absorption spectra, narrower emission peaks, and are often more photostable than organic dyes. However, potential toxicity and long-term retention of quantum dots are important considerations for in vivo applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Troubleshooting [evidentscientific.com]
- 4. biotium.com [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. scispace.com [scispace.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. licorbio.com [licorbio.com]
- 13. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
Technical Support Center: Correcting for Tissue Scattering with NIR 880 Dye
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NIR 880 dyes. The focus is on addressing and correcting the challenges posed by tissue scattering during in vivo and ex vivo imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is tissue scattering a problem for NIR 880 fluorescence imaging?
Tissue scattering is a major challenge in optical imaging because it causes photons to deviate from their original path as they travel through biological tissue. This leads to several issues:
-
Reduced Image Resolution and Contrast: The scattered photons blur the image, making it difficult to distinguish fine structures.
-
Decreased Penetration Depth: Scattering attenuates the signal, limiting how deep into the tissue you can effectively image.
-
Inaccurate Quantification: The scattered light can lead to an overestimation or underestimation of the true fluorescence signal from the NIR 880 dye.
While NIR light (including the 880 nm wavelength) experiences less scattering and absorption compared to visible light, allowing for deeper tissue penetration, scattering remains a significant factor that can degrade image quality.[1]
Q2: What are the main approaches to correct for tissue scattering?
There are two primary categories of methods to correct for tissue scattering:
-
Experimental Approaches: These methods are implemented during the imaging experiment itself to minimize the effects of scattering. Examples include using adaptive optics and calibrating the imaging system with tissue-simulating phantoms.
-
Computational Approaches: These are post-processing techniques applied to the acquired images or spectra to mathematically correct for scattering artifacts. Common methods include Multiplicative Scatter Correction (MSC) and Standard Normal Variate (SNV).
Q3: How does an NIR 880 dye work in biological imaging?
NIR 880 dyes are fluorescent molecules that absorb light in the near-infrared region of the electromagnetic spectrum (around 880 nm) and then emit light at a longer wavelength. This emitted light is what is detected by the imaging system. The key advantages of working in the NIR-I window (700-950 nm) are:
-
Deeper Tissue Penetration: Biological tissues are more transparent to NIR light than visible light, allowing for imaging of deeper structures.[1]
-
Reduced Autofluorescence: Tissues naturally fluoresce (autofluorescence), which can create background noise. This effect is significantly lower in the NIR region, leading to a better signal-to-noise ratio.[1]
NIR 880 dyes can be used for various applications, including cancer imaging, tracking drug delivery, and photothermal therapy.[2][3][4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during NIR 880 dye imaging experiments, with a focus on problems related to tissue scattering and signal quality.
Problem 1: High Background Signal Obscuring the Specific NIR 880 Signal
High background can make it difficult to distinguish the true signal from your NIR 880 dye.
| Possible Cause | Solution |
| Tissue Autofluorescence | While lower in the NIR, some autofluorescence still exists. Ensure you are using appropriate spectral filters to separate the dye's emission from any autofluorescence. You can also acquire a pre-injection image to establish a baseline autofluorescence map that can be subtracted from post-injection images. |
| Suboptimal Imaging Parameters | High laser power or long exposure times can increase background noise. Reduce these settings to the minimum required for adequate signal detection. |
| Contaminated Imaging Surface | Clean the imaging surface of your instrument before each use with appropriate solvents (e.g., methanol (B129727) or ethanol (B145695) followed by ultrapure water) to remove any residual fluorescent material.[7] |
| Inadequate Washing Steps | If using a targeted probe, unbound dye can contribute to background. Ensure thorough washing steps to remove any non-specifically bound or unbound dye conjugates. |
| Animal Diet | Standard rodent chow can contain chlorophyll, which has a strong autofluorescence signal. To reduce this, switch animals to an alfalfa-free or purified diet for at least a week before imaging. |
Problem 2: Poor Image Quality (Blurry, Low Resolution)
This is often a direct consequence of tissue scattering.
| Possible Cause | Solution |
| Significant Light Scattering | Implement computational correction methods like Multiplicative Scatter Correction (MSC) or Standard Normal Variate (SNV) during post-processing. For microscopy applications, consider using adaptive optics to physically correct for scattered light. |
| Incorrect Focus | Ensure the imaging system is properly focused on the region of interest. |
| Movement Artifacts | Anesthetize the animal properly to prevent movement during image acquisition. Use image registration software to correct for minor movements between scans. |
Problem 3: Inconsistent or Non-Reproducible Quantitative Data
Variations in tissue scattering can lead to unreliable quantification of the NIR 880 dye signal.
| Possible Cause | Solution |
| Lack of Calibration | Use tissue-simulating phantoms with known optical properties to calibrate your imaging system. This will help standardize your measurements across different experiments. |
| Variability in Tissue Composition | Be aware that different tissues will have different scattering properties. If comparing between different tissue types, it may be necessary to develop specific correction factors for each. |
| Changes in Dye Concentration | The concentration of the NIR 880 dye can affect the amount of light absorbed and scattered. Ensure consistent dosing and timing of imaging post-injection. Increasing dye concentration can sometimes reduce penetration depth due to increased absorption.[8] |
Comparison of Tissue Scattering Correction Methods
The following table summarizes and compares the primary methods for correcting tissue scattering in NIR imaging. While specific quantitative improvements can vary depending on the tissue type, dye concentration, and imaging system, this table provides a general overview of their effectiveness.
| Correction Method | Principle of Operation | Pros | Cons | Typical Improvement |
| Adaptive Optics (AO) | Uses deformable mirrors and wavefront sensors to physically correct for distortions in the light path caused by scattering.[9] | - Real-time correction- Can significantly improve resolution and signal intensity in deep tissue microscopy.[9][10] | - Complex and expensive to implement- Primarily used in microscopy setups | - Can improve signal-to-noise ratio by an order of magnitude or more in deep tissue imaging.[8] |
| Tissue-Simulating Phantoms | Physical models with tunable optical properties (absorption and scattering) that mimic those of biological tissues. Used for system calibration and standardization.[11][12][13] | - Allows for standardized and reproducible calibration of imaging systems.- Inexpensive and relatively easy to fabricate.[11][14] | - May not perfectly replicate the complex heterogeneity of real tissue. | - Improves the accuracy and reproducibility of quantitative measurements. |
| Multiplicative Scatter Correction (MSC) | A computational method that corrects for scattering by regressing the spectrum of each sample against a reference spectrum (often the mean spectrum of the dataset).[15][16] | - Simple and effective for correcting multiplicative and additive scattering effects.- Widely used in NIR spectroscopy. | - Requires a set of calibration spectra to calculate the reference spectrum. | - Can significantly improve the signal-to-noise ratio and the accuracy of quantitative models. |
| Standard Normal Variate (SNV) | A computational method that normalizes each spectrum individually by subtracting its mean and dividing by its standard deviation.[15] | - Does not require a reference spectrum.- Effective at removing baseline shifts and scaling effects. | - May not perform as well as MSC if the scattering has a strong wavelength-dependent component. | - Similar to MSC, it can enhance the signal-to-noise ratio and improve the performance of calibration models. |
Experimental Protocols
Protocol 1: Preparation of Tissue-Simulating Phantoms for NIR 880 Calibration
This protocol describes the preparation of a simple, gelatin-based tissue phantom. The optical properties can be tuned by adjusting the concentrations of the absorbing and scattering components.
Materials:
-
Gelatin (porcine or bovine)
-
Deionized water
-
Intralipid® (20%) or another lipid emulsion (for scattering)
-
Hemoglobin or India ink (for absorption)
-
NIR 880 dye of known concentration
-
Molds for the phantoms (e.g., petri dishes or custom-made molds)
Procedure:
-
Prepare the Gelatin Base:
-
Dissolve gelatin in deionized water at a concentration of 10-15% (w/v) by heating to approximately 60°C while stirring. Avoid boiling.
-
Allow the gelatin solution to cool to around 40-50°C.
-
-
Add Scattering and Absorbing Components:
-
To mimic tissue scattering, add Intralipid® to the gelatin solution. The final concentration will depend on the desired scattering coefficient. A common starting point is a 1-2% final concentration.
-
To mimic tissue absorption, add hemoglobin or a diluted solution of India ink. The amount will depend on the target absorption coefficient.
-
-
Incorporate the NIR 880 Dye:
-
For creating fluorescent targets within the phantom, mix a known concentration of NIR 880 dye with a small amount of the phantom mixture. This can then be embedded within the larger phantom.
-
Alternatively, to create a phantom with homogenous fluorescence, add the NIR 880 dye directly to the main phantom mixture.
-
-
Casting the Phantom:
-
Pour the final mixture into the molds.
-
If creating inclusions, partially fill the mold, allow it to set slightly, place the fluorescent inclusion, and then pour the remaining mixture on top.
-
Refrigerate the phantoms for several hours to allow them to solidify completely.
-
-
Calibration:
-
Image the phantoms with your NIR imaging system.
-
Use the images of phantoms with known dye concentrations and optical properties to create a calibration curve that relates fluorescence intensity to dye concentration under specific scattering and absorption conditions.
-
Protocol 2: Applying Multiplicative Scatter Correction (MSC) to NIR Imaging Data
This protocol outlines the general steps for applying MSC to a set of NIR images or spectra. This can be implemented using software like MATLAB, Python, or specific spectroscopy software.
Principle: Each measured spectrum is corrected to match a reference spectrum, thereby removing variations due to scattering.
Procedure:
-
Acquire Data: Collect a set of NIR images or spectra from your samples.
-
Calculate the Reference Spectrum:
-
The most common reference is the mean spectrum of the entire dataset. Calculate the average intensity at each wavelength across all your samples.
-
-
Perform Linear Regression:
-
For each individual spectrum in your dataset, perform a linear regression against the reference spectrum. This will yield a slope and an intercept for each spectrum.
-
-
Correct the Spectra:
-
For each spectrum, subtract the intercept and then divide by the slope. The formula is: Corrected Spectrum = (Original Spectrum - Intercept) / Slope
-
-
Analyze the Corrected Data: The resulting dataset will have reduced variability due to scattering, allowing for more accurate qualitative and quantitative analysis.
Visualizations
Experimental Workflow: Targeted NIR 880 Dye for Cancer Imaging
This diagram illustrates a typical workflow for using a targeted NIR 880 dye in a preclinical cancer imaging study.
Caption: Preclinical workflow for cancer imaging with a targeted NIR 880 dye.
Logical Relationship: Multiplicative Scatter Correction (MSC)
This diagram explains the logical steps involved in the Multiplicative Scatter Correction algorithm.
Caption: Logical flow of the Multiplicative Scatter Correction (MSC) algorithm.
Logical Relationship: Standard Normal Variate (SNV)
This diagram illustrates the logical process of the Standard Normal Variate transformation for correcting tissue scattering.
Caption: Logical flow of the Standard Normal Variate (SNV) transformation.
References
- 1. macsenlab.com [macsenlab.com]
- 2. researchgate.net [researchgate.net]
- 3. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-Infrared Organic Dye-Based Nanoagent for the Photothermal Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared photodynamic and photothermal co-therapy based on organic small molecular dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. [PDF] Tissue-like phantoms for near-infrared fluorescence imaging system assessment and the training of surgeons. | Semantic Scholar [semanticscholar.org]
- 13. Tissue-Like Phantoms for Near-Infrared Fluorescence Imaging System Assessment and the Training of Surgeons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-cost fabrication of optical tissue phantoms for use in biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avoiding scattering errors in NIR spectroscopy [en.silicann.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging with NIR 880
Welcome to the technical support center for minimizing phototoxicity in live-cell imaging with a focus on Near-Infrared (NIR) 880 nm excitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in live-cell imaging?
Q2: Why is NIR 880 nm excitation generally considered less phototoxic than shorter wavelengths?
A2: Near-infrared (NIR) light, including the 880 nm wavelength, is generally less phototoxic than shorter wavelengths (e.g., UV, blue, green light) for several reasons:
-
Lower Photon Energy: Longer wavelength photons have lower energy, reducing the likelihood of inducing damaging photochemical reactions within the cell.[4]
-
Deeper Tissue Penetration: NIR light scatters less and is absorbed less by endogenous cellular components like flavins and porphyrins, which are major sources of autofluorescence and ROS production upon excitation with shorter wavelengths.[5] This allows for deeper imaging into tissues with less energy deposition in out-of-focus planes.[5]
-
Reduced Reactive Oxygen Species (ROS) Production: A primary mechanism of phototoxicity is the generation of ROS, which can damage cellular macromolecules like DNA, proteins, and lipids.[6] By avoiding the excitation of endogenous photosensitizers, NIR light typically leads to lower ROS production.[6]
Q3: Can I still encounter phototoxicity when using NIR 880 nm excitation?
A3: Yes. While significantly reduced, phototoxicity can still occur with NIR 880 nm excitation, especially under suboptimal imaging conditions. Factors that can contribute to phototoxicity even with NIR light include:
-
High Laser Power: Excessive laser power can still lead to localized heating and non-linear damage effects.[7]
-
Long Exposure Times: Prolonged and continuous exposure can increase the cumulative light dose, eventually overwhelming the cell's natural defense mechanisms against oxidative stress.
-
Highly Sensitive Fluorophores: Some fluorescent probes, even when excited in the NIR, can be more prone to generating ROS.
-
Two-Photon Excitation Effects: While generally less phototoxic, two-photon excitation can have its own non-linear damage mechanisms that contribute to phototoxicity.[7]
Q4: What are the early signs of phototoxicity I should look for in my experiments?
A4: Early indicators of phototoxicity can be subtle and precede obvious signs of cell death. These include:
-
Changes in Cell Behavior: Look for alterations in normal cellular processes such as a slowdown or arrest of the cell cycle, particularly mitosis, and changes in cell migration patterns.[8][9]
-
Morphological Changes: Observe for subtle changes like mitochondrial swelling, the formation of small vacuoles, or minor plasma membrane blebbing.[3]
-
Fluorescent Protein Aggregation: In cells expressing fluorescent proteins, look for the formation of unnatural aggregates.[3]
Troubleshooting Guides
Problem 1: I am observing increased cell death in my long-term imaging experiment using 880 nm excitation.
| Possible Cause | Troubleshooting Step |
| Excessive Laser Power | Reduce the laser power to the minimum level required to obtain a sufficient signal-to-noise ratio. |
| Prolonged Exposure Time | Decrease the exposure time per frame. If a high temporal resolution is not critical, increase the interval between image acquisitions to allow cells to recover. |
| High Cumulative Light Dose | Limit the total number of images acquired. Consider imaging for shorter durations or less frequently. |
| Suboptimal Environmental Conditions | Ensure the incubation chamber maintains optimal temperature, humidity, and CO2 levels throughout the experiment. Fluctuations can sensitize cells to light-induced stress. |
| Phototoxic Fluorophore | If possible, switch to a more photostable and less phototoxic NIR dye. |
Problem 2: My cells are showing signs of stress (e.g., blebbing, reduced motility) but are not dying.
| Possible Cause | Troubleshooting Step |
| Sub-lethal Phototoxicity | Even if not causing immediate death, the light exposure is likely stressing the cells. Implement the same strategies as for cell death: reduce laser power, shorten exposure times, and decrease imaging frequency. |
| Reactive Oxygen Species (ROS) Production | Consider adding an antioxidant, such as Trolox or ascorbic acid, to the imaging medium to help quench ROS.[8][9] |
| Media Composition | Standard imaging media can contain components (e.g., riboflavin) that become phototoxic upon illumination. Consider using a "photo-inert" imaging medium specifically designed to reduce phototoxicity. |
| Objective Choice | Use a high numerical aperture (NA) objective to collect more emitted light, which allows for a reduction in excitation power. |
Data Presentation
Table 1: Comparison of Phototoxicity at Different Excitation Wavelengths
| Excitation Wavelength | Relative Phototoxicity | Key Observations |
| 405 nm (UV-A) | High | Strong phototoxic effects observed even at very low intensities. Can cause DNA damage and cell fixation.[4] |
| 488 nm (Blue) | Moderate to High | Dose-dependent decrease in cell progression to mitosis. Can cause cell cycle delays.[8][9] |
| 546 nm (Green) | Moderate | Reduction in the percentage of cells entering mitosis, but with less of a dose-dependent effect compared to 488 nm.[8][9] |
| >600 nm (Red/NIR) | Low | Significantly reduced phototoxic effects, making it preferable for long-term live-cell imaging.[10] |
| ~880 nm (NIR, Two-Photon) | Very Low | Minimal phototoxicity due to lower scattering, deeper penetration, and localized excitation.[5][11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Cell Viability Post-Imaging
This protocol allows for the quantification of cell death following a live-cell imaging experiment.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Perform your live-cell imaging experiment using 880 nm excitation on cells cultured in a suitable imaging dish or plate. Include a control group of cells that are not exposed to the imaging laser.
-
At the end of the imaging experiment, remove the culture medium.
-
Wash the cells gently with pre-warmed PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein-AM and Propidium Iodide in PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using fluorescence microscopy. Live cells will fluoresce green (Calcein-AM positive), and dead cells will fluoresce red (Propidium Iodide positive).
-
Acquire images from multiple fields of view for both the imaged and control groups.
-
Quantify the percentage of dead cells in each group using image analysis software.
Protocol 2: Detection of Reactive Oxygen Species (ROS) Production
This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
After your live-cell imaging experiment (or a dedicated light exposure experiment), wash the cells twice with pre-warmed HBSS.[12]
-
Prepare a fresh working solution of 5 µM CM-H2DCFDA in HBSS.[12]
-
Add the CM-H2DCFDA working solution to each well and incubate for 30 minutes in a CO2 incubator in the dark.[12]
-
After incubation, remove the reagent and wash the cells with HBSS.[12]
-
Immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/529 nm) or visualize using a fluorescence microscope.[13]
-
Compare the fluorescence intensity of the light-exposed cells to that of the non-exposed control cells. An increase in fluorescence indicates an increase in ROS production.
Visualizations
Caption: Signaling pathway of phototoxicity induction in live cells.
Caption: Workflow for assessing and minimizing phototoxicity.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying the Photochemical Damage Potential of Contrast‐Enhanced Fluorescence Imaging Products: Singlet Oxygen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-induced cell damage in live-cell super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TWO-PHOTON TISSUE IMAGING: SEEING THE IMMUNE SYSTEM IN A FRESH LIGHT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-photon microscopy: shedding light on the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
Technical Support Center: Fluorescent Red NIR 880 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescent Red NIR 880 dyes for quantification applications.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral characteristics of this compound dye?
A1: this compound is a near-infrared dye typically characterized by an absorption maximum around 880 nm.[1][2] Its fluorescence emission is also in the near-infrared region, which is advantageous for biological samples as it minimizes autofluorescence.[3] The exact excitation and emission maxima can be influenced by environmental factors such as solvent polarity.[4][5][6]
Q2: What are the common causes of a non-linear calibration curve?
A2: A non-linear calibration curve can arise from several factors, including:
-
Inner filter effect: At high concentrations, the excitation light is absorbed by the sample before it can excite all fluorophores, and the emitted light can be reabsorbed.
-
Fluorescence quenching: This can be caused by high dye concentrations (self-quenching), the presence of quenching agents in the solvent, or interactions with other molecules in the sample.[7][8][9][10]
-
Detector saturation: An overly intense fluorescence signal can saturate the detector, leading to a plateau in the measured signal at high concentrations.
-
Improper blank subtraction: Incorrectly prepared or measured blanks can introduce a significant error, especially at low concentrations.
-
Photobleaching: Exposure to intense excitation light can irreversibly destroy the fluorophore, reducing the fluorescence signal over time.[11]
Q3: How does solvent choice affect the fluorescence of NIR 880 dyes?
A3: The polarity of the solvent can significantly impact the fluorescence properties of NIR dyes.[4][5][6] Changes in solvent polarity can lead to shifts in the excitation and emission spectra (solvatochromism) and can also affect the fluorescence quantum yield.[4][6] It is crucial to use the same solvent for all standards and unknown samples to ensure consistency.
Q4: What instrument settings are critical for accurate NIR 880 quantification?
A4: Key instrument settings include:
-
Excitation and Emission Wavelengths: Use the specific excitation and emission maxima for your dye in your chosen solvent.
-
Slit Widths (for spectrofluorometers): Narrower slit widths provide better spectral resolution but lower signal intensity. A balance must be struck to achieve a good signal-to-noise ratio without saturating the detector.
-
Gain/Voltage: Adjust the detector gain or voltage to ensure the signal from your highest standard is within the linear range of the detector and does not cause saturation.[12][13]
-
Integration Time: This is the duration the detector collects photons. A longer integration time can improve the signal-to-noise ratio for weak samples but increases the risk of photobleaching.
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Fluorescence Signal | Incorrect instrument settings (excitation/emission wavelengths). | Verify the correct excitation and emission wavelengths for your specific NIR 880 dye and solvent. |
| Low concentration of the dye. | Prepare a more concentrated sample to confirm the dye is fluorescent. | |
| Photobleaching due to excessive light exposure. | Minimize light exposure to the samples. Use neutral density filters to reduce excitation intensity.[11] | |
| Fluorescence quenching.[7][8][9][10] | Dilute the sample. Ensure the solvent is free of quenching agents. | |
| High Background Fluorescence | Contaminated cuvettes or microplates. | Use clean, high-quality quartz cuvettes or low-autofluorescence microplates. |
| Impure solvent. | Use high-purity, spectroscopy-grade solvents. | |
| Autofluorescence from the sample matrix. | Prepare a proper blank using the sample matrix without the NIR 880 dye and subtract its signal. | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dilutions. |
| Temperature fluctuations. | Allow all solutions to equilibrate to the same temperature before measurement. | |
| Instrument drift. | Allow the instrument to warm up sufficiently before taking measurements. | |
| Shift in Emission/Excitation Peaks | Change in solvent polarity or pH. | Ensure all standards and samples are prepared in the exact same solvent and buffer system.[4][5][6] |
| Dye degradation. | Prepare fresh stock solutions and standards. Protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve Generation
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound dye and dissolve it in a high-purity, spectroscopy-grade solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution (e.g., 1 mM). Protect the stock solution from light and store it as recommended by the manufacturer.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare a set of at least 5-7 standard solutions of known concentrations. The concentration range should bracket the expected concentration of your unknown samples.
-
Prepare a Blank: Use the same solvent that was used to prepare the standards as the blank.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer or plate reader and allow it to warm up.
-
Set the excitation and emission wavelengths to the appropriate values for NIR 880 (e.g., Excitation ~870-880 nm, Emission ~890-910 nm; check your dye's datasheet).
-
Optimize the gain/voltage setting using the highest concentration standard to ensure the signal is strong but not saturating the detector.
-
-
Measurement:
-
Measure the fluorescence intensity of the blank solution and subtract this value from all subsequent readings.
-
Measure the fluorescence intensity of each standard solution. Take at least three independent readings for each standard.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the fluorescence intensity for each standard.
-
Plot the mean fluorescence intensity (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered a good fit.
-
Protocol 2: Quantification of an Unknown Sample
-
Sample Preparation: Prepare your unknown sample in the same solvent as the standards. If necessary, dilute the sample so that its fluorescence intensity falls within the linear range of the calibration curve.
-
Measurement: Measure the fluorescence intensity of the unknown sample using the same instrument settings as for the calibration curve.
-
Concentration Calculation: Use the equation from the linear regression of the calibration curve to calculate the concentration of the unknown sample:
-
Concentration (x) = (Fluorescence Intensity (y) - y-intercept (c)) / slope (m)
-
-
Account for Dilution: If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted sample.
Visualizations
Caption: Workflow for quantitative analysis using a this compound dye.
Caption: A decision tree for troubleshooting a problematic calibration curve.
References
- 1. China Near Infrared Absorption Dyes NIR815 830nm 850nm 880nm For Security Printing Ink Manufacture and Factory | Topwell [topwelldyes.com]
- 2. China NIR Dye 880nm Near Infrared (NIR) Absorbing Dyes Manufacture and Factory | Topwell [topwelldyes.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Anti-quenching NIR-II molecular fluorophores for in vivo high-contrast imaging and pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo fluorescence imaging of nanocarriers in near-infrared window II based on aggregation-caused quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. biotech.cornell.edu [biotech.cornell.edu]
- 13. icahn.mssm.edu [icahn.mssm.edu]
Technical Support Center: Enhancing Deep Tissue Image Resolution with NIR 880 nm
Welcome to the technical support center for improving image resolution in deep tissue using Near-Infrared (NIR) 880 nm light. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is NIR 880 nm light suitable for deep tissue imaging?
Near-infrared (NIR) light, particularly in the first NIR window (NIR-I, 650-950 nm), which includes 880 nm, is advantageous for deep tissue imaging due to the reduced absorption and scattering by biological tissues compared to visible light. This allows for greater penetration depth. The use of NIR light minimizes tissue autofluorescence, leading to an improved signal-to-noise ratio in images.
Q2: What are the main challenges when trying to achieve high resolution in deep tissue with NIR 880 nm?
The primary challenges are light scattering and optical aberrations. As light penetrates deeper into tissue, it scatters, which degrades image quality and reduces resolution.[1] Additionally, variations in the refractive index of different cellular and subcellular structures cause aberrations in the light path, further distorting the image.[2]
Q3: What advanced microscopy techniques can be used to improve resolution at this wavelength?
Several advanced techniques can enhance deep tissue imaging resolution with NIR 880 nm excitation:
-
Two-Photon Fluorescence Microscopy (TPM): TPM uses the non-linear excitation of fluorophores, where two lower-energy photons (e.g., at 880 nm) simultaneously excite a fluorophore that would typically be excited by a single higher-energy photon. This localized excitation minimizes out-of-focus fluorescence and reduces scattering of the excitation light, enabling deeper tissue penetration and higher resolution imaging.[1][3]
-
Photoacoustic Imaging (PAI): PAI is a hybrid imaging modality that combines optical excitation with ultrasound detection.[4][5] Pulsed laser light at 880 nm is absorbed by tissues, leading to a localized temperature increase and subsequent ultrasonic wave generation. These waves are then detected to form an image. Since ultrasonic waves scatter less in tissue than light, PAI can provide high-resolution images at greater depths.[4][6]
-
Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample with a thin sheet of light from the side, while detection occurs perpendicularly.[7][8] This technique offers rapid optical sectioning and is gentle on the sample, making it suitable for imaging large, cleared tissue samples or live organisms. When combined with NIR excitation, it can achieve significant penetration depths.[7]
Q4: How can I overcome the issues of scattering and aberration?
-
Adaptive Optics (AO): AO is a technology that corrects for optical aberrations in real-time.[1][2][9] It involves using a wavefront sensor to measure the distortions in the light path and a deformable mirror or spatial light modulator to apply a corrective shape to the wavefront, resulting in a sharper focus and improved image quality at depth.[1][2] Sensorless AO techniques, which use image-based metrics to optimize the correction, are also effective.[10]
-
Wavefront Shaping: Similar to AO, wavefront shaping pre-compensates for the distortions light will encounter as it travels through tissue.[11][12] By shaping the incident wavefront of the laser, it is possible to create a sharp focus deep within a scattering sample.[13]
Troubleshooting Guides
Problem: Low signal-to-noise ratio (SNR) in deep tissue images.
| Possible Cause | Troubleshooting Step |
| High background autofluorescence | Ensure your emission filters are optimized to reject autofluorescence. Consider using fluorophores with longer emission wavelengths that are further from the tissue's natural fluorescence spectrum. |
| Insufficient laser power at the sample | Check your laser power and ensure it is within the safe limits for your sample. For deeper imaging, a higher laser power may be necessary, but be cautious of phototoxicity. |
| Scattering of emission photons | For fluorescence microscopy, use non-descanned detectors (NDDs) which are more efficient at collecting scattered emission light. |
| Suboptimal fluorophore | Select a fluorophore with a high quantum yield and a large two-photon absorption cross-section at 880 nm. Ensure the fluorophore is stable and does not photobleach quickly. |
Problem: Blurry images and poor resolution at depth.
| Possible Cause | Troubleshooting Step |
| Optical aberrations | Implement an adaptive optics system to correct for sample-induced aberrations. If AO is not available, ensure your microscope's optics are correctly aligned and consider using an objective with a correction collar optimized for your sample's refractive index. |
| Significant light scattering | Employ a microscopy technique less susceptible to scattering, such as two-photon or photoacoustic imaging. For thick, fixed samples, consider tissue clearing protocols to reduce scattering. |
| Incorrect objective lens | Use a high numerical aperture (NA) objective designed for deep tissue imaging, often with a long working distance. Water immersion or clearing-solution-compatible objectives are typically preferred. |
| Sample motion | For in vivo imaging, ensure the animal is properly anesthetized and stabilized to minimize motion artifacts. Use a fast scanning speed to acquire images more quickly. |
Quantitative Data Summary
The following table summarizes the reported imaging depths and resolutions for various techniques relevant to deep tissue imaging. Note that the specific wavelength of 880 nm is part of the broader NIR-I window often used in these studies.
| Imaging Modality | Excitation Wavelength Range | Typical Imaging Depth | Achieved Resolution | Reference |
| Two-Photon Microscopy (TPM) | NIR-I (e.g., 700-1000 nm) | > 500 µm | Sub-micron | [1][14] |
| Three-Photon Microscopy | NIR-II (e.g., 1300 nm, 1700 nm) | ~1.5 mm | Sub-micron | [7] |
| Photoacoustic Microscopy (PAM) - Optical Resolution | NIR-I (e.g., 1046 nm) | ~1.2 mm - 3.2 mm | ~6.2 µm | [4][15] |
| Photoacoustic Microscopy (PAM) - Acoustic Resolution | NIR-I (e.g., 1064 nm) | Up to 9.2 mm | ~88 µm | [4] |
| Light-Sheet Microscopy (LSM) with Clearing | NIR-I (e.g., 785 nm) | ~2 mm | < 10 µm | [7][10] |
| Adaptive Optics (AO) - TPM | NIR-I | Signal enhancement of ~7x in deep regions | Diffraction-limited | [1] |
Experimental Protocols
Representative Protocol for Two-Photon Microscopy with Adaptive Optics for Deep Tissue Imaging
-
Animal Preparation (for in vivo imaging):
-
Anesthetize the animal (e.g., mouse) using isoflurane (B1672236) (1-2% in oxygen).
-
Secure the animal in a stereotaxic frame to minimize motion.
-
Perform a craniotomy to expose the brain region of interest.
-
Cover the exposed brain with agarose (B213101) and a coverslip to maintain stability and optical clarity.
-
-
Microscope Setup:
-
Use a two-photon microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire) set to 880 nm.
-
Employ a high numerical aperture (NA) water-immersion objective lens (e.g., 25x, NA > 1.0).
-
Ensure the system includes non-descanned detectors for efficient collection of scattered fluorescence.
-
-
Adaptive Optics Integration:
-
The AO system should consist of a wavefront sensor (e.g., Shack-Hartmann) and a deformable mirror placed in a conjugate pupil plane of the objective.
-
Alternatively, for a sensorless AO system, use image brightness or sharpness as feedback to control the deformable mirror.
-
-
Imaging Procedure:
-
Initially, image a superficial layer to obtain a reference image and perform initial AO calibration.
-
Move the focal plane deeper into the tissue. As the image degrades due to aberrations, activate the AO system.
-
For direct wavefront sensing, measure the aberrations and apply the correction with the deformable mirror.
-
For sensorless AO, iteratively adjust the deformable mirror to maximize the feedback signal (e.g., fluorescence intensity).
-
Acquire Z-stacks through the region of interest with the AO correction applied at each depth or at defined intervals.
-
-
Data Analysis:
-
Process the acquired images to correct for any residual motion artifacts.
-
Analyze the 3D reconstructed images to quantify cellular morphology, and signal intensity.
-
Visualizations
Caption: Workflow for deep tissue imaging using two-photon microscopy with adaptive optics.
References
- 1. Frontiers | Improving the Way We See: Adaptive Optics Based Optical Microscopy for Deep-Tissue Imaging [frontiersin.org]
- 2. Adaptive Optics for Microscopy - Avantier Inc. [avantierinc.com]
- 3. TWO-PHOTON TISSUE IMAGING: SEEING THE IMMUNE SYSTEM IN A FRESH LIGHT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Recent Advances in Photoacoustic Imaging for Deep-Tissue Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoacoustic imaging in the second near-infrared window: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light Sheet Microscopy in the Near-Infrared II Window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep tissue light-sheet microscopy - heiDOK [archiv.ub.uni-heidelberg.de]
- 9. researchgate.net [researchgate.net]
- 10. Sensorless adaptive optics in the second near-infrared window for deep vascular imaging in vivo [opg.optica.org]
- 11. In vivo deep tissue imaging using wavefront shaping optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [1510.08157] In vivo deep tissue imaging using wavefront shaping optical coherence tomography [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. foil.bme.utexas.edu [foil.bme.utexas.edu]
- 15. coilab.caltech.edu [coilab.caltech.edu]
Technical Support Center: Optimal NIR 880 nm Signal Detection
This guide provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting protocols for selecting the ideal optical filters for near-infrared (NIR) 880 nm signal detection.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when selecting filters for NIR 880 nm signal detection?
A1: Achieving optimal signal detection requires a systems approach where the fluorophore, light source, filters, and detector are all carefully matched. The most critical factors are:
-
Fluorophore Spectral Properties: The excitation and emission spectra of your fluorophore are the primary determinants. Filters must be chosen to maximize excitation efficiency and capture the peak emission while minimizing crosstalk.[1][2]
-
Light Source Spectrum: The output spectrum of your excitation source (e.g., LED or laser) must overlap with the passband of the excitation filter to ensure the fluorophore is excited efficiently.[2]
-
Filter Specifications: Key filter properties include Center Wavelength (CWL), Full Width at Half Maximum (FWHM) or bandwidth, and high transmission (>90%) at the desired wavelengths. High blocking, measured as Optical Density (OD), is crucial outside the passband to reject unwanted light.[1]
-
Detector Sensitivity: The quantum efficiency of your detector (e.g., silicon-based CCD or CMOS) in the NIR range (around 880 nm) will impact the final signal intensity.[3]
-
Signal-to-Noise Ratio (SNR): The ultimate goal is to maximize SNR. This involves selecting filters that efficiently transmit the desired signal while aggressively blocking all sources of noise, such as stray excitation light and sample autofluorescence.[2][4]
Q2: How do I choose the right exciter, emitter, and dichroic mirror for my 880 nm fluorophore?
A2: A standard fluorescence filter set consists of three key components: an excitation filter, an emission filter, and a dichroic beamsplitter.[5]
-
Excitation Filter: Select a bandpass filter whose passband covers the peak excitation wavelength of your fluorophore. To maximize excitation, the filter should align with the output of your light source.[2] It is often recommended to select an excitation filter slightly to the left of the absorption maximum.[6]
-
Dichroic Beamsplitter: The dichroic mirror is an edge filter that reflects the excitation light towards the sample and transmits the longer-wavelength emission light towards the detector.[5] Its cut-on wavelength should be set between the excitation and emission passbands.
-
Emission Filter: The emission filter is placed before the detector to transmit the fluorescence signal while blocking all other light, including scattered excitation light and background noise.[1][5] You can choose either a bandpass or a longpass filter. A bandpass filter provides greater specificity, while a longpass filter can collect more signal if there are no other interfering fluorophores.[7]
The table below lists examples of fluorophores and quantum dots that emit in the 880 nm range.
| Fluorophore/Quantum Dot | Excitation Max (nm) | Emission Max (nm) | Notes |
| iFluor® 860 | ~858 nm | ~878 nm | NIR dye for labeling.[8] |
| Near-IR CF® 800 | ~790 nm | ~896 nm | Can be spectrally relevant depending on bandwidth.[8] |
| Custom Quantum Dots | Tunable | ~880 nm | Emission is dependent on size and composition. |
| TNPs (Organic Nanoparticles) | ~800-820 nm | ~880 nm | Used in photothermal therapy applications.[9] |
Q3: I am experiencing high background noise in my NIR 880 nm imaging. What are the likely causes and how can I troubleshoot this?
A3: High background fluorescence is a common issue that reduces the signal-to-noise ratio.[10] The primary causes can be categorized as intrinsic, extrinsic, and instrumental.
-
Intrinsic (Autofluorescence): Biological samples contain endogenous molecules (e.g., collagen, elastin) that can fluoresce, although this is generally lower in the NIR spectrum compared to the visible range.[8][11]
-
Extrinsic (Probe-Related): This can be caused by non-specific binding of the fluorescent probe or the presence of unbound fluorophores due to insufficient washing steps.[10][11]
-
Instrumental: Sources include leakage of excitation light through the emission filter, stray ambient light, or electronic noise from the camera.[10][11] Using filters with high optical density (OD > 6) outside the passband is critical to prevent light leakage.
Use the troubleshooting workflow below to diagnose and resolve high background issues.
Q4: Can I use a longpass filter instead of a bandpass filter for my emission filter?
A4: Yes, but the choice depends on your specific application. Longpass filters transmit all wavelengths longer than a defined cut-on wavelength, while bandpass filters transmit only a specific range of wavelengths.[12][13] The decision involves a trade-off between signal strength and specificity.
| Feature | Longpass Emission Filter | Bandpass Emission Filter |
| Signal Collection | Collects more photons across a broader range, potentially yielding a brighter signal. | Collects photons only within the specified band, which may result in a dimmer but more specific signal.[14] |
| Specificity | Lower. Prone to collecting background from autofluorescence or bleed-through from other fluorophores at longer wavelengths.[7] | Higher. Excellent for isolating the specific emission of the target fluorophore and reducing background.[12][15] |
| Best Use Case | Single-fluorophore experiments where maximizing signal is critical and background is low. | Multi-color experiments to prevent spectral bleed-through, or when sample autofluorescence is high.[12] |
| Cost | Generally less expensive due to a simpler design.[12] | Typically more expensive.[12] |
Q5: What is "spectral bleed-through" and how can I minimize it in my multi-color NIR experiment?
A5: Spectral bleed-through, or crosstalk, occurs in multi-color experiments when the emission signal from one fluorophore is detected in the channel designated for another.[2] This happens when the emission spectra of the fluorophores overlap. To minimize bleed-through:
-
Select Fluorophores with Maximal Spectral Separation: Choose dyes with the largest possible separation between their emission peaks.
-
Use Narrow Bandpass Filters: Employ narrow emission filters that are tightly centered on the emission peak of each fluorophore to reject light from adjacent channels.[14]
-
Sequential Imaging: Excite and capture the image for each fluorophore one at a time. This completely eliminates bleed-through but is not suitable for imaging fast dynamic processes.
Troubleshooting Guides
Troubleshooting Low Signal-to-Noise Ratio (SNR)
A low SNR can manifest as either a weak signal or a high background. The following guide addresses common causes and solutions.
| Problem Area | Potential Cause | Recommended Solution |
| Weak Signal | Incorrect Filter Selection: Excitation or emission filter is not aligned with the fluorophore's spectral peaks. | Verify the filter specifications against the fluorophore's excitation and emission spectra. Ensure maximum overlap.[1][14] |
| Low Light Source Power: The LED or laser is not providing enough power in the excitation range. | Increase the light source power. Be mindful of photobleaching. | |
| Low Detector Sensitivity: The detector is not efficient at 880 nm. | Check the detector's quantum efficiency curve. Consider a detector optimized for NIR wavelengths if necessary.[3] | |
| Suboptimal Probe Concentration: The fluorophore concentration is too low. | Optimize the staining protocol by titrating the probe concentration. | |
| High Background | Excitation Light Leakage: The emission filter has insufficient blocking (low Optical Density) at the excitation wavelength. | Use a high-quality bandpass emission filter with an OD of 6 or greater to block the excitation wavelength.[5] |
| Sample Autofluorescence: The sample itself is emitting background fluorescence. | While less common at 880 nm, consider using autofluorescence quenching reagents or spectral unmixing software if it persists.[11] | |
| Ambient Light Contamination: Light from the room is entering the detector. | Ensure the microscope enclosure is light-tight. Turn off room lights during sensitive acquisitions.[16] | |
| Non-Specific Probe Binding: The fluorescent probe is binding to unintended targets. | Optimize blocking and washing steps in your staining protocol. Run a secondary-only control to verify.[11] |
Experimental Protocols
Protocol for Selecting an Optimal Filter Set for an NIR 880 nm Fluorophore
This protocol provides a step-by-step methodology for choosing the correct filters for your experiment.
Objective: To select an excitation filter, emission filter, and dichroic beamsplitter that maximize the signal from an NIR fluorophore emitting at 880 nm while minimizing background noise.
Materials:
-
Spectra of your NIR fluorophore (excitation and emission curves).
-
Specifications of your light source (e.g., LED or laser).
-
Specifications of your detector (quantum efficiency curve).
-
Access to filter manufacturer catalogs or online spectral viewers.
Methodology:
-
Characterize Your Fluorophore:
-
Identify the peak excitation and peak emission wavelengths of your fluorophore. For this example, we will assume a peak emission of 880 nm and a corresponding peak excitation of approximately 850 nm.
-
-
Select the Excitation Filter:
-
Choose a bandpass filter that centers on the fluorophore's excitation peak (~850 nm).
-
The filter's passband should be narrow enough to reduce sample autofluorescence but wide enough to transmit sufficient energy from your light source. A typical FWHM might be 20-40 nm (e.g., 850/30 nm).
-
Ensure the filter has high transmission (>90%) in the passband and high blocking (OD > 6) outside of it.
-
-
Select the Emission Filter:
-
Choose a bandpass filter centered on the emission peak (880 nm). A filter with a specification like 880/20 nm or 880/40 nm is common.[17]
-
The passband should be positioned to the right of the excitation filter's passband to avoid capturing scattered excitation light.[6]
-
Verify that the filter has deep blocking at your excitation wavelength (850 nm) to ensure a high signal-to-noise ratio.
-
-
Select the Dichroic Beamsplitter:
-
The cut-on wavelength for the dichroic mirror should be located between the maximum transmission of the excitation filter and the minimum transmission of the emission filter.
-
For an 850 nm excitation and 880 nm emission, a cut-on wavelength of approximately 865 nm would be appropriate. This ensures it reflects the 850 nm light and transmits the 880 nm light.
-
-
Verify the Complete Filter Set:
-
Use an online spectral modeling tool (often provided by filter manufacturers) to overlay the spectra of your fluorophore, excitation filter, emission filter, and dichroic mirror.
-
This visualization confirms that the excitation filter and dichroic mirror efficiently direct excitation light to the sample and that the dichroic mirror and emission filter efficiently transmit the emission signal to the detector while blocking unwanted light.
-
Example Filter Set Specifications for an 880 nm Emitter:
| Component | Center Wavelength (CWL) | Bandwidth (FWHM) | Purpose |
| Excitation Filter | 850 nm | 30 nm | To selectively pass light that excites the fluorophore. |
| Dichroic Mirror | 865 nm (Cut-on) | N/A | To reflect excitation light and transmit emission light. |
| Emission Filter | 880 nm | 20 nm | To selectively pass the fluorescence signal to the detector.[17] |
Visualizations
Caption: A workflow diagram illustrating the step-by-step process for selecting an optimal optical filter set.
Caption: A troubleshooting guide for diagnosing and resolving issues related to high background noise.
Caption: A diagram illustrating how emission from one fluorophore can bleed into an adjacent detection channel.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. How To Choose Fluorescence Filter | Coligh Optics [colighfilter.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selecting Optical Filters for Fluorescence Multiplexing White Paper [idex-hs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Longpass vs Bandpass Barrier Filter for Green Fluorescence - NIGHTSEA [nightsea.com]
- 8. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 9. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. optolongfilter.com [optolongfilter.com]
- 13. Optical Filters Explained: Longpass, Bandpass, Notch & More - Avantier Inc. [avantierinc.com]
- 14. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. ptical Filters Guide: Bandpass, Longpass, Shortpass - Band Optics [band-optics.com]
- 16. researchgate.net [researchgate.net]
- 17. opticalfiltershop.com [opticalfiltershop.com]
Validation & Comparative
A Head-to-Head Comparison of Near-Infrared Dyes: Photostability of IRDye 800CW and DyLight 800
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that significantly impacts experimental outcomes in fluorescence imaging. Among the myriad of available fluorophores, near-infrared (NIR) dyes have garnered significant attention due to their advantageous properties, including reduced tissue autofluorescence and deeper tissue penetration. This guide provides a detailed comparison of the photostability of two prominent NIR dyes: IRDye 800CW and a comparable alternative, DyLight 800. The information presented is based on available data to assist in making an informed decision for your specific research needs.
Introduction to NIR Dyes: IRDye 800CW and DyLight 800
IRDye 800CW is a well-established near-infrared fluorescent dye known for its applications in a variety of imaging techniques, including Western blotting, microscopy, and in vivo imaging. It is recognized for its high water solubility and is often cited for its exceptional photostability, a crucial characteristic for quantitative and long-term imaging studies.
DyLight 800 is another commercially available NIR dye with spectral properties similar to IRDye 800CW. It is also promoted as a bright and highly photostable fluorophore suitable for a range of fluorescence-based applications.[1][2]
Quantitative Photostability Comparison
Direct, quantitative comparisons of photostability between different fluorescent dyes can be challenging due to variations in experimental conditions across different studies. Parameters such as the photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per absorbed photon, and the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, are key metrics for assessing photostability.
To provide a framework for comparison, the following table summarizes the key spectral properties of IRDye 800CW and DyLight 800. Researchers are encouraged to perform their own in-house photostability experiments under their specific imaging conditions to make the most informed decision.
| Property | IRDye 800CW | DyLight 800 |
| Excitation Maximum (nm) | ~774 (in PBS) | ~777 |
| Emission Maximum (nm) | ~789 (in PBS) | ~794 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~240,000 (in PBS) | Not specified in search results |
| Photostability | Described as exceptionally photostable | Described as highly photostable |
Experimental Protocol for Measuring Photostability
To quantitatively assess the photostability of NIR dyes in your own laboratory setting, a standardized photobleaching experiment can be performed. The following protocol outlines a general procedure.
Objective:
To determine and compare the photobleaching half-life (t1/2) of IRDye 800CW and DyLight 800.
Materials:
-
Solutions of IRDye 800CW and DyLight 800 (or antibody conjugates) at the same concentration in a suitable buffer (e.g., PBS).
-
Microscope slides and coverslips.
-
A fluorescence microscope equipped with a stable light source (e.g., laser or LED) and appropriate filters for the NIR dyes.
-
A sensitive camera for image acquisition.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide or immobilize the dye within a gel matrix to prevent diffusion.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the NIR dyes being tested.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any dye.
-
Normalize the background-corrected intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).
-
Caption: Experimental workflow for determining the photobleaching half-life of fluorescent dyes.
Mechanisms of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore. The process is complex but is generally understood to involve the transition of the fluorophore to a long-lived, highly reactive triplet state. In this state, the dye can interact with molecular oxygen, leading to the formation of reactive oxygen species that can chemically alter the fluorophore's structure, rendering it non-fluorescent.
Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.
Conclusion
References
- 1. DyLight 800 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. Thermo Scientific™ DyLight™ 800 NHS Ester | Fisher Scientific [fishersci.ca]
- 3. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Near-Infrared (NIR) Dyes for Antibody Conjugation: Cy7 vs. IRDye 800CW
For researchers, scientists, and drug development professionals seeking to optimize antibody labeling for near-infrared (NIR) applications, the choice of fluorescent dye is a critical parameter influencing conjugation efficiency, signal brightness, and ultimately, the success of downstream applications. This guide provides an objective comparison of two prominent NIR dyes, Cyanine 7 (Cy7) and IRDye 800CW, focusing on their performance in antibody conjugation.
While the term "NIR 880" is associated with certain near-infrared absorbing compounds, a commercially available dye with this specific designation, complete with a defined chemical structure and established protocols for efficient antibody conjugation, could not be definitively identified in the current literature. Therefore, this guide will focus on a comparison between Cy7 and the well-characterized and widely used IRDye 800CW, which operates in a similar spectral region.
Overview of NIR Dyes for Antibody Conjugation
Near-infrared dyes offer significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.[1][2] The efficiency with which these dyes are conjugated to antibodies is paramount. Key metrics for evaluating conjugation efficiency include the dye-to-antibody ratio (also known as the degree of labeling or DOL), the overall yield of the conjugated antibody, and the preservation of the antibody's antigen-binding affinity.[3]
The most common method for labeling antibodies with fluorescent dyes involves the reaction of an amine-reactive derivative of the dye, typically an N-hydroxysuccinimide (NHS) ester, with the primary amines present on lysine (B10760008) residues of the antibody.[4][5] This process, known as amine coupling, results in the formation of a stable amide bond.
Comparison of Cy7 and IRDye 800CW for Antibody Conjugation
Both Cy7 and IRDye 800CW are popular choices for labeling antibodies for applications such as in vivo imaging, western blotting, and immunofluorescence microscopy.[6][7][8] The following sections detail their key characteristics and provide a framework for comparing their conjugation efficiency.
Spectral Properties
A fundamental consideration in dye selection is the spectral profile. The excitation and emission maxima determine the appropriate laser lines and filter sets for detection.
| Property | Cy7 | IRDye 800CW |
| Excitation Maximum (nm) | ~750 | ~774 (in PBS) |
| Emission Maximum (nm) | ~776 | ~789 (in PBS) |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 (in PBS) |
| Data sourced from multiple product datasheets and publications. |
Antibody Conjugation Efficiency: A Quantitative Perspective
| Parameter | Cy7 | IRDye 800CW |
| Typical Reactive Form | NHS ester | NHS ester |
| Recommended Dye:Antibody Molar Ratio | 5:1 to 20:1 | 1:1 to 2:1 (for IgG) |
| Typical Degree of Labeling (DOL) | 2 to 10 | 1 to 2 |
| Conjugation Buffer pH | 8.5 - 9.0 | 8.5 |
| Reaction Time | 1-2 hours at room temperature | 2 hours at 20°C |
| Data compiled from various supplier protocols and scientific literature.[6][7][9] |
It is important to note that a higher degree of labeling does not always equate to better performance. Over-labeling can lead to fluorescence quenching and may compromise the antibody's binding affinity and solubility.[10]
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for antibody conjugation with Cy7 and IRDye 800CW NHS esters are outlined below.
General Antibody Preparation for Conjugation
Prior to conjugation, it is crucial to prepare the antibody solution to ensure optimal labeling.
-
Buffer Exchange: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., bovine serum albumin), a buffer exchange must be performed using dialysis or a desalting column.[6]
-
Concentration: For efficient conjugation, the antibody concentration should be between 2 and 10 mg/mL.[9]
Cy7-NHS Ester Antibody Conjugation Protocol
This protocol is adapted from standard procedures for amine-reactive dye conjugation.[6][9]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy7 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Adjust Antibody Buffer pH: Add 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.0.
-
Conjugation Reaction: Add the desired molar excess of the Cy7 NHS ester stock solution to the antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7). The DOL is calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance at the maximum wavelength of Cy7
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of Cy7 at its A_max
-
CF = Correction factor for the dye's absorbance at 280 nm
-
IRDye 800CW-NHS Ester Antibody Conjugation Protocol
This protocol is based on the manufacturer's recommendations for labeling IgG antibodies.[7]
-
Prepare Dye Stock Solution: Dissolve the IRDye 800CW NHS ester in DMSO to a concentration of 10-20 mg/mL.
-
Prepare Antibody Solution: The antibody should be in an azide-free phosphate (B84403) buffer at pH 8.5.
-
Conjugation Reaction: Add approximately 0.03 mg of IRDye 800CW NHS ester for every 1 mg of IgG antibody to achieve a final dye/protein ratio of 1:1 to 2:1. Incubate the reaction for 2 hours at 20°C, protected from light.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove free dye.
-
Characterization: Calculate the DOL using the same formula as for Cy7, with the appropriate absorbance maximum and extinction coefficient for IRDye 800CW.
Visualizing the Conjugation Process
The following diagrams illustrate the key steps and principles of antibody conjugation with amine-reactive NIR dyes.
Caption: Workflow for antibody conjugation with an amine-reactive NIR dye.
Caption: Chemical principle of amine-reactive dye conjugation to an antibody.
Conclusion
Both Cy7 and IRDye 800CW are excellent choices for antibody conjugation in the near-infrared spectrum. The selection between them may depend on the specific instrumentation available and the desired degree of labeling for a particular application. While Cy7 protocols often suggest a higher initial dye-to-antibody ratio, potentially leading to a higher DOL, it is crucial to optimize the labeling conditions for each specific antibody and application to avoid compromising its function. For both dyes, adherence to established protocols for antibody preparation, conjugation, and purification is essential for achieving high-quality, reproducible results. Researchers should always characterize the final conjugate to determine the degree of labeling and confirm the preservation of antibody integrity and function.
References
- 1. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Near Infrared Fluorescent Labeling of Monoclonal Antibodies as a Tool for Tissue Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. bidmc.org [bidmc.org]
- 6. benchchem.com [benchchem.com]
- 7. licorbio.com [licorbio.com]
- 8. ld.ru [ld.ru]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. biotium.com [biotium.com]
A Comparative Guide to Near-Infrared (NIR) Fluorescent Probes around 880 nm for Biological Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biological imaging and diagnostics, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. Near-infrared (NIR) probes, particularly those emitting in the 800-900 nm window, offer significant advantages for in vivo and deep-tissue imaging due to reduced tissue autofluorescence and deeper photon penetration compared to visible-light fluorophores. This guide provides an objective comparison of fluorescent probes in the "Fluorescent Red NIR 880" category, with a focus on their performance, cross-reactivity, and experimental application. We present supporting data for commercially available alternatives and detailed protocols for their evaluation.
Quantitative Performance of NIR Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it emits fluorescence). Photostability, the resistance to degradation upon light exposure, is also a critical factor for quantitative imaging. The following table summarizes the key performance indicators for several commercially available NIR probes that are excellent alternatives in the 880 nm spectral region.
| Property | Sulfo Cy7 | IRDye 800CW | Alexa Fluor 790 | DyLight 800 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~200,000 | ~240,000 | ~260,000 | ~270,000 |
| Quantum Yield (Φ) | ~0.28 | ~0.12 | ~0.10 | ~0.08 |
| Relative Brightness (ε x Φ) | ~56,000 | ~28,800 | ~26,000 | ~21,600 |
| Excitation Max (nm) | 747 | 774 | 782 | 777 |
| Emission Max (nm) | 776 | 789 | 804 | 794 |
| Photostability | Moderate | High | High | Moderate |
| Water Solubility | High | High | High | High |
| Note: Values are approximate and can vary depending on the conjugation partner and solvent conditions.[1] |
Experimental Protocols
Accurate and reproducible experimental results are contingent on well-defined protocols. Below are detailed methodologies for key experiments related to the evaluation of NIR fluorescent probes.
Experimental Protocol: Cross-Reactivity Testing of a NIR Fluorescent Probe
This protocol outlines a systematic approach to assess the selectivity of a new fluorescent probe against a panel of biologically relevant species.
1. Reagents and Instrumentation:
-
NIR Fluorescent Probe: Stock solution in an appropriate solvent (e.g., DMSO).
-
Analytes of Interest: Prepare stock solutions of the target analyte and potential interfering species. A recommended panel includes:
-
Reactive Oxygen Species (ROS): Hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), hypochlorite (B82951) (OCl⁻).
-
Biothiols: Glutathione (GSH), cysteine (Cys), homocysteine (Hcy).
-
Metal Ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺.
-
Other relevant small molecules: Ascorbic acid, uric acid, etc.
-
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: Fluorescence spectrophotometer with NIR detection capabilities.
2. Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of the NIR fluorescent probe in PBS (e.g., 10 µM).
-
Prepare working solutions of the target analyte and each interfering species in PBS at a concentration significantly higher than that of the probe (e.g., 10 to 100-fold excess).
-
-
Fluorescence Measurements:
-
To a cuvette, add the NIR fluorescent probe working solution.
-
Record the baseline fluorescence spectrum.
-
Add the target analyte to the cuvette, mix thoroughly, and incubate for a predetermined time.
-
Record the fluorescence spectrum.
-
Repeat the process in separate cuvettes for each of the interfering species.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement or quenching for each species by comparing the peak fluorescence intensity before and after the addition of the analyte.
-
Plot the fluorescence response of the probe to the target analyte and each of the interfering species. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.[2][3]
-
Experimental Protocol: Photostability Assessment of NIR Dyes
This protocol describes a method to compare the photostability of different NIR fluorescent probes.
1. Reagents and Instrumentation:
-
NIR Dye Solutions: Prepare solutions of the dyes to be compared at the same optical density in PBS.
-
Microscope Slide and Coverslip.
-
Fluorescence Microscope: Equipped with an appropriate NIR laser line and detector.
2. Procedure:
-
Sample Preparation:
-
Place a drop of each dye solution onto a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Focus on the sample using the fluorescence microscope.
-
Continuously illuminate the sample with the excitation laser at a constant power.
-
Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Select a region of interest (ROI) within each image of the time series.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay in fluorescence indicates higher photostability.[1]
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a near-infrared fluorescent probe requires careful consideration of its photophysical properties and its specificity for the target of interest. While the term "this compound" is a general descriptor, researchers have a variety of excellent commercially available alternatives, such as Sulfo Cy7, IRDye 800CW, Alexa Fluor 790, and DyLight 800, each with its own set of strengths. For applications requiring high brightness, Sulfo Cy7 is a strong contender, while IRDye 800CW and Alexa Fluor 790 offer superior photostability. Rigorous experimental validation, including comprehensive cross-reactivity and photostability testing as outlined in this guide, is essential for ensuring the reliability and accuracy of fluorescence-based studies in biological and biomedical research.
References
- 1. A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared (NIR) Dyes for Deep Tissue Penetration
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize biological processes deep within living tissue is paramount for advancing biomedical research and clinical diagnostics. Near-infrared (NIR) fluorescence imaging offers a powerful solution, leveraging the "optical window" in biological tissues where light absorption and scattering are minimized. This guide provides a comparative analysis of NIR dyes, focusing on their efficacy for deep tissue penetration, supported by experimental data and detailed protocols.
The NIR Advantage: Overcoming the Barriers of Tissue Optics
Biological tissues present significant challenges for optical imaging. Components like hemoglobin and water strongly absorb light in the visible spectrum (<650 nm), while cellular structures cause significant photon scattering. This leads to poor penetration depth and low image resolution.[1]
NIR imaging operates in two primary windows:
-
NIR-I (700-950 nm): Offers reduced tissue autofluorescence and better penetration than visible light.[2][3]
-
NIR-II (1000-1700 nm): Provides superior performance with even lower photon scattering and minimal autofluorescence, enabling unprecedented penetration depth and spatial resolution.[4][5][6]
The advantages of moving to longer wavelengths, particularly into the NIR-II window, include deeper tissue penetration (up to 20 mm), higher signal-to-background ratios, and sharper images.[1][4]
Comparative Analysis of NIR Dyes
The choice of a NIR dye is critical and depends on its photophysical properties, biocompatibility, and the specific application. Below is a comparison of common and emerging classes of NIR dyes.
Small Organic Dyes
Small organic molecules are the most widely used NIR probes due to their straightforward synthesis, ease of bioconjugation, and favorable pharmacokinetics.[2][7]
1. Cyanine Dyes (e.g., ICG, IRDye800CW) Cyanines are a well-established class of polymethine dyes. Indocyanine Green (ICG) is FDA-approved and widely used clinically.[8] While effective, traditional cyanines often suffer from low quantum yields and poor photostability.[8][9] Newer derivatives and formulations, such as binding to albumin, have been developed to enhance their performance.[9] Notably, the emission tails of NIR-I dyes like ICG and IRDye800CW extend into the NIR-II window, enabling deeper tissue imaging than their peak emission would suggest.[7][10]
2. Donor-Acceptor-Donor (D-A-D) Dyes This newer class of dyes has a tunable molecular architecture that allows for precise control over emission wavelengths, pushing fluorescence deep into the NIR-II region.[7] These dyes often exhibit high quantum yields and good biocompatibility, making them promising candidates for high-resolution in vivo imaging.[7][11]
3. Other Emerging Small Dyes (e.g., BODIPY, BF2 Formazanates) Researchers are continuously developing novel scaffolds. BODIPY-based dyes can be engineered to emit in the NIR-II range and have excellent stability.[4] BF2 formazanate dyes have demonstrated ultrahigh photostability and the ability to cross the blood-brain barrier, opening possibilities for noninvasive brain imaging.[12]
Nanoparticle-Based Probes
Nanoparticles serve as platforms that can encapsulate multiple dye molecules or function as the fluorescent agent themselves, offering enhanced brightness and stability.[2][13]
1. Quantum Dots (QDs) (e.g., Ag₂S, PbS/CdS) QDs are semiconductor nanocrystals with size-tunable emission spectra and high photostability.[3] Ag₂S QDs are particularly noted for their low toxicity and emission in the NIR-II window.[3][4] PbS/CdS core/shell QDs can be engineered to emit beyond 1,500 nm, allowing for imaging in the NIR-IIb window with exceptionally deep penetration.[14] However, the potential for heavy metal toxicity remains a hurdle for clinical translation.[15]
2. Dye-Encapsulated Nanoparticles Incorporating organic dyes into nanoparticle carriers (e.g., polymers, liposomes) can protect them from degradation, improve solubility, and increase payload, leading to brighter and more photostable probes.[2][13]
Quantitative Performance Data
The following tables summarize the key photophysical properties of representative NIR dyes. Note that values can vary based on the solvent, conjugation status, and measurement standard used.
Table 1: NIR-I Dyes
| Dye Class | Example | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Key Features & Limitations |
|---|---|---|---|---|---|
| Cyanine | Indocyanine Green (ICG) | ~780 | ~810 | Low (~1-4% in plasma)[16] | FDA-approved; Low photostability and quantum yield.[3][8] |
| Cyanine | IRDye800CW | ~774 | ~790 | Moderate (~12%) | Used in clinical trials; Better stability than ICG.[7][10][17] |
| Cyanine | IR-780 / IR-808 | 780-808 | 800-925 | Variable | Intrinsic tumor-targeting properties.[18] |
Table 2: NIR-II Dyes
| Dye Class | Example | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Key Features & Limitations |
|---|---|---|---|---|---|
| D-A-D | CH1055-PEG | ~750 | ~1055 | ~1.1% | High tumor uptake and T/NT ratio.[19] |
| BF₂ Formazanate | BF2 Series | 727-859 | 800-1400 | Variable | Ultrahigh photostability; Can cross blood-brain barrier.[12] |
| Quantum Dot | Ag₂S QDs | Tunable | 687-1294 | High | High photostability and brightness; Low toxicity.[3][4] |
| Quantum Dot | PbS/CdS CSQDs | ~808 | ~1600 | ~1.2% | Emission in NIR-IIb window for maximum penetration.[14] Potential heavy metal toxicity.[15] |
Experimental Protocols
Standardized protocols are essential for the objective comparison of NIR dyes. Below are generalized methodologies for assessing deep tissue penetration.
Protocol 1: In Vitro Tissue Phantom Imaging
This method assesses penetration depth under controlled conditions by imaging through a tissue-mimicking material.
1. Preparation of Tissue Phantom:
-
Create a tissue phantom using a solution of Intralipid for scattering and hemoglobin or ink for absorption to mimic biological tissue properties.
-
Alternatively, use sections of animal tissue (e.g., chicken breast) of varying, precisely measured thicknesses (e.g., 2, 4, 6, 8, 10 mm).[20]
2. Sample Preparation:
-
Fill a capillary tube with a standardized concentration of the NIR dye solution.
-
Place the capillary tube behind the tissue phantom of a specific thickness.
3. Imaging Setup:
-
Excitation: Use a laser with a wavelength appropriate for the dye's absorption maximum (e.g., 785 nm or 808 nm).[18]
-
Emission Collection: Use a sensitive camera (Silicon-based for NIR-I, InGaAs-based for NIR-II) equipped with a long-pass or band-pass filter to isolate the dye's fluorescence signal (e.g., >800 nm for NIR-I, >1000 nm for NIR-II).[18]
4. Data Acquisition and Analysis:
-
Acquire fluorescence images of the capillary tube through each thickness of the tissue phantom.
-
Quantify the fluorescence intensity and the full width at half maximum (FWHM) of the capillary image.
-
Plot the signal intensity and resolution against tissue thickness to determine the maximum penetration depth at which a clear signal can be resolved.
Protocol 2: Ex Vivo and In Vivo Animal Imaging
This method evaluates dye performance in a complex biological system. All animal procedures must be approved by an appropriate institutional committee.
1. Animal Model:
-
Use a relevant animal model, such as a mouse bearing a subcutaneous tumor.[18]
2. Dye Administration:
-
Administer the NIR dye via intravenous (tail vein) injection at a predetermined dose.[18]
3. In Vivo Imaging:
-
At various time points post-injection, anesthetize the animal and acquire whole-body fluorescence images using an appropriate in vivo imaging system (IVIS) with the correct excitation and emission filters.
-
Image specific deep tissues of interest, such as tumors, lymph nodes, or the brain vasculature.[18][19]
4. Data Analysis:
-
Quantify the fluorescence signal in the region of interest (e.g., tumor) and in a background region (e.g., adjacent normal tissue).
-
Calculate the signal-to-background ratio (SBR) or tumor-to-normal tissue ratio (T/NT) over time to assess imaging contrast and targeting efficiency.[19]
5. Ex Vivo Analysis (Optional):
-
After the final imaging session, sacrifice the animal and excise major organs and the tumor.
-
Image the excised tissues to confirm the in vivo signal distribution and quantify dye accumulation.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 4. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Near-Infrared-II Fluorescence Imaging for Deep-Tissue Molecular Analysis and Cancer Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photostable Small-Molecule NIR-II Fluorescent Scaffolds that Cross the Blood-Brain Barrier for Noninvasive Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a novel dye for near‐infrared fluorescence delineation of the ureters during laparoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Brightness Evaluation of NIR 880 and Alexa Fluor 790 for In-Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of in-vivo near-infrared (NIR) fluorescence imaging, the choice of a bright and stable fluorophore is paramount for achieving high-resolution images with a strong signal-to-noise ratio. This guide provides a comparative evaluation of two NIR fluorophores: NIR 880 and Alexa Fluor 790, with a focus on their relative brightness. Due to the limited availability of comprehensive photophysical data for "Fluorescent red NIR 880" (also known as DY-880) in its unconjugated form, this guide will focus on presenting the known properties of Alexa Fluor 790 and provide a robust experimental framework for a direct, head-to-head comparison.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While comprehensive data for a direct comparison is not publicly available, the known spectral properties of Alexa Fluor 790 are presented below.
| Property | Alexa Fluor 790 | NIR 880 (DY-880) |
| Excitation Maximum (λex) | ~784 nm[1][2][3] | Data not readily available |
| Emission Maximum (λem) | ~814 nm[1][2][3] | Data not readily available |
| Molar Extinction Coefficient (ε) | ~260,000 cm⁻¹M⁻¹[2][3] | Data not readily available |
| Quantum Yield (Φ) | Data not readily available | Data not readily available |
| Calculated Brightness (ε x Φ) | Dependent on Quantum Yield | Data not readily available |
Note on Data Availability: While the excitation and emission maxima, as well as the molar extinction coefficient for Alexa Fluor 790 are well-documented, its quantum yield is not consistently reported in publicly available sources. Similarly, the photophysical properties of unconjugated "this compound" (DY-880) are not readily found in the scientific literature, with most available data pertaining to its use in nanoparticle formulations for photothermal therapy, where its properties are significantly altered due to aggregation effects.
Experimental Protocols for Brightness Evaluation
Given the data limitations, the most accurate method for comparing the brightness of NIR 880 and Alexa Fluor 790 is through direct experimental evaluation. The following protocols outline the necessary steps to determine the key photophysical parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the NIR dye in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) with a precisely known concentration.
-
Serial Dilution: Create a series of at least five dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline - PBS).
-
Spectrophotometer Measurement:
-
Use a calibrated spectrophotometer.
-
Blank the instrument using the same buffer as used for the dilutions.
-
Measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
-
Data Analysis:
-
Plot the absorbance values (y-axis) against the corresponding molar concentrations (x-axis).
-
Perform a linear regression on the data points.
-
The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable NIR fluorescent standard with a known and stable quantum yield in the same solvent as the samples (e.g., IR-26 in DMSO).
-
Absorbance Matching: Prepare dilute solutions of both the standard and the test dyes in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low and nearly identical for all samples (ideally < 0.1) to minimize inner-filter effects.
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Excite both the standard and the test samples at the same wavelength.
-
Record the fluorescence emission spectrum for each sample, ensuring identical instrument settings (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission curve for both the standard and the test samples to obtain the integrated fluorescence intensity (I).
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (η_test² / η_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts "test" and "std" refer to the test sample and the standard, respectively.
-
-
Visualizing Experimental and Biological Contexts
To aid in the understanding of the experimental workflow and a potential application, the following diagrams are provided.
References
A Comparative Guide to Near-Infrared (NIR) Fluorescent Probes for Biological Imaging
Near-infrared (NIR) fluorescence imaging is a powerful modality for early cancer detection and other in vivo applications due to its high sensitivity and deep tissue penetration.[1][2] Probes emitting in the NIR window (700-1700 nm) benefit from reduced photon scattering, minimal tissue absorption, and lower autofluorescence compared to imaging in the visible spectrum.[3][4][5] This allows for clearer, higher-resolution images and the ability to assess biological structures deeper within tissues.[4] The NIR window is often subdivided into NIR-I (700-950 nm) and NIR-II (1000-1700 nm), with the NIR-II window offering significantly improved signal-to-background ratios and even greater tissue penetration depth.[6][7][8]
The selection of an appropriate NIR probe is critical and depends on the specific application, balancing factors like brightness, photostability, and biocompatibility.[6] This guide provides a comparative analysis of various NIR fluorescent probes, presenting key performance data, experimental protocols, and workflows to aid researchers in their selection process.
Quantitative Performance Data
The performance of a fluorescent probe is determined by several key photophysical and in vivo parameters. The following table summarizes quantitative data for a selection of representative NIR probes, including organic dyes and inorganic quantum dots (QDs), to facilitate comparison.
| Probe Name/Class | Probe Type | Excitation (nm) | Emission (nm) | Quantum Yield (QY) | Key Application/Feature |
| Indocyanine Green (ICG) | Organic Dye (Cyanine) | ~780 | ~820 | Low in vivo | Clinically Approved (NIR-I)[6] |
| Ag₂S QDs | Quantum Dot | ~800 | ~1200 | >1% | High SBR in NIR-II[6][9] |
| PbS QDs | Quantum Dot | Broad | Tunable (NIR-II) | Up to 60% | High QY, potential toxicity[10] |
| FD-1080 | Organic Dye (Polymethine) | 1064 | 1080 | ~5.94% (with FBS) | High photostability (NIR-II)[11][12] |
| LZ-1105 | Organic Dye (Small Molecule) | 1041 | 1105 | 1.69% | Long blood half-life (NIR-II)[11] |
| 5H5 | Organic Dye (Polymethine) | >1000 | 1125 | 2.6% | Conjugatable for targeting[11] |
| pDA | Semiconducting Polymer Nanoparticle (SPN) | N/A | 1040 | 1.7% | First polymer fluorophore in NIR-II[10] |
| 2TT-oC26B | Organic Nanoprobe | N/A | ~1600 (tail) | 0.12% | Emission in NIR-IIb window[13][14] |
Note: Quantum Yield (QY) can vary significantly based on the solvent, aggregation state, and biological environment. FBS: Fetal Bovine Serum.
General Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical workflow for a comparative in vivo imaging study using NIR fluorescent probes. This process is fundamental for evaluating probe performance in a preclinical setting, such as a murine cancer model.
Caption: General workflow for in vivo NIR fluorescence imaging experiments.
Detailed Experimental Protocol: Comparative In Vivo Imaging
This protocol is adapted from a comparative study of Indocyanine Green (ICG) and PEG-coated Silver Sulfide (Ag₂S) Quantum Dots in a 4T1 murine breast cancer model.[6]
1. Animal Model:
-
Species: Athymic nude mice (nu/nu).
-
Tumor Induction: Subcutaneously inject 5 x 10⁶ 4T1 breast cancer cells into the flank of each mouse.
-
Growth Period: Allow tumors to grow to a diameter of approximately 5-8 mm before imaging experiments.
2. Probe Preparation:
-
ICG Probe: Dissolve Indocyanine Green in sterile phosphate-buffered saline (PBS) to a final concentration of 0.5 mg/mL.
-
Ag₂S QD Probe: Disperse PEG-coated Ag₂S quantum dots (emission peak ~1200 nm) in sterile PBS to a final concentration of 1 mg/mL.[6]
3. Probe Administration:
-
Administer a 150 µL bolus of the prepared probe solution to each mouse via tail vein injection.[6]
-
The dosage corresponds to approximately 10 mg/kg body weight for each probe type.[6]
4. In Vivo Fluorescence Imaging:
-
Imaging System: Use an in vivo imaging system equipped for both NIR-I and NIR-II detection (e.g., an IVIS Spectrum with a silicon CCD camera for NIR-I and an InGaAs camera for NIR-II).[6]
-
Anesthesia: Anesthetize mice using 2% isoflurane (B1672236) in oxygen for the duration of the imaging session.[6]
-
Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor probe accumulation and clearance.
-
Exposure Settings: Maintain consistent excitation/emission filter sets, exposure times, and camera settings for all animals and time points to ensure data comparability.
5. Data Analysis:
-
Using the imaging system's software, draw Regions of Interest (ROIs) over the tumor area and an adjacent, non-tumorous background area (e.g., muscle tissue).
-
Calculate the mean fluorescence intensity for both the tumor and background ROIs.
-
Determine the Signal-to-Background Ratio (SBR) using the formula: SBR = (Mean Tumor Intensity) / (Mean Background Intensity).
-
Plot the SBR for each probe as a function of time post-injection to compare their in vivo targeting efficiency and signal enhancement.[6]
Mechanism of Action: The EPR Effect
For passively targeted probes like ICG and Ag₂S QDs, the primary mechanism of accumulation in solid tumors is the Enhanced Permeability and Retention (EPR) effect.[6] Tumor blood vessels are often poorly formed and "leaky," with large gaps between endothelial cells.[6] This abnormal vasculature allows nanoparticles and macromolecules to move from the bloodstream into the tumor tissue.[7] Poor lymphatic drainage within the tumor then causes these probes to be retained, leading to their gradual accumulation and a stronger fluorescence signal over time.
Caption: The Enhanced Permeability and Retention (EPR) effect in tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Progress in Second Near-Infrared (NIR-II) Fluorescence Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Near-Infrared-II Fluorescence Imaging for Deep-Tissue Molecular Analysis and Cancer Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances on fluorescent biomarkers of near-infrared quantum dots for in vitro and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIR-II Nanoprobes: A Review of Components-Based Approaches to Next-Generation Bioimaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
- 12. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic fluorescent nanoprobes with NIR‐IIb characteristics for deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Benchmarking Fluorescent Red NIR 880: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores, the selection of an appropriate dye is paramount for achieving high-quality in vivo imaging results. This guide provides a comprehensive comparison of a representative fluorescent red NIR dye with an emission maximum around 880 nm against two gold-standard dyes in the field: Indocyanine Green (ICG) and IRDye® 800CW.
Near-infrared (NIR) imaging, particularly in the 700-900 nm window, offers significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-background ratio.[1] The choice of fluorescent probe is a critical determinant of experimental success, with key performance indicators being high molar extinction coefficient (ε), high fluorescence quantum yield (Φ), and robust photostability. This guide aims to provide objective data and detailed experimental protocols to aid in the selection of the optimal NIR dye for your research needs.
Quantitative Comparison of NIR Dyes
The following table summarizes the key photophysical properties of our representative "Fluorescent Red NIR 880" (using IR-820 as a proxy due to the lack of publicly available data for a dye with the exact name and emission) and the gold-standard dyes, ICG and IRDye® 800CW.
| Property | This compound (e.g., IR-820) | Indocyanine Green (ICG) | IRDye® 800CW |
| Excitation Maximum (λex) | ~710-808 nm | ~780-805 nm | ~774-778 nm |
| Emission Maximum (λem) | ~820 nm | ~810-830 nm | ~789-794 nm |
| Molar Extinction Coefficient (ε) | Data not readily available | ~150,000 - 250,000 M⁻¹cm⁻¹ | ~240,000 - 300,000 M⁻¹cm⁻¹[2][3] |
| Quantum Yield (Φ) | Data not readily available | ~0.01 - 0.13 | ~0.05 - 0.12 |
| Photostability | Data not readily available | Moderate | High[3] |
| FDA Approval | No | Yes | No |
Note: The properties of ICG can vary significantly depending on the solvent and concentration due to aggregation.
Experimental Protocols
To ensure a fair and reproducible comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for determining the key performance characteristics of NIR dyes.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
UV-Vis-NIR Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-purity solvent (e.g., DMSO, PBS)
-
NIR dye sample
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the NIR dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometer Measurement:
-
Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).
-
-
Data Analysis:
-
Plot the absorbance (A) on the y-axis against the concentration (c) in mol/L on the x-axis.
-
Perform a linear regression on the data points.
-
The slope of the line corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
UV-Vis-NIR Spectrophotometer
-
NIR dye sample
-
Quantum yield standard (e.g., IR-26 in 1,2-dichloroethane, with a known Φ)
-
High-purity solvent
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the sample dye and the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of both the sample and the standard using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity (F).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (F_sample / F_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
F is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Protocol 3: Assessment of Photostability
Photostability refers to a dye's resistance to degradation upon exposure to light.
Materials:
-
Fluorescence microscope or a stable light source with a defined power output
-
Sample holder (e.g., microscope slide, cuvette)
-
NIR dye solution
-
Control dye solution (a dye with known photostability)
Procedure:
-
Sample Preparation: Prepare solutions of the test dye and a control dye at the same concentration.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of both samples.
-
Photobleaching: Continuously illuminate both samples with a light source of constant intensity and at the dye's excitation wavelength.
-
Time-course Measurement: Record the fluorescence intensity at regular intervals over a set period.
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
Compare the rate of fluorescence decay. A slower decay rate indicates higher photostability.
-
Visualizing Workflows and Pathways
To further aid in the conceptualization of experimental design and biological application, the following diagrams, generated using Graphviz, illustrate key processes.
Conclusion
The selection of a near-infrared fluorescent dye is a critical step in the design of successful in vivo imaging experiments. While gold-standard dyes like ICG and IRDye® 800CW offer well-characterized performance and, in the case of ICG, FDA approval, the development of new dyes with potentially superior properties is an ongoing endeavor. For dyes in the 880 nm emission range, a thorough characterization of their photophysical properties is essential for a direct and meaningful comparison. By following the detailed protocols outlined in this guide, researchers can confidently evaluate and select the most suitable NIR dye to achieve their specific imaging goals, ultimately advancing our understanding of complex biological processes in living systems.
References
A Researcher's Guide to Near-Infrared (NIR) Dyes: A Quantitative Comparison of Signal-to-Background Ratios
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for achieving high-quality results in preclinical and clinical imaging. A key performance metric for these dyes is the signal-to-background ratio (SBR), which directly impacts the sensitivity and clarity of in vivo imaging. This guide provides an objective comparison of commonly used NIR dyes, supported by quantitative data, and outlines a detailed experimental protocol for SBR determination.
Near-infrared (NIR) fluorescence imaging, particularly in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, offers significant advantages for in vivo applications, including deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum.[1][2] A high signal-to-background ratio is paramount as it enables the clear distinction of the targeted tissue or molecule from the surrounding environment, a critical factor in applications such as fluorescence-guided surgery and molecular imaging.[3][4]
Quantitative Comparison of Common NIR Dyes
The brightness of a fluorescent dye, a major contributor to a favorable SBR, is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient reflects the efficiency of light absorption, while the quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescence. However, the realized SBR in an experimental setting is influenced by a multitude of factors including the biological environment, the imaging system, and the concentration of the dye.
The following table summarizes key optical properties and reported SBR values for several widely used NIR dyes. It is important to note that SBR values are highly context-dependent and can vary significantly between different studies, animal models, and imaging setups. The data presented here is compiled from various sources to provide a comparative overview.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reported Signal-to-Background Ratio (SBR) | Notes |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.02 | 1.04 ± 0.09 to >2[4][5][6] | FDA-approved; SBR can be highly variable and is often used as a benchmark for comparison.[4][5] |
| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.08 | Can show prolonged signal retention compared to ICG.[7] A targeted version showed higher brightness than ICG in PBS.[8] | Often used for antibody conjugations and targeted imaging.[7][9] |
| Alexa Fluor™ 750 | ~749 | ~775 | ~290,000 | ~0.12 | Spectrally similar to Cy7.[10][11] | Known for high brightness and photostability.[10] |
| Cy7™ | ~750 | ~773 | ~250,000 | ~0.28 | Offers a good signal-to-noise ratio due to minimal autofluorescence in its emission range.[1][] | A widely used cyanine (B1664457) dye for various labeling applications.[1][] |
Note: The presented values are approximations and can vary based on the solvent, pH, and conjugation to biomolecules. The SBR values are illustrative and derived from specific preclinical models and imaging conditions reported in the cited literature. Direct comparison of SBR across different studies should be done with caution.
Experimental Protocol for Determining Signal-to-Background Ratio
To achieve reproducible and comparable SBR data, a standardized experimental protocol is essential. The following outlines a generalized methodology for in vivo SBR determination in a murine tumor model.
I. Materials and Equipment
-
NIR Fluorescent Dye: Conjugated or unconjugated dye of interest.
-
Animal Model: Immunocompromised mice with subcutaneously implanted tumors (e.g., 4T1 breast cancer model).
-
In Vivo Imaging System: A system capable of NIR fluorescence imaging with appropriate excitation light sources and emission filters (e.g., IVIS Spectrum).
-
Anesthesia System: Isoflurane (B1672236) vaporizer with a nose cone delivery system.
-
Reagents: Phosphate-buffered saline (PBS) for dye dilution, isoflurane.
II. Experimental Procedure
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using 2-3% isoflurane in oxygen.
-
Once anesthetized, maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.
-
Place the mouse on the imaging stage of the in vivo imaging system.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the NIR dye to determine the level of background autofluorescence.
-
-
Dye Administration:
-
Prepare the NIR dye solution in sterile PBS at the desired concentration.
-
Inject a defined volume and concentration of the dye solution intravenously via the tail vein. A typical dose for small molecule dyes is in the range of 1-10 nmol per mouse.
-
-
Image Acquisition:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs) to determine the optimal imaging window.
-
Use consistent imaging parameters (exposure time, binning, f/stop, excitation/emission filters) for all acquisitions to ensure comparability.
-
-
Data Analysis:
-
Use the imaging software's analysis tools to draw Regions of Interest (ROIs).
-
Draw an ROI over the tumor to measure the average fluorescence intensity of the signal.
-
Draw a second ROI of the same size on a non-target, adjacent tissue (e.g., muscle) to measure the average fluorescence intensity of the background.
-
Calculate the SBR using the following formula: SBR = (Mean Fluorescence Intensity of Tumor ROI) / (Mean Fluorescence Intensity of Background ROI)
-
Plot the SBR over time to identify the time point with the maximum SBR.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the signal-to-background ratio of an NIR dye.
References
- 1. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-quenching NIR-II molecular fluorophores for in vivo high-contrast imaging and pH sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel near-infrared EGFR targeting probe for metastatic lymph node imaging in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of IRDye800CW‐labeled gastrin‐releasing peptide receptor‐targeting peptide for near infrared‐II imaging of brain malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Invitrogen Alexa Fluor 750 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. FluoroFinder [app.fluorofinder.com]
Assessing the In Vivo Stability of NIR 880 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorophore is a critical decision that directly impacts the reliability and reproducibility of in vivo imaging studies. This guide provides an objective comparison of the in vivo stability of NIR 880 conjugates against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for long-term studies.
The in vivo stability of a fluorescent conjugate is paramount for accurate tracking and quantification of biological processes over time. Instability can lead to signal loss, altered biodistribution, and misleading results. This guide focuses on NIR 880, a heptamethine cyanine (B1664457) dye, and compares its performance with other widely used NIR dyes such as Indocyanine Green (ICG) and IRDye 800CW.
Quantitative Comparison of In Vivo Stability
While direct long-term comparative studies on NIR 880 conjugates are not extensively published, we can infer its likely performance based on studies of structurally similar cyanine dyes and available data on its alternatives. The following table summarizes key parameters influencing in vivo stability.
| Parameter | NIR 880 (Predicted) | Indocyanine Green (ICG) | IRDye 800CW | Squaraine Dye (SQ-58) |
| Core Structure | Heptamethine Cyanine | Heptamethine Cyanine | Heptamethine Cyanine | Squaraine |
| Reported In Vivo Stability | Data limited, but expected to have moderate stability typical of cyanine dyes. A study on nanoparticles with a dye absorbing at 874 nm showed good photothermal stability[1]. | Poor. Rapidly cleared from circulation and prone to aggregation and photobleaching[2][3]. Encapsulation in nanoparticles can improve stability[2]. | Good. Antibody conjugates have been tracked in vivo for up to 72 hours[4]. Nanocolloidal albumin-IRDye 800CW was stable for at least 24 hours, showing superior retention compared to ICG/HSA[5]. | Excellent. An IgG conjugate was reported to be stable for at least 7 days in vivo[6][7]. |
| Clearance Mechanism | Predicted to be primarily hepatobiliary, typical for many cyanine dyes. | Rapid hepatobiliary clearance[8]. | Primarily renal clearance, which can lead to lower background signals over time[9]. However, the dye and degree of labeling can impact clearance rates of antibody conjugates[10]. | Information on the specific clearance mechanism of the conjugate is not detailed, but the free dye is swiftly excreted[7]. |
| Key Considerations | Hydrophobicity and the nature of the conjugated biomolecule will significantly influence biodistribution and stability. | FDA-approved for clinical use, but its poor stability often necessitates encapsulation or chemical modification for long-term imaging[2][11]. | Well-established dye with good brightness and photostability. Its high negative charge can sometimes lead to non-specific accumulation[9]. | Demonstrates exceptional long-term stability in a conjugated form[6][7]. |
Experimental Protocols
To rigorously assess the in vivo stability of NIR 880 conjugates and compare them to alternatives, a combination of longitudinal in vivo imaging and ex vivo analysis is recommended.
Protocol 1: Longitudinal In Vivo Fluorescence Imaging
This protocol outlines the steps for monitoring the fluorescence signal of a NIR dye conjugate in a living animal over an extended period.
Materials:
-
NIR 880-conjugated molecule of interest (and conjugates of alternative dyes for comparison)
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system (IVIS) or similar fluorescence imager equipped with appropriate filters for the selected dyes[12].
-
Anesthesia system (e.g., isoflurane)[12].
Procedure:
-
Baseline Imaging: Anesthetize the animal and acquire a baseline fluorescence image before injecting the conjugate. This is crucial for accounting for autofluorescence[12].
-
Conjugate Administration: Administer the NIR dye conjugate via an appropriate route (e.g., intravenous injection).
-
Image Acquisition: Acquire fluorescence images at multiple time points (e.g., 1, 4, 24, 48, 72 hours, and up to several days or weeks depending on the study's objective). Maintain consistent imaging parameters (e.g., exposure time, binning, f/stop, animal positioning) across all time points for accurate comparison.
-
Image Analysis:
-
Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle) on each image.
-
Quantify the average radiant efficiency within each ROI at each time point.
-
Calculate the tumor-to-background ratio (TBR) for each time point.
-
Plot the fluorescence intensity in the target tissue and the TBR over time to assess signal retention and stability.
-
Protocol 2: Ex Vivo Biodistribution and Fluorescence Quantification
This protocol details the terminal procedure for quantifying the amount of fluorescent conjugate in various organs and tissues.
Materials:
-
Major organs and tissues harvested from the animal at the final imaging time point.
-
Fluorescence imaging system (for ex vivo organ imaging).
-
Tissue homogenizer.
-
Plate reader with NIR fluorescence detection capabilities.
-
Homogenization buffer (e.g., RIPA buffer).
Procedure:
-
Ex Vivo Imaging: Immediately after euthanasia, dissect the major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, and muscle). Arrange the tissues in the imaging system and acquire a final fluorescence image[13].
-
Tissue Homogenization:
-
Fluorescence Quantification:
-
Pipette the supernatant from each tissue homogenate into a multi-well plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filter set for the specific NIR dye[12].
-
To obtain absolute quantification, a standard curve can be generated using known concentrations of the NIR dye conjugate in the same homogenization buffer. The standard addition method can also be employed to minimize matrix effects[14].
-
-
Data Analysis:
-
Calculate the fluorescence intensity per gram of tissue for each organ.
-
This quantitative data provides a precise measurement of the conjugate's biodistribution and retention in different tissues at the study's endpoint.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in assessing in vivo stability, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for assessing in vivo stability of NIR conjugates.
The stability of a NIR dye conjugate is intrinsically linked to the signaling pathway it is designed to investigate. For instance, when targeting a specific cell surface receptor, the conjugate's stability will influence the duration and intensity of the signal associated with receptor binding and internalization.
Caption: Targeted conjugate interaction with a cell signaling pathway.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theranostic nanoparticles ZIF-8@ICG for pH/NIR-responsive drug-release and NIR-guided chemo-phototherapy against non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable, bright and long fluorescence-lifetime dyes for deep-near-infrared bioimaging - American Chemical Society [acs.digitellinc.com]
- 6. A biocompatible NIR squaraine dye and dye-antibody conjugates for versatile long-term in vivo fluorescence bioimaging - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. A biocompatible NIR squaraine dye and dye-antibody conjugates for versatile long-term in vivo fluorescence bioimaging - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00212A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoclonal antibody–fluorescent probe conjugates for in vivo target-specific cancer imaging: toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. licorbio.com [licorbio.com]
- 14. Fluorescence-based absolute quantification of near-infrared probes in tissue extracts for biodistribution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NIR 880 and Alternatives for Quantitative Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to leverage the power of quantitative Western blotting, the choice of near-infrared (NIR) fluorophore is critical for generating accurate and reproducible data. This guide provides an objective comparison of NIR dyes, with a focus on validating fluorophores in the 880 nm emission range and its commonly used alternatives, supported by experimental data and detailed protocols.
Quantitative Western blotting has become an indispensable technique for measuring relative changes in protein expression, offering significant advantages over traditional semi-quantitative methods.[1][2] The use of fluorescently labeled secondary antibodies, particularly in the near-infrared spectrum, provides a wider linear dynamic range and higher signal-to-noise ratios compared to chemiluminescence.[3][4][5] This allows for more precise quantification of protein levels, which is crucial for studying signaling pathways and the effects of therapeutics.
While the 700 nm and 800 nm channels are standard for many NIR imaging systems, the exploration of longer wavelengths, such as 880 nm, is driven by the potential for even lower background autofluorescence. However, the availability and validation data for dyes with an emission maximum precisely at 880 nm for Western blotting are not as widespread as for those in the ~800 nm range. This guide will focus on the validation principles using well-documented fluorophores in the ~800 nm channel as a benchmark for assessing any novel dye in the longer NIR spectrum.
Performance Comparison of NIR Dyes for Quantitative Western Blotting
The ideal NIR dye for quantitative Western blotting should exhibit high brightness, excellent photostability, and a strong, linear signal-to-noise ratio over a wide range of protein concentrations. Below is a comparison of key performance metrics for commonly used NIR dyes in the ~800 nm range, which can serve as a baseline for validating a NIR 880 dye.
| Feature | IRDye 800CW | DyLight 800 | s775z | NIR 880 (Hypothetical) |
| Excitation Max (nm) | ~774[6] | ~777 | ~775[7] | ~850-860 |
| Emission Max (nm) | ~789[6] | ~794 | ~795[7] | ~880 |
| Relative Brightness | High | High | 3-8 times brighter than IRDye 800CW & DyLight 800 | To be determined |
| Photostability | Good | Good | 3-6 times more photostable than IRDye 800CW & DyLight 800 | To be determined |
| Linear Dynamic Range | Wide (>4000 fold)[3] | Wide | Wide | To be determined |
| Signal-to-Noise Ratio | High | High | Very High | Potentially Very High |
| Commercial Availability | Widely available | Widely available | Available from specific vendors | Limited/Research phase |
Experimental Protocols
Accurate and reproducible quantitative Western blotting requires meticulous attention to experimental detail. Below are detailed protocols for a typical quantitative Western blot experiment and for the analysis of a common signaling pathway.
General Quantitative Fluorescent Western Blotting Protocol
This protocol outlines the key steps for performing a quantitative Western blot using NIR-labeled secondary antibodies.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a reliable method such as a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 10-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a low-fluorescence polyvinylidene difluoride (PVDF) membrane.
-
Allow the membrane to air dry after transfer to improve protein retention.[8]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer containing 0.1% Tween-20, overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane four times for 5 minutes each with Tris-buffered saline containing 0.1% Tween-20 (TBS-T).[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the NIR-dye-conjugated secondary antibody (e.g., goat anti-rabbit IgG labeled with a NIR 880 or alternative dye) for 1 hour at room temperature in the dark. The recommended dilution range is typically 1:5,000 to 1:25,000.[10]
-
-
Final Washes:
-
Repeat the washing steps as described in step 5.
-
-
Image Acquisition and Analysis:
-
Scan the membrane using an imaging system equipped for NIR fluorescence detection in the appropriate channel (e.g., 800 nm channel for dyes emitting around that wavelength).
-
Quantify the band intensities using appropriate software. Ensure that the signal is within the linear range of detection.
-
Experimental Workflow for Quantitative Western Blotting
Caption: A typical workflow for quantitative Western blotting.
Analysis of the Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[12][13] Its dysregulation is implicated in many diseases, including cancer. Quantitative Western blotting is frequently used to measure the activation state of Akt by detecting its phosphorylation at key residues (Threonine 308 and Serine 473).
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with agonists (e.g., growth factors) or inhibitors to modulate the Akt pathway.
-
-
Protein Extraction and Western Blotting:
-
Follow the "General Quantitative Fluorescent Western Blotting Protocol" described above.
-
-
Antibody Incubation:
-
Incubate one membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Incubate a parallel membrane with a primary antibody for total Akt to serve as a loading control.
-
Incubate with the appropriate NIR-dye-conjugated secondary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for both p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative change in Akt activation.
-
Mandatory Visualizations
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.
ERK Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. licorbio.com [licorbio.com]
- 3. licorbio.com [licorbio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. bio-techne.com [bio-techne.com]
- 8. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bonsaiadvanced.com [bonsaiadvanced.com]
- 10. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 11. licorbio.com [licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Near-Infrared (NIR) Dyes in the 800nm Spectrum for Preclinical Research
In the realm of biomedical imaging and drug development, the utilization of near-infrared (NIR) fluorescent dyes has become a cornerstone for achieving high-contrast in vivo imaging. The 700-900 nm spectral window offers distinct advantages, including deeper tissue penetration and reduced autofluorescence compared to visible light, thereby enabling enhanced sensitivity and clearer signal-to-background ratios. This guide provides an objective, data-driven comparison of commercially available fluorescent dyes that operate within the 800nm range, with a focus on their performance characteristics relevant to researchers, scientists, and drug development professionals. While direct comparative data for a fluorescent dye specifically marketed as "NIR 880" is limited, this guide will focus on a side-by-side analysis of prominent alternatives in the 800nm class, including IRDye® 800CW, Alexa Fluor™ 790, and DyLight™ 800, alongside the well-established Indocyanine Green (ICG).
Quantitative Performance of 800nm NIR Dyes
The efficacy of a fluorescent dye is primarily determined by its brightness and photostability. Brightness is a product of the molar extinction coefficient (ε), which measures the efficiency of light absorption, and the fluorescence quantum yield (Φ), the efficiency of converting absorbed photons into emitted fluorescence. The following table summarizes the key optical properties of several widely used 800nm NIR dyes. It is important to note that these values can vary depending on the solvent, pH, and conjugation status.
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| IRDye® 800CW | ~774 | ~789 | ~240,000 | 0.076 | 18,240 |
| Alexa Fluor™ 790 | ~784 | ~814 | ~270,000 | Not readily available | - |
| DyLight™ 800 | ~777 | ~794 | ~270,000 | Not readily available | - |
| Indocyanine Green (ICG) | ~780 | ~820 | ~109,700 | ~0.016 | ~1,755 |
| Cy7.5 | ~788 | ~808 | Not readily available | Higher than ICG[1] | - |
Note: Data is compiled from various manufacturer datasheets and literature sources for unconjugated dyes in aqueous buffers. Direct comparison is most accurate when performed under identical experimental conditions.
Experimental Protocols for Performance Evaluation
Accurate and reproducible comparison of NIR dyes requires standardized experimental protocols. Below are detailed methodologies for key experiments to evaluate dye performance.
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the NIR dye in a suitable solvent (e.g., DMSO for cyanine (B1664457) dyes), followed by dilution in an aqueous buffer such as PBS. The concentration should be known with high precision.
-
Serial Dilution: Create a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.
-
Spectrophotometer Measurement:
-
Calibrate the spectrophotometer with a cuvette containing the same solvent/buffer used for dilution (the "blank").
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the concentration (c) in M (mol/L) on the x-axis.
-
Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where l is the path length of the cuvette (typically 1 cm).
-
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often measured relative to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable NIR standard with a well-characterized quantum yield in the same solvent to be used for the sample dye (e.g., IRDye® 800CW).
-
Absorbance Measurement: Prepare dilute solutions of both the sample dye and the standard in the same solvent. The concentrations should be adjusted so that their absorbance values at the excitation wavelength are low and nearly identical (ideally < 0.1) to minimize inner-filter effects. Record the absorbance values at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of both the standard and the sample.
-
Crucially, the same excitation wavelength and instrument settings (e.g., slit widths) must be used for both measurements.
-
-
Data Analysis: Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity (I). The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts "sample" and "std" refer to the sample and the standard, respectively. If the same solvent is used, the refractive index term cancels out.
-
Assessment of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring long-term or repeated imaging.
Methodology:
-
Sample Preparation: Prepare a solution of the dye at a concentration suitable for fluorescence microscopy or spectroscopy.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Continuous Illumination: Expose the sample to continuous, high-intensity excitation light from a stable light source (e.g., a laser) within a fluorescence microscope.
-
Time-Lapse Imaging: Acquire images or fluorescence intensity readings at regular intervals over a defined period.
-
Data Analysis:
-
Quantify the fluorescence intensity in a region of interest for each time point.
-
Plot the normalized fluorescence intensity (F/F₀) against time.
-
The rate of fluorescence decay provides a measure of photostability. Dyes with slower decay rates are more photostable. For a more quantitative comparison, the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated.[2]
-
Application in Signaling Pathway Visualization: EGFR and HER2 Imaging
NIR dyes in the 800nm range, particularly IRDye® 800CW, have been successfully conjugated to antibodies and other targeting ligands to visualize key components of cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[1][3][4]
EGFR Signaling Pathway and Imaging Workflow
The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4] Visualizing EGFR and its downstream effectors can provide valuable insights into tumor biology and response to therapy.
Caption: EGFR signaling pathway and targeting with a dye-conjugated antibody.
Experimental Workflow for In Vivo Tumor Imaging
The following workflow outlines the key steps for using an 800nm NIR dye-conjugated antibody to image tumors in a preclinical model.
Caption: A generalized workflow for in vivo NIR fluorescence imaging of tumors.
Conclusion
The selection of an appropriate 800nm NIR dye is critical for the success of preclinical imaging studies. While direct, side-by-side comparisons under standardized conditions are ideal, the data presented in this guide provides a valuable starting point for researchers. IRDye® 800CW stands out for its well-characterized properties and extensive use in the literature, particularly for targeted imaging of signaling pathways. Alexa Fluor™ 790 and DyLight™ 800 are also strong contenders with high molar extinction coefficients, though more publicly available data on their quantum yield and photostability would be beneficial for a complete comparison. The detailed experimental protocols provided herein should empower researchers to conduct their own comparative studies to identify the optimal dye for their specific application, ultimately leading to more robust and reproducible in vivo imaging data.
References
- 1. Complete preclinical evaluation of the novel antibody mimetic Nanofitin-IRDye800CW for diverse non-invasive diagnostic applications in the management of HER-2 positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fluorescent Red NIR 880
For researchers, scientists, and drug development professionals utilizing Fluorescent Red NIR 880, understanding the appropriate disposal procedures is critical for maintaining laboratory safety and regulatory compliance. While safety data sheets (SDS) for many near-infrared fluorescent dyes indicate they are not classified as hazardous materials under Occupational Safety and Health Administration (OSHA) and European Union regulations, adherence to proper disposal protocols for chemical waste is essential.[1]
Immediate Safety and Logistical Information
Prior to handling or disposal, a thorough review of the substance's Safety Data Sheet is recommended. Key safety considerations include wearing appropriate personal protective equipment (PPE) and being aware of first-aid measures.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Purpose |
| Eye Protection | Safety Goggles | To prevent accidental splashes into the eyes. |
| Hand Protection | Nitrile Gloves | To avoid direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
First-Aid Measures in Case of Exposure
| Exposure Route | Recommended First-Aid Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. If irritation persists, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if large quantities are ingested or symptoms occur. |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention. |
Step-by-Step Disposal Plan
The disposal of this compound should be conducted in a manner that minimizes environmental impact and adheres to institutional and local regulations.
-
Waste Collection: All solutions containing this compound, including stock solutions, experimental waste, and the initial rinses of contaminated labware, should be collected in a designated and properly labeled waste container. The container should be made of a compatible material and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound waste") and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: This waste stream should be kept separate from other chemical waste to avoid unintended reactions. Solid waste contaminated with the dye, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled solid waste container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and have secondary containment to prevent the spread of spills.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of this compound.
Logical Framework for Chemical Handling and Disposal
The decision-making process for handling and disposing of any laboratory chemical should follow a logical progression that prioritizes safety and compliance.
Caption: Logical decision-making process for chemical handling and disposal.
References
Safeguarding Your Research: A Guide to Handling Fluorescent Red NIR 880
For Immediate Implementation: This document provides crucial safety and logistical information for the proper handling and disposal of Fluorescent Red NIR 880. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Proper handling of chemical reagents is paramount. While specific safety data for this compound is not detailed in readily available Safety Data Sheets (SDS), the following guidelines are based on best practices for handling similar fluorescent dyes.[1][2] Researchers, scientists, and drug development professionals should treat all new or unfamiliar compounds with a high degree of caution.
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound at different stages of the experimental workflow.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[1] | Chemical-resistant gloves (e.g., Nitrile).[1] | Laboratory coat.[1] | Use in a well-ventilated area or fume hood. A dust mask is advised to prevent inhalation of fine particles.[1] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[1] | Chemical-resistant gloves (e.g., Nitrile).[1] | Laboratory coat.[1] | Work in a well-ventilated area or fume hood.[1] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles.[1] | Chemical-resistant gloves (e.g., Nitrile).[1] | Laboratory coat.[1] | Not generally required, but ensure adequate ventilation. |
Experimental Workflow and Safety Procedures
The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Weighing and Dissolving:
-
Handle the powdered form of the dye in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]
-
Use a clean spatula and an analytical balance for weighing.
-
When dissolving the dye, add the solvent slowly to the powder to avoid splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures involving the dye in a well-ventilated area or fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other solid materials that have come into contact with the dye. These should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions, reaction mixtures, and the first rinse of any glassware, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: The first rinse of the original product container must be collected as hazardous waste.[3][4] After thorough rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.[4]
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
Final Disposal:
-
All waste containing this fluorescent dye must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent regulated waste management service.[3] Do not dispose of this material down the drain or in the regular trash.[3][5]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions - SUNLONGE INTERNATIONAL CO., LIMITED [sunlonge.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
